molecular formula C21H25ClN2O4 B1361783 Carmoterol hydrochloride CAS No. 100429-08-1

Carmoterol hydrochloride

カタログ番号: B1361783
CAS番号: 100429-08-1
分子量: 404.9 g/mol
InChIキー: SYCWERNQGSKYAG-QVRIGTRMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carmoterol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O4 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCWERNQGSKYAG-QVRIGTRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905488
Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100429-08-1, 137888-11-0
Record name 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TA 2005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137888-11-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARMOTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

carmoterol hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Carmoterol (B116560) Hydrochloride

Introduction

Carmoterol hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist (LABA) that was investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its pharmacological activity is characterized by a rapid onset of action and a prolonged duration of bronchodilation.[1] This technical guide provides a detailed examination of the molecular and cellular mechanism of action of carmoterol, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

The therapeutic effects of carmoterol are mediated through its high-affinity and selective binding to the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family located on the surface of airway smooth muscle cells.[2][4] The molecular structure of carmoterol, which features a carbostyril skeleton, an 8-hydroxyl group on the aromatic ring, and a p-methoxyphenyl group on the amine side chain, is critical for its high potency and prolonged engagement with the receptor.[2]

Upon binding, carmoterol induces a conformational change in the β2-adrenergic receptor, leading to the activation of the associated heterotrimeric Gs protein.[2] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The activated Gαs subunit then dissociates and stimulates the enzyme adenylyl cyclase.[2]

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[2][4] The subsequent elevation of intracellular cAMP levels is a pivotal step in the signaling cascade, leading to the activation of Protein Kinase A (PKA).[1][5] PKA, in turn, phosphorylates several downstream target proteins within the smooth muscle cell, culminating in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle. This sequence of events results in bronchodilation and improved airflow.[1][4]

Signaling Pathway

The binding of carmoterol to the β2-adrenoceptor initiates a well-defined signaling cascade, as illustrated below.

Caption: Carmoterol-activated β2-adrenergic receptor signaling pathway.

Quantitative Pharmacological Data

The potency and selectivity of carmoterol have been quantified through various in vitro and in vivo studies. The data highlights its high affinity for the β2-adrenoceptor compared to other adrenergic receptor subtypes.

ParameterValueSpecies/SystemReference
Potency (pEC50) 10.19Not Specified[3][5][6]
9.3 ± 0.3BEAS-2B endogenous cell line[2]
Receptor Selectivity 53-fold higher affinity for β2 over β1Not Specified[3][4][5]
Functional Activity (ED50) 16.7 pmolGuinea Pig (inhibition of Acetylcholine-induced bronchoconstriction)[6]

Experimental Protocols

The characterization of carmoterol's mechanism of action relies on established pharmacological assays. While specific, detailed protocols from the original drug development are often proprietary, the methodologies can be outlined based on standard practices in the field.

Radioligand Binding Assays for Receptor Affinity and Selectivity

These experiments are conducted to determine the binding affinity (Ki) of carmoterol for β2- and other adrenoceptors, as well as its selectivity.

  • Objective: To quantify the affinity of carmoterol for the β2-adrenergic receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., human lung parenchyma).[2]

    • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the β2-receptor (e.g., [3H]vilanterol) is incubated with the membrane preparation.[2]

    • Incubation: Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding sites.

    • Separation: After reaching equilibrium, bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of carmoterol that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

    • Selectivity Determination: The same protocol is repeated using membranes expressing other receptor subtypes (e.g., β1-adrenergic receptors) to determine selectivity.

Functional Assays for Potency and Efficacy (pEC50)

Functional assays measure the biological response to the drug, providing data on its potency (EC50) and intrinsic activity. For a bronchodilator, this often involves measuring smooth muscle relaxation.

  • Objective: To determine the concentration of carmoterol required to produce 50% of its maximal effect (EC50).

  • Methodology (Organ Bath Study):

    • Tissue Preparation: A section of airway tissue (e.g., guinea pig trachea) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Contraction: The tissue is pre-contracted with an agent like acetylcholine (B1216132) or histamine (B1213489) to induce a stable, tonic contraction.[6]

    • Drug Addition: Cumulative concentrations of this compound are added to the bath.

    • Response Measurement: The relaxation of the smooth muscle is measured isometrically using a force transducer.

    • Data Analysis: A concentration-response curve is plotted, and the EC50 value is determined. The pEC50 is calculated as the negative logarithm of the molar EC50 value.

Experimental Workflow Visualization

The general workflow for characterizing a β2-agonist like carmoterol involves a multi-step process from initial binding studies to functional and in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation node_binding Radioligand Binding Assay data_affinity Determine Affinity (Ki) & Selectivity node_binding->data_affinity node_functional Functional Assay (e.g., Organ Bath) data_potency Determine Potency (pEC50) & Efficacy node_functional->data_potency node_camp cAMP Accumulation Assay node_camp->data_potency node_animal Animal Model of Bronchoconstriction (e.g., Guinea Pig) data_affinity->node_animal Proceed if high affinity & selectivity data_potency->node_animal Proceed if potent data_broncho Measure Bronchodilation (ED50) & Duration of Action node_animal->data_broncho node_final Candidate for Clinical Development data_broncho->node_final

Caption: General experimental workflow for preclinical evaluation of carmoterol.

Conclusion

This compound exerts its bronchodilatory effects through a well-established mechanism as a high-potency, selective β2-adrenoceptor agonist. Its interaction with the receptor triggers the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to the relaxation of airway smooth muscle. Quantitative data confirms its high potency and significant selectivity for the β2-adrenoceptor over the β1 subtype, which is a desirable profile for minimizing potential cardiovascular side effects. The preclinical evaluation, following standard pharmacological protocols, has substantiated the mechanism of action that underpinned its investigation in clinical trials for asthma and COPD.

References

An In-depth Technical Guide to the Synthesis of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for carmoterol (B116560) hydrochloride, a potent and long-acting β2-adrenergic receptor agonist. The synthesis involves the strategic coupling of two key chiral intermediates: (R)-8-benzyloxy-5-oxiranylcarbostyril and (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine. This document outlines detailed experimental protocols for the synthesis of these intermediates, their subsequent coupling, and the final deprotection and salt formation steps to yield the active pharmaceutical ingredient. Quantitative data, including reaction yields and product purity, are systematically presented. Furthermore, the synthesis pathway is visually represented through a detailed diagram to facilitate a clear understanding of the process.

Introduction

Carmoterol is a selective β2-adrenergic agonist with a long duration of action, making it a valuable therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The molecule possesses two chiral centers, with the (R,R)-enantiomer exhibiting the highest pharmacological activity. Consequently, stereoselective synthesis is crucial for its production. This guide focuses on the convergent synthesis of (R,R)-carmoterol hydrochloride, a common salt form of the drug.

The synthesis hinges on the preparation of two key building blocks: the quinolinone-based epoxide, (R)-8-benzyloxy-5-oxiranylcarbostyril, and the chiral amine, (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine. These intermediates are then coupled, followed by removal of the benzyl (B1604629) protecting group and conversion to the hydrochloride salt.

Overall Synthesis Pathway

The synthesis of carmoterol hydrochloride can be conceptually divided into four main stages:

  • Synthesis of (R)-8-benzyloxy-5-oxiranylcarbostyril: Preparation of the chiral epoxide from 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one.

  • Synthesis of (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine: Chiral synthesis or resolution to obtain the optically pure amine.

  • Coupling and Deprotection: Reaction of the epoxide and amine intermediates to form the protected carmoterol, followed by removal of the benzyl protecting group.

  • Salt Formation and Purification: Conversion of the carmoterol free base to its hydrochloride salt and final purification.

G cluster_0 Synthesis of (R)-8-benzyloxy-5-oxiranylcarbostyril cluster_1 Synthesis of (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine cluster_2 Coupling and Deprotection cluster_3 Salt Formation A 8-Benzyloxy-5-(2-bromoacetyl)- 1H-quinolin-2-one B 8-Benzyloxy-5-[(R)-(2-bromo- 1-hydroxyethyl)]-carbostyril A->B Chiral Reduction C (R)-8-Benzyloxy-5-oxiranylcarbostyril B->C Cyclization (Potassium Carbonate) H Protected Carmoterol (8-Benzyloxy-5-((1R)-1-hydroxy-2-((1R)-2- (4-methoxyphenyl)-1-methylethyl)amino)ethyl) quinolin-2(1H)-one) C->H D p-Methoxyphenylacetone F Imine Intermediate D->F E (R)-α-Methylphenethylamine (Chiral Auxiliary) E->F Condensation G (R)-N-(2-(p-methoxyphenyl)- 1-methylethyl)amine F->G Hydrogenation (Pd/C) G->H Coupling Reaction I (R,R)-Carmoterol H->I Debenzylation (Catalytic Hydrogenation) J This compound I->J HCl

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of (R)-8-benzyloxy-5-oxiranylcarbostyril

This synthesis involves the chiral reduction of a bromoacetyl precursor followed by intramolecular cyclization.

Step 1: Chiral Reduction of 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one

  • Experimental Protocol:

    • To a solution of 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one in a suitable solvent such as toluene (B28343) and tetrahydrofuran, a chiral reducing agent is added. A common system involves a borane (B79455) source like borane-dimethyl sulfide (B99878) complex in the presence of a chiral oxazaborolidine catalyst (e.g., (R)-1-methyl-3,3-diphenyl-1,3,2-oxazaborolidine).

    • The reaction is typically carried out at a low temperature (e.g., 0-5 °C) and monitored by a suitable analytical technique like TLC or HPLC.

    • Upon completion, the reaction is quenched, and the product, 8-benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril, is isolated and purified.

Step 2: Cyclization to (R)-8-benzyloxy-5-oxiranylcarbostyril

  • Experimental Protocol:

    • A flask is charged with 8-benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril (1 equivalent), potassium carbonate (approx. 2.8-3.0 equivalents), acetone, and a small amount of water.

    • The resulting slurry is heated to reflux and maintained for approximately 2.5 hours.

    • After completion, the reaction mixture is filtered while hot to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane (B109758) and filtered to remove any remaining insolubles.

    • The solvent is evaporated, and the resulting residue is triturated with methanol (B129727), heated to around 50°C, and then cooled to 0-5°C to induce crystallization.

    • The solid product is collected by filtration, washed with cold methanol and diisopropyl ether, and dried under vacuum to yield (R)-8-benzyloxy-5-oxiranylcarbostyril.

Synthesis of (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine

This chiral amine can be prepared via asymmetric synthesis using a chiral auxiliary or by resolution of the racemic mixture.

Method A: Asymmetric Synthesis using a Chiral Auxiliary

  • Experimental Protocol:

    • p-Methoxyphenylacetone is condensed with a chiral auxiliary, such as (R)-α-methylphenethylamine, to form the corresponding imine.

    • The imine is then subjected to catalytic hydrogenation, for instance, using Platinum on Carbon (Pt/C) as the catalyst under a hydrogen atmosphere. This step diastereoselectively reduces the imine to form the chiral amine intermediate.

    • The chiral auxiliary is subsequently removed by another round of catalytic hydrogenation, typically with Palladium on Carbon (Pd/C), to yield (R)-1-(4-methoxyphenyl)propan-2-amine.

    • This amine can then be benzylated if the synthesis route requires the N-benzyl protected version for the coupling step.

Method B: Resolution of Racemic 1-(4-methoxyphenyl)propan-2-amine

  • Experimental Protocol:

    • A racemic mixture of 1-(4-methoxyphenyl)propan-2-amine is dissolved in a suitable solvent mixture, such as methanol-water.

    • A chiral resolving agent, for example, L-tartaric acid, is added to the solution.

    • The mixture is stirred at a controlled temperature (e.g., 10°C) to allow for the selective crystallization of the diastereomeric salt of the (R)-enantiomer.

    • The crystallized salt is collected by filtration.

    • The resolved salt is then treated with a base (e.g., sodium hydroxide) to liberate the free (R)-amine, which is then extracted and purified.

Coupling of Intermediates and Deprotection

Step 1: Coupling of (R)-8-benzyloxy-5-oxiranylcarbostyril and (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine

  • Experimental Protocol:

    • (R)-8-benzyloxy-5-oxiranylcarbostyril (1 equivalent) and (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine (1-1.2 equivalents) are dissolved in a suitable high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

    • The reaction mixture is heated to an elevated temperature (e.g., 80-100°C) and stirred for several hours until the reaction is complete, as monitored by HPLC.

    • After cooling, the reaction mixture is worked up, which may involve dilution with water and extraction with an organic solvent like ethyl acetate.

    • The organic layer is washed, dried, and concentrated to give the crude protected carmoterol, which can be purified by column chromatography.

Step 2: Debenzylation to form (R,R)-Carmoterol

  • Experimental Protocol:

    • The protected carmoterol from the previous step is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of toluene and isopropanol.

    • A hydrogenation catalyst, typically Palladium on Carbon (Pd/C, 5-10% w/w), is added to the solution.

    • The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or in a pressurized hydrogenation apparatus.

    • The reaction is monitored until the starting material is consumed.

    • The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude (R,R)-carmoterol free base.

Salt Formation and Final Purification
  • Experimental Protocol:

    • The crude (R,R)-carmoterol free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

    • A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise to the carmoterol solution with stirring.

    • The this compound salt precipitates out of the solution. The mixture may be cooled to enhance precipitation.

    • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

    • For further purification, the this compound can be recrystallized from a suitable solvent system, such as ethanol/water, to achieve high purity. A certificate of analysis for a commercial sample of this compound reported a purity of 98.73% by HPLC[1].

Quantitative Data Summary

The following table summarizes typical yields and purity data for the key steps in the synthesis of this compound. It is important to note that these values can vary depending on the specific reaction conditions and scale of the synthesis.

StepStarting MaterialProductTypical Yield (%)Purity (%)
1. Synthesis of (R)-8-benzyloxy-5-oxiranylcarbostyril
Chiral Reduction8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one8-Benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril70-80>95
Cyclization8-Benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril(R)-8-Benzyloxy-5-oxiranylcarbostyril85-95>98
2. Synthesis of (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine
Asymmetric Synthesis (overall)p-Methoxyphenylacetone(R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine60-70>99 (e.e.)
ResolutionRacemic 1-(4-methoxyphenyl)propan-2-amine(R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine35-45 (theoretical max 50)>99 (e.e.)
3. Coupling and Deprotection
Coupling(R)-8-benzyloxy-5-oxiranylcarbostyril & (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amineProtected Carmoterol75-85>95
DebenzylationProtected Carmoterol(R,R)-Carmoterol80-90>98
4. Salt Formation and Purification
Salt Formation & Recrystallization(R,R)-CarmoterolThis compound85-95>98.5[1]

Conclusion

The synthesis of this compound is a well-defined process that relies on the stereoselective preparation of two key intermediates. The convergent nature of the synthesis allows for the efficient construction of the final molecule. The protocols outlined in this guide provide a detailed framework for the laboratory-scale synthesis of this important pharmaceutical agent. Careful control of reaction conditions, particularly during the chiral synthesis and coupling steps, is essential to ensure high yields and purity of the final product. The provided quantitative data serves as a benchmark for process optimization and scale-up activities in a drug development setting.

Visualization of Experimental Workflow

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Assembly and Purification A1 Start with 8-Benzyloxy-5-(2-bromoacetyl) -1H-quinolin-2-one A2 Chiral Reduction A1->A2 A3 Cyclization A2->A3 A4 Purification A3->A4 A5 (R)-8-Benzyloxy-5- oxiranylcarbostyril A4->A5 C1 Coupling of Intermediates A5->C1 B1 Start with p-Methoxyphenylacetone B2 Asymmetric Synthesis or Resolution B1->B2 B3 Purification B2->B3 B4 (R)-N-(2-(p-methoxyphenyl) -1-methylethyl)amine B3->B4 B4->C1 C2 Work-up and Purification C1->C2 C3 Debenzylation C2->C3 C4 Catalyst Removal C3->C4 C5 Salt Formation (HCl) C4->C5 C6 Recrystallization C5->C6 C7 Final Product: This compound C6->C7

References

Carmoterol: A Technical and Developmental History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Carmoterol (B116560) (development codes: TA-2005, CHF-4226) is an experimental, non-catechol, ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist that was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). As a pure (R,R)-stereoisomer, it demonstrated high potency and selectivity for the β2-adrenoceptor (β2-AR) with a rapid onset and a duration of action exceeding 24 hours. Despite promising preclinical and early clinical results, its development was discontinued (B1498344) by Chiesi Farmaceutici around 2010 due to a perceived lack of a competitive profile against other emerging once-daily β2-agonists. This document provides an in-depth technical guide on the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of carmoterol, intended for researchers and drug development professionals.

Discovery and Synthesis

Carmoterol, chemically known as 8-hydroxy-5-[(1R)-1-hydroxy-2-[N-[(1R)-2-(p-methoxyphenyl)-1-methylethyl]amino]ethyl]carbostyril, was designed as a potent and selective β2-AR agonist. Its structure incorporates elements from both formoterol (B127741) and procaterol, featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril aromatic ring, which contribute to its high affinity and prolonged receptor binding.[1] The (R,R)-isomer was identified as the most pharmacologically active form.[2]

Proposed Synthesis of (R,R)-Carmoterol

While the precise, proprietary synthesis scheme is not publicly detailed, a logical chemoenzymatic route can be constructed based on established methods for synthesizing structurally similar chiral β2-agonists like formoterol.[3][4] The core strategy involves the synthesis of two key chiral intermediates followed by their coupling.

Logical Synthesis Workflow:

  • Synthesis of Intermediate A ((R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one): This intermediate provides the carbostyril core and the chiral hydroxyethyl (B10761427) side chain. The synthesis would start from a suitable carbostyril precursor, followed by benzylation to protect the 8-hydroxyl group and a subsequent asymmetric epoxidation or resolution to install the (R)-oxirane.

  • Synthesis of Intermediate B ((R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine): This intermediate constitutes the amine side chain. It can be synthesized via reductive amination of 4-methoxyphenylacetone (B17817) with (R)-1-phenylethylamine, which acts as a chiral auxiliary, followed by protection (e.g., benzylation) of the secondary amine.

  • Coupling and Deprotection: Intermediate A is reacted with Intermediate B in a nucleophilic ring-opening of the epoxide. This is followed by a final deprotection step, typically palladium-catalyzed hydrogenolysis, to remove the benzyl (B1604629) protecting groups from the 8-hydroxyl and the amine, yielding the final (R,R)-carmoterol product.

G cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis Carbostyril_Precursor Carbostyril_Precursor Benzylation Benzylation Carbostyril_Precursor->Benzylation BnBr, Base Asymmetric_Epoxidation Asymmetric_Epoxidation Benzylation->Asymmetric_Epoxidation e.g., Sharpless Epoxidation Intermediate_A Intermediate_A Asymmetric_Epoxidation->Intermediate_A (R)-Epoxide Coupling Coupling Intermediate_A->Coupling 4-Methoxyphenylacetone 4-Methoxyphenylacetone Reductive_Amination Reductive_Amination 4-Methoxyphenylacetone->Reductive_Amination Chiral_Amine (R)-1-Phenylethylamine Chiral_Amine->Reductive_Amination Intermediate_B Intermediate_B Reductive_Amination->Intermediate_B (R)-Amine Intermediate_B->Coupling Deprotection Deprotection Coupling->Deprotection Pd/C, H2 Carmoterol Carmoterol Deprotection->Carmoterol (R,R)-Carmoterol

Caption: Proposed logical synthesis workflow for (R,R)-Carmoterol.

Mechanism of Action

Carmoterol exerts its bronchodilatory effect through selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly located on airway smooth muscle cells.[2]

Signaling Pathway:

  • Binding: Carmoterol binds to the β2-AR. The protonated amine of the drug forms a key ionic bond with the aspartate residue (Asp113) in the receptor's transmembrane helix 3.[2]

  • G-Protein Activation: This binding induces a conformational change in the receptor, promoting its coupling to the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase, which ultimately results in the relaxation of airway smooth muscle and bronchodilation.

The ultra-long duration of action is attributed to the high affinity and prolonged binding of its unique molecular structure to the β2-adrenoceptor.[1][2]

G Carmoterol Carmoterol B2AR β2-AR Carmoterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Carmoterol's β2-adrenergic receptor signaling pathway.

Preclinical Pharmacology

Preclinical studies established carmoterol as a highly potent and selective β2-AR agonist with a rapid onset and long duration of action.

Receptor Binding and Functional Potency

In vitro studies were conducted to determine carmoterol's affinity for β-adrenergic receptor subtypes and its functional potency in eliciting a cellular response.

ParameterReceptor/TissueValueReference
Selectivity Ratio β1:β2 Affinity1:53[1]
Tissue Selectivity Myocardium (β1) vs. Bronchial Muscle (β2)>100-fold more selective for bronchial[2]
Functional Potency (pEC50) Isolated Guinea Pig TracheaNot specified, but noted as most potent among isoproterenol, procaterol, formoterol, and salbutamol[5]
Functional Potency (cAMP) Primary Human Bronchial Smooth Muscle CellsSimilar intrinsic activity to formoterol[1]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical competitive binding assay used to determine the binding affinity (Ki) of a test compound like carmoterol for β1- and β2-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of carmoterol for human β1- and β2-ARs.

Methodology:

  • Receptor Preparation:

    • Use cell membranes prepared from a stable cell line (e.g., CHO, HEK293) recombinantly expressing a high density of either human β1- or β2-ARs.

    • Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177, a non-subtype-selective antagonist) with the receptor-containing membranes.

    • Add increasing concentrations of the unlabeled test compound (carmoterol).

    • For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) in separate wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove residual unbound radioligand.

    • Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of carmoterol to generate a sigmoidal competition curve and determine the IC50 value.

    • Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[2]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO-β2AR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Membranes Membranes Membrane_Prep->Membranes Plate Incubate in 96-well plate Membranes->Plate Radioligand Radioligand ([3H]-CGP 12177) Radioligand->Plate Carmoterol Carmoterol (Variable Conc.) Carmoterol->Plate Filtration Vacuum Filtration Plate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Experimental workflow for a radioligand binding assay.
Experimental Protocol: cAMP Functional Assay

This protocol describes a typical functional assay to measure the potency (EC50) and efficacy (Emax) of a β2-agonist like carmoterol by quantifying intracellular cAMP production.

Objective: To determine the EC50 and Emax of carmoterol for activating the human β2-AR.

Methodology:

  • Cell Culture and Plating:

    • Use a suitable cell line (e.g., CHO, HEK293) stably expressing the human β2-AR.

    • Seed the cells into 96- or 384-well plates and culture overnight to allow for adherence.

  • Agonist Stimulation:

    • Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test agonist (carmoterol) to the wells.

    • Include a control group with a known full agonist (e.g., isoproterenol) to determine the maximum possible response.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the lysate using a competitive immunoassay detection method, such as:

      • AlphaScreen™: A bead-based assay where endogenous cAMP competes with a biotinylated-cAMP probe, leading to a decrease in signal.[6]

      • HTRF® (Homogeneous Time-Resolved Fluorescence): A FRET-based assay where endogenous cAMP competes with a labeled cAMP tracer.

      • BRET (Bioluminescence Resonance Energy Transfer): Uses a biosensor like CAMYEL that changes conformation upon cAMP binding, altering the BRET signal.[7]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well into a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of carmoterol.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect), often expressed relative to the full agonist isoproterenol.

G cluster_prep Preparation cluster_stim Stimulation cluster_detect Detection & Analysis Cell_Culture Cell Culture (e.g., CHO-β2AR) Plate_Cells Plate Cells in 96-well plate Cell_Culture->Plate_Cells Add_Buffer Add Buffer + PDE Inhibitor Plate_Cells->Add_Buffer Add_Agonist Add Carmoterol (Variable Conc.) Add_Buffer->Add_Agonist Incubate Incubate (e.g., 37°C, 15 min) Add_Agonist->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Detect_cAMP Detect cAMP (e.g., AlphaScreen) Lyse_Cells->Detect_cAMP Analysis Calculate EC50 & Emax Detect_cAMP->Analysis Result Functional Potency (pEC50) Analysis->Result

Caption: Experimental workflow for a cAMP functional assay.

Clinical Development

Carmoterol progressed to Phase II clinical trials for both asthma and COPD, administered via a pressurized metered-dose inhaler (pMDI).

Pharmacokinetics

Consistent with other inhaled bronchodilators, therapeutic doses of carmoterol result in very low systemic plasma concentrations, making detailed pharmacokinetic analysis challenging.[8] However, studies in healthy volunteers and patients indicated that the pharmacokinetics of carmoterol are proportional to the administered dose, with negligible non-linear accumulation after repeated dosing.

ParameterValue / ObservationReference
Dose Proportionality Pharmacokinetics are proportional to the dose[1]
Accumulation Negligible non-linear accumulation after repeated dosing[1]
Plasma Concentrations Very low or undetectable at therapeutic doses[8]
Lung Deposition ~41% of nominal dose achieved with Modulite® HFA-pMDI[1]

No specific Cmax, Tmax, AUC, or half-life data are publicly available.

Clinical Efficacy

Clinical trials demonstrated that once-daily carmoterol was effective in improving lung function in patients with persistent asthma and COPD.

IndicationTrial DesignCarmoterol DoseComparator DoseKey OutcomeReference
Persistent Asthma Randomized, double-blind, parallel-group (n=124), 8-day treatment2 µg Once DailyFormoterol 12 µg Twice DailyCarmoterol was as effective as formoterol in improving trough FEV1.[1]
COPD Dose-finding study (n=278)4 µg Once DailySalmeterol 50 µg Twice DailyA single 4 µg dose of carmoterol outperformed two 50 µg doses of salmeterol.[2]
COPD Phase II Dose-Finding (NCT00640484)1 µg and 2 µg Once DailySalmeterol 50 µg Twice DailyStudy completed, but specific FEV1 outcomes not published.[9]

Discontinuation of Development

In 2010, Chiesi Farmaceutici officially halted the clinical development of carmoterol. The stated reason was that the compound was not considered to have a competitive profile.[9] This decision was likely not based on significant safety or efficacy failures but rather on a strategic assessment of the evolving market for once-daily bronchodilators.

Around 2009-2010, the ultra-LABA landscape was advancing rapidly. Indacaterol (B1671819) (Onbrez®), developed by Novartis, was demonstrating robust clinical efficacy in large Phase III trials and was on the path to becoming the first once-daily LABA approved for COPD (approved in the EU in 2009).[10][11] Other ultra-LABAs like olodaterol (B163178) and vilanterol (B1248922) were also in development.[12] A pharmaceutical company must weigh the projected clinical profile (efficacy, safety, dosing) of its candidate against emerging competitors, along with the costs and risks of further Phase III development. It is plausible that while carmoterol was effective, its profile was not sufficiently differentiated or superior to that of indacaterol and other competitors to justify continued investment.

G Phase2_Data Carmoterol Phase II Data Review (Efficacy, Safety) Profile_Comparison Competitive Profile Comparison Phase2_Data->Profile_Comparison Market_Analysis Market Landscape Analysis (Competitor Profiles) Market_Analysis->Profile_Comparison Competitor Emerging Competitors (e.g., Indacaterol) Competitor->Market_Analysis Decision Sufficiently Competitive? Profile_Comparison->Decision Continue Proceed to Phase III Decision->Continue Yes Discontinue Discontinue Development Decision->Discontinue No

Caption: Logical process for drug development discontinuation.

Conclusion

Carmoterol was a promising ultra-long-acting β2-agonist with a strong preclinical profile characterized by high potency, selectivity, and a prolonged duration of action. Early clinical data confirmed its efficacy as a once-daily treatment for asthma and COPD. However, its development was a casualty of a competitive pharmaceutical landscape, where the emergence of other strong candidates in the same class likely rendered its projected market profile insufficient to warrant the substantial investment required for Phase III trials and commercialization. The history of carmoterol serves as a valuable case study in drug development, illustrating that a compound's progression is determined not only by its intrinsic scientific merit but also by the strategic and competitive environment in which it is developed.

References

carmoterol hydrochloride structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Carmoterol (B116560) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol hydrochloride is a potent, selective, and long-acting β2-adrenergic receptor agonist (LABA) that was investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[][2] Like other β2-agonists, its mechanism of action involves binding to and activating β2-adrenergic receptors on the smooth muscle cells of the airways, initiating an intracellular signaling cascade that leads to bronchodilation.[3] The development of carmoterol was ultimately halted, but its molecular structure provides a compelling case study in rational drug design for achieving high potency, selectivity, and a long duration of action.[3]

This technical guide offers a detailed examination of the structure-activity relationships (SAR) of carmoterol, breaking down its key chemical features to understand their contribution to its pharmacological profile. The document summarizes quantitative data, outlines relevant experimental methodologies, and provides visualizations to illustrate key concepts.

Core Chemical Structure of Carmoterol

Carmoterol (hydrochloride salt, CAS: 137888-11-0) is the (R,R)-enantiomer of a phenylethanolamine derivative.[2][4] Its structure is characterized by three critical moieties that define its interaction with the β2-adrenergic receptor:

  • An 8-hydroxy-2(1H)-quinolinone (carbostyril) headgroup: This aromatic system is a bioisostere of the catechol ring found in endogenous catecholamines and earlier β-agonists.

  • An ethanolamine (B43304) side chain: This chain contains a hydroxyl group at the benzylic position with a specific (R)-stereochemistry.

  • A bulky, lipophilic N-substituent: This consists of an (R)-2-(4-methoxyphenyl)-1-methylethylamino group.

The precise arrangement and chemical nature of these components are fundamental to carmoterol's high affinity and selectivity for the β2-receptor.

Chemical Name: 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-2(1H)-quinolinone, hydrochloride[4] Molecular Formula: C21H25ClN2O4[4] Molecular Weight: 404.89 g/mol [4]

Detailed Structure-Activity Relationship (SAR) Analysis

The pharmacological properties of carmoterol are a direct result of how its distinct structural features interact with the binding pocket of the β2-adrenergic receptor.

The 8-Hydroxy-2(1H)-quinolinone Headgroup

The carbostyril portion of carmoterol is crucial for its agonist activity and extended duration of action. It functions as a non-catechol mimic, engaging in essential hydrogen-bonding interactions with key serine residues (e.g., Ser204, Ser207) in the transmembrane domain 5 (TM5) of the β2-receptor, similar to the way the meta- and para-hydroxyl groups of norepinephrine (B1679862) would.

The primary advantage of this moiety over a traditional catechol is its metabolic stability. Catecholamines are rapidly metabolized by the enzyme Catechol-O-methyltransferase (COMT), which methylates the meta-hydroxyl group, leading to inactivation. The quinolinone structure is not a substrate for COMT, which contributes significantly to carmoterol's long duration of action.[3]

The (R)-Ethanolamine Side Chain

As with all clinically effective phenylethanolamine-based β-agonists, the stereochemistry of the hydroxyl group on the ethanolamine side chain is critical. The (R)-configuration is essential for high-affinity binding. This hydroxyl group forms a key hydrogen bond with an aspartate residue (e.g., Asp113) in transmembrane domain 3 (TM3) of the receptor. This interaction is a primary anchor point for the molecule within the receptor's orthosteric binding site and is vital for receptor activation. The corresponding (S)-enantiomer exhibits dramatically lower affinity and activity.

The N-Substituent: Source of Selectivity and Lipophilicity

The large, lipophilic N-substituent, (R)-2-(4-methoxyphenyl)-1-methylethylamino, is a defining feature of carmoterol that governs both its selectivity for the β2-receptor over the β1-receptor and its long duration of action.

  • β2-Selectivity: It is well-established in adrenergic SAR that increasing the bulk of the N-substituent favors binding to the more accommodating β2-receptor over the β1-receptor, which is primarily found in cardiac tissue.[] This enhanced selectivity is critical for minimizing cardiovascular side effects like tachycardia.[] The p-methoxyphenyl group of carmoterol interacts with a hydrophobic pocket in the receptor, often referred to as a "hydrophobic exosite," located near transmembrane domains 6 and 7.[5]

  • Long Duration of Action: The high lipophilicity imparted by this substituent is believed to contribute to the molecule's long residence time in the body. According to the "microkinetic" or "plasmalemmal diffusion" model, highly lipophilic drugs like carmoterol can form a depot within the lipid bilayer of the cell membrane.[6][7] From this depot, the drug can diffuse laterally to continuously engage with the receptor, resulting in a sustained pharmacological effect long after its clearance from the systemic circulation.[7][8]

Quantitative Pharmacological Data

The potency and selectivity of carmoterol have been quantified in numerous in vitro and clinical studies, demonstrating its advantages over other long-acting β2-agonists.

Table 1: In Vitro Potency and Selectivity of Carmoterol vs. Other LABAs

Agonist Potency (pEC50) Potency (EC50, nM) β2/β1 Selectivity Ratio Reference(s)
Carmoterol 10.19 0.1 >100 [3][9]
Formoterol - 0.6 - [3]
Salmeterol (B1361061) - 3.2 - [3]

Data derived from in vitro studies on guinea pig tracheal smooth muscle.[3]

Table 2: Comparative Clinical Efficacy in Obstructive Airway Disease

Study Population Carmoterol Dose Comparator Key Outcome (Trough FEV1 Improvement) Reference(s)
Persistent Asthma 2 µg once daily Formoterol 12 µg twice daily As effective as formoterol [3][8]

| COPD | 4 µg once daily | Salmeterol 50 µg twice daily | 112 mL (placebo-adjusted) vs. 78 mL for salmeterol |[3][8] |

Experimental Protocols

The data summarized above are derived from established pharmacological assays. The following are detailed overviews of the typical methodologies employed.

Radioligand Binding Assay for Receptor Affinity and Selectivity

This assay quantifies the affinity of a test compound (carmoterol) for β1- and β2-adrenergic receptors.

  • Objective: To determine the inhibition constant (Ki) of carmoterol for β1 and β2 receptors.

  • Materials:

    • Membrane preparations from cells or tissues expressing high densities of human recombinant β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

    • A high-affinity radiolabeled antagonist, typically [125I]iodocyanopindolol or [3H]carazolol.[10]

    • Unlabeled this compound and reference compounds.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • Incubate a fixed concentration of the radioligand with the receptor-containing membrane preparations.

    • Add increasing concentrations of unlabeled carmoterol (the competitor) to the incubation mixture across a wide range (e.g., 10^-12 to 10^-5 M).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The β2/β1 selectivity ratio is calculated by dividing the Ki for the β1 receptor by the Ki for the β2 receptor.

Functional Potency Assay: Guinea Pig Tracheal Smooth Muscle Relaxation

This ex vivo assay measures the functional potency (EC50) and efficacy of a β2-agonist.

  • Objective: To determine the concentration-response curve for carmoterol-induced relaxation of airway smooth muscle.

  • Materials:

    • Guinea pig tracheas.

    • Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2.

    • A contractile agent (e.g., histamine, methacholine, or carbachol).[8][11]

    • This compound and reference agonists.

    • An isolated organ bath system equipped with isometric force transducers.

  • Protocol:

    • Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments or a continuous spiral strip.

    • Suspend the tissue in an organ bath containing warmed (37°C) and aerated Krebs-Henseleit buffer under a resting tension (e.g., 1 g).

    • Allow the tissue to equilibrate for approximately 60 minutes.

    • Induce a stable, submaximal contraction in the tissue by adding a fixed concentration of a contractile agent (e.g., 1 µM methacholine).

    • Once the contraction plateaus, add carmoterol to the bath in a cumulative, stepwise manner, allowing the relaxation response to stabilize at each concentration.

    • Record the isometric tension at each concentration.

    • Express the relaxation at each concentration as a percentage of the maximal relaxation achievable (often determined with a high concentration of a non-specific relaxant like theophylline (B1681296) or isoprenaline).

    • Plot the percentage relaxation against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal effect) and the Emax (maximal effect).

Visual Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and relationships relevant to carmoterol's SAR.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol Carmoterol Carmoterol Receptor β2-Adrenergic Receptor Carmoterol->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates myofibrillar proteins

Caption: β2-Adrenergic receptor signaling pathway initiated by carmoterol.

SAR_Workflow A Lead Compound (e.g., Isoproterenol analog) B Chemical Synthesis of Carmoterol Analogs (Varying Headgroup, N-Substituent) A->B C In Vitro Screening: Binding Assays (β1/β2) B->C D In Vitro Screening: Functional Assays (cAMP, Trachea) B->D E Data Analysis: Determine Potency (EC50) & Selectivity (Ki Ratio) C->E D->E F Identify Candidate with Optimal Profile (High Potency & Selectivity) E->F SAR Insights G In Vivo Testing (Bronchoprotection models) F->G H Preclinical Development G->H

Caption: General experimental workflow for a structure-activity relationship study.

Carmoterol_SAR cluster_head Headgroup cluster_chain Side Chain cluster_tail N-Substituent Carmoterol Carmoterol Molecule Head 8-Hydroxy-2(1H)-quinolinone Carmoterol->Head contains Chain (R)-Ethanolamine Carmoterol->Chain contains Tail Bulky, Lipophilic p-Methoxyphenyl Group Carmoterol->Tail contains Prop_Head1 Receptor Activation (H-bonding to Serines) Head->Prop_Head1 Prop_Head2 Long Duration (COMT Resistance) Head->Prop_Head2 Prop_Chain High Affinity Binding (H-bonding to Aspartate) Chain->Prop_Chain Prop_Tail1 β2 Selectivity (vs. β1) Tail->Prop_Tail1 Prop_Tail2 Long Duration (Membrane Depot) Tail->Prop_Tail2

Caption: Logical relationship of carmoterol's structural features to its activity.

Conclusion

The structure-activity relationship of this compound is a clear illustration of successful molecular optimization for a G protein-coupled receptor target. Each component of its structure is finely tuned to achieve a specific pharmacological goal. The 8-hydroxy-2(1H)-quinolinone headgroup provides potent, metabolically stable receptor activation. The precise (R)-stereochemistry of the ethanolamine side chain ensures high-affinity binding, while the large, lipophilic N-substituent confers high selectivity for the β2-receptor and contributes to a prolonged duration of action. Although its clinical development was not completed, the SAR of carmoterol offers valuable insights for medicinal chemists and pharmacologists in the ongoing design of novel respiratory therapeutics.

References

The Pharmacological Profile of Carmoterol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride is a potent, selective, and ultra-long-acting β2-adrenoceptor agonist that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile is characterized by high affinity and selectivity for the β2-adrenergic receptor, leading to sustained bronchodilation. This technical guide provides a comprehensive overview of the pharmacological properties of carmoterol, including its mechanism of action, receptor binding affinity, functional potency, and the experimental protocols used for its characterization.

Introduction

Carmoterol is a sympathomimetic amine with a high affinity and selectivity for the β2-adrenergic receptor. As a β2-agonist, it stimulates the relaxation of airway smooth muscle, leading to bronchodilation. Its prolonged duration of action, exceeding 24 hours, classifies it as an ultra-long-acting β2-agonist (ultra-LABA), offering the potential for once-daily dosing.

Mechanism of Action

Carmoterol exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carmoterol Carmoterol Receptor β2-Adrenergic Receptor Carmoterol->Receptor Binds to Gs_protein Gs Protein (α, β, γ subunits) Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Bronchodilation Bronchodilation PKA_active->Bronchodilation Leads to

β2-Adrenergic Receptor Signaling Pathway of Carmoterol.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of carmoterol hydrochloride.

ParameterValueReference
Receptor Binding Affinity
β2-Adrenoceptor Affinity (pKi)~8.8[1]
Selectivity (β2 vs. β1)53-fold higher affinity for β2[1]
Functional Potency
pEC50 (cAMP accumulation)10.19[2]
Intrinsic Activity
Relative to FormoterolSimilar intrinsic activity[1]

Note: Data are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of carmoterol for β1- and β2-adrenergic receptors.

experimental_workflow_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing β1 or β2 receptors prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-CGP 12177) and varying concentrations of Carmoterol prep4->assay1 assay2 Incubate to reach equilibrium assay1->assay2 assay3 Separate bound and unbound ligand via filtration assay2->assay3 assay4 Quantify bound radioactivity using scintillation counting assay3->assay4 analysis1 Generate competition binding curves assay4->analysis1 analysis2 Determine IC50 values analysis1->analysis2 analysis3 Calculate Ki values using Cheng-Prusoff equation analysis2->analysis3

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture a suitable cell line (e.g., CHO or HEK293) stably expressing either the human β1- or β2-adrenergic receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the prepared cell membranes to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol).

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-selective antagonist (e.g., propranolol).

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of carmoterol.

    • Plot the specific binding as a function of the logarithm of the carmoterol concentration to generate a competition curve.

    • Determine the concentration of carmoterol that inhibits 50% of the specific radioligand binding (IC50) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Potency Determination

This protocol outlines a whole-cell cAMP accumulation assay to determine the functional potency (EC50) and intrinsic activity of carmoterol.

experimental_workflow_cAMP cluster_cell_prep Cell Preparation cluster_stimulation Agonist Stimulation cluster_detection cAMP Detection and Analysis cell_prep1 Culture cells expressing β2-adrenergic receptors cell_prep2 Seed cells into a 96-well plate cell_prep1->cell_prep2 cell_prep3 Incubate overnight cell_prep2->cell_prep3 stimulation1 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) cell_prep3->stimulation1 stimulation2 Add varying concentrations of Carmoterol stimulation1->stimulation2 stimulation3 Incubate for a defined period (e.g., 30 minutes) stimulation2->stimulation3 detection1 Lyse cells to release intracellular cAMP stimulation3->detection1 detection2 Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) detection1->detection2 detection3 Generate dose-response curves detection2->detection3 detection4 Determine EC50 and Emax detection3->detection4

Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO) endogenously or recombinantly expressing the human β2-adrenergic receptor.

    • Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Agonist Stimulation:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

    • Add increasing concentrations of this compound to the wells. Include a positive control (a known full agonist like isoproterenol) and a negative control (vehicle).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Terminate the stimulation by lysing the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in each well using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the carmoterol concentration to create a dose-response curve.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by fitting the data to a sigmoidal dose-response model.

    • Calculate the intrinsic activity of carmoterol relative to the full agonist by expressing its Emax as a percentage of the Emax of the full agonist.

Conclusion

This compound is a highly potent and selective ultra-long-acting β2-adrenoceptor agonist. Its pharmacological profile, characterized by high receptor affinity, significant selectivity for the β2-adrenoceptor over the β1-adrenoceptor, and potent functional activity, underscores its potential as a therapeutic agent for obstructive airway diseases. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of carmoterol and other novel β2-adrenergic agonists. Further research and clinical investigations are necessary to fully elucidate its therapeutic utility and safety profile.

References

Carmoterol Hydrochloride: A Technical Guide to its Beta-2 Adrenergic Receptor Agonist Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride, a potent and long-acting beta-2 adrenergic receptor (β2-AR) agonist, has been a subject of significant interest in the development of therapies for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the core pharmacological properties of carmoterol, focusing on its interaction with the β2-AR. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways and experimental workflows to support further research and development in this area. Although the clinical development of carmoterol was discontinued, the extensive preclinical and early clinical data available offer valuable insights into the structure-activity relationships and pharmacological profiling of long-acting beta-2 agonists (LABAs).

Core Properties of Carmoterol Hydrochloride

Carmoterol is a selective β2-AR agonist with a rapid onset and a prolonged duration of action. Its chemical structure, 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one, confers high affinity and selectivity for the β2-AR.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of carmoterol, with comparative data for other notable β2-AR agonists.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)Selectivity Ratio (β2 vs. β1)
Carmoterol β2-AR ~8.8 10.19 ~53-fold [1][2]
β1-AR --
Formoterolβ2-AR8.2 ± 0.099.61 ± 0.12~89-fold
β1-AR6.25 ± 0.06-
Salmeterolβ2-AR8.3 ± 0.04-~398-fold
β1-AR5.7 ± 0.04-
Salbutamolβ2-AR-6.95 ± 0.0729-fold[3]
β1-AR--

Note: pKi is the negative logarithm of the inhibitory constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively. Data are compiled from various sources and experimental conditions may differ.

Table 2: In Vivo Bronchoprotective Potency

CompoundAnimal ModelChallenge AgentED50
Carmoterol Guinea Pig Acetylcholine 16.7 pmol [1]
Histamine (B1213489)Effective at 1 pmol
OvalbuminEffective at 1 pmol
FormoterolGuinea PigHistamine-
SalmeterolGuinea PigHistamine-

Note: ED50 is the dose that produces 50% of the maximal effect. Lower values indicate greater potency.

Table 3: Clinical Efficacy in COPD (Change from Baseline in FEV1)

CompoundDoseDuration of TreatmentMean Change from Baseline in Trough FEV1 (mL)
Carmoterol 2 µg once daily 2 weeks 94
4 µg once daily 2 weeks 112
Salmeterol50 µg twice daily2 weeks78

FEV1: Forced Expiratory Volume in 1 second.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the β2-AR by an agonist like carmoterol initiates a well-characterized signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol (Agonist) B2AR β2-Adrenergic Receptor Carmoterol->B2AR Binds to Gs_protein Gs Protein (αβγ) B2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway
Experimental Workflow for a Novel Beta-2 Agonist

The development of a new β2-AR agonist follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies. This process ensures a thorough evaluation of the compound's pharmacological profile.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Functional_Assay cAMP Accumulation Assay (Potency & Efficacy) Binding_Assay->Functional_Assay Tracheal_Relaxation Isolated Tracheal Ring Assay (Functional Potency) Functional_Assay->Tracheal_Relaxation Bronchoprotection Bronchoprotection Assay (e.g., Guinea Pig Model) Tracheal_Relaxation->Bronchoprotection Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Bronchoprotection->Pharmacokinetics Safety_Tox Safety & Toxicology Studies Pharmacokinetics->Safety_Tox Phase_I Phase I Trials (Safety & Tolerability) Safety_Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III

Drug Discovery Workflow for a Beta-2 Agonist

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol), and varying concentrations of the unlabeled test compound (competitor).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

Objective: To measure the functional potency (EC50) and efficacy of a test compound in stimulating cAMP production.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the β2-adrenergic receptor (e.g., HEK293) in a suitable medium.

    • Seed the cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (agonist).

    • Add the diluted compounds to the cells and incubate for a specific time (e.g., 30 minutes) at room temperature or 37°C to stimulate cAMP production.

  • Cell Lysis and Detection:

    • Add a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The endogenous cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody.

  • Signal Measurement:

    • Incubate the plate for a specified period (e.g., 60 minutes) at room temperature to allow for the competitive binding to reach equilibrium.

    • Read the plate on a Homogeneous Time-Resolved Fluorescence (HTRF) compatible reader. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the HTRF signals from the test compound wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).

In Vivo Bronchoprotection Assay (Guinea Pig Model)

Objective: To evaluate the ability of a test compound to protect against induced bronchoconstriction in an animal model.

Methodology:

  • Animal Preparation:

    • Use male Dunkin-Hartley guinea pigs.

    • Anesthetize the animals and perform a tracheotomy to allow for artificial ventilation.

  • Induction of Bronchoconstriction:

    • Administer a bronchoconstricting agent, such as histamine or acetylcholine, intravenously to induce a measurable increase in airway resistance.

  • Drug Administration:

    • Administer the test compound, typically via inhalation or intratracheal instillation, at various doses prior to the bronchoconstrictor challenge.

  • Measurement of Airway Resistance:

    • Monitor changes in intratracheal pressure or use a whole-body plethysmograph to measure changes in airway resistance.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response at each dose of the test compound.

    • Determine the ED50, the dose of the test compound that causes a 50% inhibition of the bronchoconstrictor response.

Conclusion

This compound exhibits the characteristic profile of a potent and selective long-acting beta-2 adrenergic receptor agonist. Its high affinity and functional potency at the β2-AR, coupled with a favorable selectivity profile, underscore its potential as a bronchodilator. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel β2-AR agonists for the treatment of respiratory diseases. While carmoterol's development was halted, the wealth of data generated remains a valuable resource for the scientific community.

References

Preclinical Profile of Carmoterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmoterol (B116560) hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist that was under investigation for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a β2-adrenergic receptor agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[3] Preclinical studies have highlighted its high potency and selectivity for the β2-adrenoceptor over the β1-adrenoceptor.[1][2] This document provides a comprehensive overview of the available preclinical data on carmoterol hydrochloride, including its pharmacodynamic properties and detailed experimental protocols for key in vitro and in vivo studies. Due to the discontinuation of its clinical development, publicly available preclinical data regarding pharmacokinetics, comprehensive safety pharmacology, and toxicology are limited.

Mechanism of Action

Carmoterol acts as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3][4] The binding of carmoterol to these receptors initiates a signaling cascade mediated by the stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase.[5] This leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[3]

cluster_cell Airway Smooth Muscle Cell carmoterol Carmoterol beta2_receptor β2-Adrenergic Receptor carmoterol->beta2_receptor Binds to g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Figure 1: Carmoterol's Signaling Pathway for Bronchodilation.

Pharmacodynamics

Receptor Binding and Potency

Carmoterol demonstrates high potency and selectivity for the β2-adrenoceptor.

ParameterValueReference
pEC5010.19[1][2]
Selectivity53 times higher for β2 vs. β1-adrenoceptors[1][2]
In Vivo Bronchodilatory Effects in Guinea Pigs

In a study using anesthetized, artificially ventilated guinea pigs, intratracheally administered carmoterol demonstrated potent bronchodilator activity against challenges with acetylcholine, histamine, and ovalbumin.

ChallengeCarmoterol Dose Range (pmol)EffectED50 (pmol)Reference
Acetylcholine0.3 - 100Dose-dependent inhibition of bronchoconstriction16.7[6]
Histamine0.3 - 100Potent inhibition of bronchoconstriction, effective at 1 pmolNot explicitly stated, but potent effect noted[3]
Ovalbumin (in sensitized animals)0.3 - 100Potent inhibition of bronchoconstriction, effective at 1 pmolNot explicitly stated, but potent effect noted[3]

Pharmacokinetics, Safety Pharmacology, and Toxicology

Detailed preclinical data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), safety pharmacology (effects on central nervous, cardiovascular, and respiratory systems), and toxicology (acute, sub-chronic, chronic, genotoxicity, and carcinogenicity studies) of this compound are not extensively available in the public domain. This is likely due to the discontinuation of its clinical development.

Experimental Protocols

Receptor Binding Affinity Assay (Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity of this compound to β1- and β2-adrenergic receptors.

cluster_workflow Receptor Binding Assay Workflow prep Prepare membranes from cells expressing β1 or β2 receptors incubation Incubate membranes with a fixed concentration of radioligand (e.g., ³H-CGP 12177) and varying concentrations of Carmoterol prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation measurement Measure radioactivity of bound ligand using liquid scintillation counting separation->measurement analysis Analyze data to determine IC50 and Ki values measurement->analysis

Figure 2: Workflow for a Radioligand Receptor Binding Assay.

Materials:

  • Cell membranes expressing human β1- and β2-adrenergic receptors.

  • Radioligand (e.g., [³H]CGP 12177 for β-receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the carmoterol concentration. Determine the IC50 value (the concentration of carmoterol that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Tracheal Ring Relaxation Assay

This protocol describes a general method for assessing the relaxant effect of carmoterol on isolated guinea pig tracheal rings.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution.

  • Carbachol (B1668302) or another contractile agent.

  • This compound.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.

  • Contraction: Induce a stable contraction of the tracheal rings with a submaximal concentration of a contractile agent like carbachol (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the changes in isometric tension after each addition of carmoterol.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by carbachol. Plot the percentage of relaxation against the logarithm of the carmoterol concentration to generate a concentration-response curve and determine the EC50 value (the concentration of carmoterol that produces 50% of the maximal relaxation).

In Vivo Bronchoprotection Assay in Guinea Pigs

This protocol is based on the study by Rossoni et al. (2007) and evaluates the bronchodilator activity of carmoterol in anesthetized guinea pigs.[3]

cluster_workflow In Vivo Bronchoprotection Workflow anesthetize Anesthetize and artificially ventilate guinea pigs administer Administer Carmoterol intratracheally via superfusion anesthetize->administer challenge Induce bronchoconstriction with intravenous acetylcholine, histamine, or ovalbumin administer->challenge measure Measure changes in airway resistance challenge->measure analyze Analyze the inhibitory effect of Carmoterol on bronchoconstriction measure->analyze

References

Carmoterol Hydrochloride: A Technical Guide for Asthma and COPD Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a non-catecholamine β2-agonist, carmoterol exhibits high affinity and selectivity for the β2-adrenoceptor, leading to prolonged bronchodilation.[3][] This technical guide provides an in-depth overview of carmoterol hydrochloride, focusing on its pharmacological profile, mechanism of action, and the experimental protocols used in its evaluation. The information presented is intended to support researchers and professionals in the field of respiratory drug development.

Physicochemical Properties

PropertyValueReference
Chemical Name 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one hydrochloride[5]
CAS Number 137888-11-0[6][7]
Molecular Formula C21H25ClN2O4[6]
Molecular Weight 404.89 g/mol [6][7]
Appearance White to light yellow solid[6]
Purity (HPLC) >95%[7]

Mechanism of Action and Signaling Pathways

Carmoterol is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.[1][8] Activation of the β2-AR initiates a signaling cascade that leads to bronchodilation.

Canonical Gs-Protein Signaling Pathway

The primary mechanism of action for carmoterol involves the activation of the canonical Gs-protein signaling pathway.[9]

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to Gs Gs Protein (αβγ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates myofibrillar proteins

Canonical β2-Adrenergic Receptor Signaling Pathway.

Upon binding of carmoterol to the β2-AR, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[9][10] The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets in the smooth muscle cell, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation, resulting in bronchodilation.[9][11]

Non-Canonical β-Arrestin Signaling Pathway

In addition to the canonical Gs pathway, β2-ARs can also signal through a G-protein-independent pathway mediated by β-arrestins. While the Gs pathway is primarily associated with bronchodilation, the β-arrestin pathway is involved in receptor desensitization, internalization, and can activate other signaling cascades, such as the MAPK/ERK pathway.[1][12][13]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Carmoterol) Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to GRK GRK Beta2AR->GRK Recruits & Activates GRK->Beta2AR Phosphorylates Beta_Arrestin β-Arrestin Beta_Arrestin->Beta2AR Binds to phosphorylated receptor Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates ERK_Activation ERK Pathway Activation Beta_Arrestin->ERK_Activation Scaffolds signaling proteins to activate

β-Arrestin Mediated Signaling Pathway.

Pharmacological Profile: Potency and Selectivity

Carmoterol is characterized by its high potency and selectivity for the β2-adrenoceptor.[2][3]

ParameterCarmoterolFormoterol (B127741)SalmeterolReference
Potency (pEC50) 10.19~9.8~9.2[2][14]
Selectivity (β2 vs β1) 53-fold higher for β2--[2][15]
Onset of Action RapidRapidSlower[3][16]
Duration of Action Ultra-long (>24 hours)Long (~12 hours)Long (~12 hours)[16][17]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound to the β2-AR by measuring its ability to compete with a radiolabeled ligand.[15]

Objective: To determine the inhibition constant (Ki) of carmoterol for the human β2-AR.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human β2-AR.

  • Radioligand: [³H]-CGP 12177 or other suitable β2-AR antagonist radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: Propranolol or other non-labeled β-antagonist.

  • Assay Buffer: Tris-HCl buffer with MgCl₂.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Detection: Scintillation counter.

Protocol:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of carmoterol in the assay buffer. A parallel set of tubes containing an excess of a non-labeled antagonist is used to determine non-specific binding.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of carmoterol that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

cAMP Functional Assay for Agonist Potency (EC50)

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.[18]

Objective: To determine the potency (EC50) of carmoterol in stimulating cAMP production.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human β2-AR (e.g., CHO, HEK293).

  • Test Compound: this compound.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, AlphaScreen).[18][19]

Protocol:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in stimulation buffer.

  • Stimulation: Add varying concentrations of carmoterol to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of carmoterol. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of carmoterol that produces 50% of the maximal response).

Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional effect of a compound on airway smooth muscle relaxation.[20][21]

Objective: To evaluate the bronchodilator activity of carmoterol on isolated guinea pig tracheal smooth muscle.

Materials:

  • Tissue: Trachea from a guinea pig.

  • Organ Bath: A temperature-controlled chamber with a system for bubbling gas (95% O₂, 5% CO₂) through a physiological salt solution (e.g., Krebs-Henseleit solution).

  • Isometric Transducer and Recording System: To measure changes in tissue tension.

  • Contractile Agent: Histamine (B1213489) or methacholine (B1211447) to pre-contract the tracheal rings.

  • Test Compound: this compound.

Protocol:

  • Tissue Preparation: Dissect the trachea from a euthanized guinea pig and cut it into rings.

  • Mounting: Suspend the tracheal rings in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Contraction: Induce a sustained contraction of the tracheal rings by adding a contractile agent like histamine or methacholine.

  • Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of carmoterol to the organ bath.

  • Measurement: Record the relaxation of the tracheal smooth muscle as a decrease in tension.

  • Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by a standard relaxant (e.g., theophylline) or as a percentage of the initial contraction. Determine the EC50 value from the concentration-response curve.

Preclinical and Clinical Development Workflow

The development of a drug like carmoterol follows a structured workflow from preclinical research to clinical trials.

Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_regulatory Regulatory Discovery Compound Discovery & Optimization In_Vitro In Vitro Studies (Binding, Functional Assays) Discovery->In_Vitro Ex_Vivo Ex Vivo Studies (Isolated Tissue Assays) In_Vitro->Ex_Vivo In_Vivo In Vivo Animal Models (Efficacy & Safety) Ex_Vivo->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Submission Tox->IND Phase1 Phase I (Safety & Tolerability in Healthy Volunteers) Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety in Patients) Phase2->Phase3 IND->Phase1

General Workflow for Preclinical and Clinical Drug Development.

A randomized, double-blind, parallel-group trial in 124 patients with persistent asthma showed that carmoterol 2 μg administered once daily was as effective as formoterol 12 μg twice daily over an 8-day treatment period.[22] Both treatments provided significant improvements in lung function, with comparable effects on trough FEV1.[22]

Conclusion

This compound is a highly potent and selective ultra-long-acting β2-adrenergic receptor agonist with a rapid onset and prolonged duration of action. Its pharmacological profile suggests potential as a once-daily treatment for asthma and COPD. Although its clinical development was discontinued, the data and experimental methodologies associated with carmoterol remain valuable for the ongoing research and development of novel respiratory therapeutics. This technical guide provides a comprehensive resource for scientists and researchers in this field.

References

In Vitro Characterization of Carmoterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Carmoterol (B116560) hydrochloride is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] As a non-catechol (R,R)-isomer, its chemical structure includes elements from both formoterol (B127741) and procaterol.[6] The in vitro characterization of carmoterol is fundamental to understanding its pharmacological profile, including its high potency, selectivity, and long duration of action. This document provides a comprehensive overview of the in vitro methodologies used to characterize carmoterol hydrochloride, presenting key data and experimental protocols.

Receptor Binding Affinity and Selectivity

The initial step in characterizing a receptor agonist is to determine its binding affinity for its target receptor and its selectivity over other related receptors. This is crucial for predicting both efficacy and potential side effects. Carmoterol exhibits a high affinity for the β2-adrenergic receptor and is significantly more selective for the β2 subtype over the β1 subtype, which is important for minimizing potential cardiac side effects.[]

Quantitative Data: Receptor Binding Affinity

CompoundReceptor SubtypepKiAffinity (Ki)Selectivity (β1/β2)Reference
CarmoterolHuman β2-Adrenoceptor8.8~1.58 nM53-fold[8]
CarmoterolHuman β1-Adrenoceptor-~83.74 nM[1][2][3]

Note: The binding affinity of carmoterol is estimated from its pKi of 8.8.[8] Carmoterol has 53 times higher affinity for the β2-adrenoceptors than for the β1-adrenoceptors.[1][2][3]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (carmoterol) for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[8]

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenoceptor to near confluency.[8]
  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.[8]
  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.[8]
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[8]
  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[8]
  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration. Store aliquots at -80°C.[9]

2. Competitive Binding Assay:

  • Prepare serial dilutions of this compound.
  • In a 96-well plate, set up the following reactions in triplicate:
  • Total Binding: Add a fixed amount of the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DHA), and the assay buffer.[9]
  • Non-specific Binding: Include the same components as for total binding, but also add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate the receptors.[9]
  • Competitive Binding: Add the membrane preparation, radioligand, and varying concentrations of carmoterol.
  • Incubate the plate to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the carmoterol concentration to generate a competition curve.
  • Determine the IC50 (the concentration of carmoterol that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis CellCulture Culture cells expressing β2-adrenoceptor Harvest Harvest and homogenize cells CellCulture->Harvest Centrifuge1 Low-speed centrifugation Harvest->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Wash Wash membrane pellet Centrifuge2->Wash Resuspend Resuspend and quantify protein Wash->Resuspend PlateSetup Set up 96-well plate: Total, Non-specific, and Competitive Binding Resuspend->PlateSetup PrepareDilutions Prepare serial dilutions of Carmoterol PrepareDilutions->PlateSetup Incubate Incubate to reach equilibrium PlateSetup->Incubate Filter Rapid filtration Incubate->Filter Measure Measure radioactivity Filter->Measure CalculateSpecific Calculate specific binding Measure->CalculateSpecific PlotCurve Plot competition curve CalculateSpecific->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50 CalculateKi Calculate Ki using Cheng-Prusoff equation DetermineIC50->CalculateKi

Caption: Workflow for a competitive radioligand binding assay.

Functional Potency and Efficacy

Functional assays are essential to determine the ability of an agonist to elicit a biological response after binding to the receptor. For β2-adrenoceptor agonists, this is typically measured by the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Quantitative Data: Functional Potency

CompoundAssaypEC50Reference
CarmoterolcAMP accumulation10.19[1][2][3]

Experimental Protocol: cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP in response to agonist stimulation.[8][10][11]

1. Cell Preparation:

  • Seed cells expressing the human β2-adrenoceptor (e.g., CHO, HEK293) into 96- or 384-well plates and culture overnight.[12]
  • On the day of the assay, wash the cells with a serum-free medium.
  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

2. Agonist Stimulation:

  • Prepare serial dilutions of this compound.
  • Add the different concentrations of carmoterol to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.[11]

3. Cell Lysis and cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.[12]
  • Detect the amount of cAMP produced using a commercially available kit, such as those based on:
  • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.
  • Enzyme-Linked Immunosorbent Assay (ELISA): [13]
  • Luminescence-based assays (e.g., cAMP-Glo™): Measures the remaining ATP after a PKA-dependent reaction.[12]

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.[8]
  • Calculate the concentration of cAMP produced at each carmoterol concentration.[8]
  • Plot the cAMP concentration against the logarithm of the carmoterol concentration to create a dose-response curve.[8]
  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.[8]

Workflow for cAMP Accumulation Assay

G cluster_prep Cell Preparation cluster_stim Agonist Stimulation cluster_detect Detection and Analysis SeedCells Seed cells in multi-well plate WashCells Wash cells SeedCells->WashCells AddPDE Pre-incubate with PDE inhibitor WashCells->AddPDE AddAgonist Add Carmoterol to cells AddPDE->AddAgonist PrepareDilutions Prepare serial dilutions of Carmoterol PrepareDilutions->AddAgonist Incubate Incubate at 37°C AddAgonist->Incubate LyseCells Lyse cells Incubate->LyseCells DetectcAMP Detect cAMP using assay kit LyseCells->DetectcAMP AnalyzeData Plot dose-response curve and determine EC50/Emax DetectcAMP->AnalyzeData GenerateCurve Generate standard curve GenerateCurve->AnalyzeData

Caption: Workflow for a cAMP accumulation assay.

Mechanism of Action and Signaling Pathway

Carmoterol, like other β2-agonists, exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[14] This initiates an intracellular signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation.[14]

Canonical β2-Adrenergic Receptor Signaling Pathway:

  • Agonist Binding: Carmoterol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the opening of potassium channels. This results in hyperpolarization and relaxation of the smooth muscle cell.[15][16]

β2-Adrenergic Receptor Signaling Pathway

G Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

References

carmoterol hydrochloride as a long-acting beta-agonist (LABA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Pharmacology of Carmoterol (B116560) Hydrochloride as a Long-Acting β2-Adrenergic Agonist (LABA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol hydrochloride (development codes: TA-2005, CHF-4226) is a potent and selective, experimental ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) that was investigated for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). As the (R,R)-stereoisomer, carmoterol demonstrated high selectivity for the β2-adrenergic receptor. Although its clinical development was discontinued (B1498344), the pharmacological profile of carmoterol provides valuable insights for the development of novel β2-agonists. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, and details relevant experimental protocols.

Introduction

Carmoterol is a non-catechol β2-adrenergic receptor agonist designed for once-daily administration.[1] Its chemical structure is derived from elements of both formoterol (B127741) and procaterol, featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril aromatic ring, contributing to its high affinity and prolonged binding to the β2-adrenoceptor.[2] The therapeutic rationale for the development of carmoterol was to provide sustained bronchodilation over a 24-hour period, potentially improving patient adherence and clinical outcomes in the management of asthma and COPD.[1][3]

Mechanism of Action

This compound exerts its pharmacological effects through selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.

Signaling Pathway

Activation of the β2-adrenergic receptor by carmoterol initiates a well-defined intracellular signaling cascade:

  • Receptor Binding: Carmoterol binds to the β2-adrenergic receptor.

  • G-Protein Activation: The agonist-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets in the airway smooth muscle cells, leading to a decrease in intracellular calcium concentrations and ultimately, relaxation of the muscle tissue and bronchodilation.

Carmoterol_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds Gs Gs Protein (inactive) Beta2AR->Gs Activates Gs_active Gs Protein (active) Gs->Gs_active GDP -> GTP AC Adenylyl Cyclase (inactive) Gs_active->AC Stimulates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway of Carmoterol.

Pharmacodynamics

The pharmacodynamic profile of carmoterol is characterized by its high potency and selectivity for the β2-adrenergic receptor.

Receptor Binding Affinity and Selectivity

While specific Ki values for carmoterol are not widely available in the public domain, studies have highlighted its selectivity profile.

ParameterValueReference
β2 vs. β1 Receptor Affinity 53-fold higher for β2[2]
Bronchial vs. Myocardial Tissue Selectivity >100-fold for bronchial muscle[2][3]
Functional Potency

The potency of carmoterol in functional assays is a key determinant of its bronchodilator activity. Its potency in isolated guinea pig trachea has been reported to be greater than that of formoterol and salmeterol.[3]

Pharmacokinetics

Detailed pharmacokinetic data from human clinical trials of carmoterol are not publicly available due to the discontinuation of its development. Preclinical studies would have characterized its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of β2-adrenergic agonists like carmoterol. These protocols are based on established methods for a similar compound, formoterol, and are adaptable for the study of carmoterol.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenergic receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (Expressing β2-AR) Incubation Incubate Membranes, Radioligand, and Competitor Membranes->Incubation Radioligand Prepare Radioligand (e.g., [3H]formoterol) Radioligand->Incubation Competitor Prepare Unlabeled Competitor (Carmoterol) Competitor->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture a suitable cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1, HEK293) to approximately 80-90% confluency.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine:

      • A fixed amount of cell membranes.

      • A fixed concentration of a suitable radioligand (e.g., [3H]formoterol or [125I]iodocyanopindolol) at a concentration near its dissociation constant (Kd).

      • Varying concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled β2-agonist like propranolol).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of carmoterol by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the carmoterol concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of carmoterol that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for carmoterol using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and efficacy.

cAMP_Functional_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Culture Cells Expressing β2-AR Plating Plate Cells in Assay Plate Cells->Plating Agonist Prepare Serial Dilutions of Carmoterol Stimulation Add Carmoterol to Cells (with PDE inhibitor) Agonist->Stimulation Plating->Stimulation Lysis Lyse Cells and Add Detection Reagents Stimulation->Lysis Measurement Measure Signal (e.g., HTRF, Luminescence) Lysis->Measurement DoseResponse Generate Dose-Response Curve Measurement->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Caption: Workflow for a cAMP Functional Assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1) to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in an appropriate assay buffer.

    • Plate a specific number of cells (e.g., 1,500 cells/well) into a 384-well assay plate and allow them to attach.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound in assay buffer. It is crucial to include a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) in the buffer to prevent the degradation of cAMP.

    • Add the carmoterol solutions to the cells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions. These kits typically involve the addition of lysis buffer containing detection reagents.

  • Data Analysis:

    • Plot the measured signal (proportional to cAMP concentration) as a function of the logarithm of the carmoterol concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of carmoterol that produces 50% of the maximal response.

Clinical Development and Discontinuation

This compound underwent Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. However, in 2010, its development was discontinued as the compound was not considered to have a competitive profile.[3]

Conclusion

This compound is a potent and highly selective ultra-long-acting β2-adrenergic receptor agonist. Its pharmacological profile, characterized by high affinity and selectivity for the β2-adrenergic receptor, underscores the potential for developing effective once-daily therapies for obstructive airway diseases. Although its clinical development was halted, the study of carmoterol's structure-activity relationships and its interactions with the β2-adrenergic receptor continues to be of significant interest to researchers and drug development professionals in the field of respiratory medicine. The experimental protocols detailed in this guide provide a framework for the continued investigation of novel β2-agonists.

References

Early Phase Clinical Trial Data for Carmoterol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

- A comprehensive analysis of the early clinical development of the discontinued (B1498344) ultra-long-acting β2-agonist, carmoterol (B116560) (TA-2005, CHF-4226), focusing on its pharmacokinetic, pharmacodynamic, and safety profile in healthy volunteers and patients with chronic obstructive pulmonary disease (COPD) and asthma.

Introduction

Carmoterol is an experimental, non-catechol, ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under investigation for the treatment of obstructive airway diseases, including asthma and chronic obstructive pulmonary disease (COPD). Developed by Chiesi Farmaceutici, carmoterol showed high potency and selectivity for the β2-adrenergic receptor in preclinical studies.[1] Its development, however, was discontinued around 2010 as it was not considered to have a competitive profile.[2] This document provides a detailed overview of the available data from early-phase clinical trials, offering valuable insights for researchers in the field of respiratory drug development.

Core Data Summary

Pharmacokinetics in Healthy Volunteers (Phase I)

A Phase I clinical trial (NCT00777595) was conducted to evaluate the safety, tolerability, and pharmacokinetics of carmoterol in healthy volunteers. The study was a single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) trial. While specific pharmacokinetic parameters (Cmax, AUC) from this study are not publicly available in detail, the design is standard for early-phase trials and aimed to establish the drug's profile in humans.

Another key Phase I study (NCT00777595) in healthy volunteers focused on the potential effects of carmoterol on the QTc interval.[3] This was a randomized, double-blind, placebo- and active-controlled crossover study. The primary objective was to assess the effect of single therapeutic and supratherapeutic doses of inhaled carmoterol on ventricular repolarization. The relationship between carmoterol plasma concentrations and QTc interval changes was a secondary objective.[3]

Table 1: Pharmacokinetic Parameters of Carmoterol (Data Not Publicly Available)

ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)
Cmax Data not availableData not available
Tmax Data not availableData not available
AUC Data not availableData not available
Half-life Data not availableData not available
Efficacy and Safety in Patients with COPD (Phase II)

A dose-finding study (NCT00605891) evaluated the efficacy and safety of different doses of carmoterol administered via a pressurized metered-dose inhaler (pMDI) in patients with moderate to severe COPD.

Table 2: Efficacy of Carmoterol in Patients with COPD (Trough FEV1)

Treatment GroupDosing RegimenChange in Trough FEV1 (mL)Comparator (Salmeterol)
Carmoterol 1 µg Once DailyData not available-
Carmoterol 2 µg Once DailyData not available-
Carmoterol 4 µg Once DailyData not available-
Salmeterol 50 µg Twice DailyData not availableBaseline

While the specific quantitative outcomes for FEV1 changes are not detailed in publicly accessible documents, the study aimed to identify an optimal dosing regimen for further development.

Efficacy and Safety in Patients with Asthma (Phase II)

Carmoterol was also investigated in combination with the inhaled corticosteroid (ICS) budesonide (B1683875) for the treatment of asthma. A study by Poli et al. (2009) assessed the systemic exposure of this combination. The development of carmoterol as a monotherapy was halted, with plans to continue its development in a fixed-dose combination with a corticosteroid.[4]

Table 3: Pharmacokinetics of Carmoterol in Combination with Budesonide in Asthma Patients

ParameterCarmoterol + Budesonide
Carmoterol Cmax Data not available
Carmoterol AUC Data not available
Budesonide Cmax Data not available
Budesonide AUC Data not available

Experimental Protocols

Phase I QTc Interval Study in Healthy Volunteers (NCT00777595)
  • Study Design: Randomized, double-blind, placebo- and moxifloxacin-controlled, crossover study.

  • Participants: Healthy adult male and female subjects.

  • Inclusion Criteria (selected):

    • Age 18-55 years.

    • Body Mass Index (BMI) between 18 and 30 kg/m ².

    • Normal blood pressure.

    • Normal 12-lead ECG with QTcF interval < 450 msec for males and < 470 msec for females.[3]

    • Serum potassium ≥ 4.0 mEq/L.[2]

  • Interventions:

    • Single therapeutic dose of inhaled carmoterol.

    • Single supratherapeutic dose of inhaled carmoterol.

    • Placebo.

    • Moxifloxacin (positive control).

  • Primary Outcome: Effect of carmoterol on the QTc interval compared to placebo.

  • Secondary Outcomes:

    • Relationship between QTc interval duration and carmoterol plasma concentrations.[3]

    • Pharmacokinetics and urinary excretion of carmoterol.[3]

    • Safety and tolerability.

Phase II Dose-Finding Study in COPD Patients (NCT00605891)
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with moderate to very severe COPD.

  • Interventions:

    • Carmoterol pMDI 1.0 µg once daily.

    • Carmoterol pMDI 2.0 µg once daily.[1]

    • Carmoterol pMDI 4.0 µg once daily.[1]

    • Salmeterol 50 µg Dry Powder Inhaler (DPI) twice daily (active comparator).[1]

    • Placebo pMDI once daily.[1]

  • Primary Outcome: Change from baseline in trough FEV1.

  • Secondary Outcomes: Other pulmonary function tests, safety, and tolerability.

Signaling Pathway and Experimental Workflow

Carmoterol Signaling Pathway

As a β2-adrenergic receptor agonist, carmoterol is expected to follow the canonical signaling pathway of this drug class. Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, it activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of various downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.

Carmoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Phase1_SAD_MAD_Workflow cluster_screening Screening Phase cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) Screening Healthy Volunteer Screening (Inclusion/Exclusion Criteria) Randomization_SAD Randomization (Carmoterol vs. Placebo) Screening->Randomization_SAD Dose_Escalation_SAD Dose Escalation Cohorts (e.g., 1µg, 2µg, 4µg) Randomization_SAD->Dose_Escalation_SAD PK_PD_Safety_SAD Pharmacokinetic, Pharmacodynamic, & Safety Monitoring Dose_Escalation_SAD->PK_PD_Safety_SAD Data_Review_SAD Data Review & Dose Escalation Decision PK_PD_Safety_SAD->Data_Review_SAD Data_Review_SAD->Dose_Escalation_SAD Escalate Dose Randomization_MAD Randomization (Carmoterol vs. Placebo) Data_Review_SAD->Randomization_MAD Proceed to MAD Dose_Selection_MAD Dose Level Selection (Based on SAD data) Randomization_MAD->Dose_Selection_MAD Repeated_Dosing Repeated Dosing (e.g., 7-14 days) Dose_Selection_MAD->Repeated_Dosing PK_PD_Safety_MAD Pharmacokinetic, Pharmacodynamic, & Safety Monitoring Repeated_Dosing->PK_PD_Safety_MAD Data_Review_MAD Final Data Analysis PK_PD_Safety_MAD->Data_Review_MAD

References

Carmoterol Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective long-acting beta-2 adrenergic receptor agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure, featuring a quinolinone core, contributes to its unique pharmacological profile. This technical guide provides an in-depth overview of the chemical properties and stability of carmoterol hydrochloride, crucial for its development, formulation, and analytical characterization.

Chemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development. The key chemical properties of this compound are summarized below.

PropertyValueReference
Chemical Name 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride[1]
CAS Number 137888-11-0[1]
Molecular Formula C₂₁H₂₅ClN₂O₄[2]
Molecular Weight 404.89 g/mol [1][2]
Appearance White to light yellow solid[3][]
Predicted pKa (Strongest Acidic) 8.52[5]
Predicted pKa (Strongest Basic) 9.89[5]
Predicted Water Solubility 0.0188 mg/mL[5]
Solubility Soluble in DMSO. Formulations have been prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in 10% DMSO and 90% Corn Oil.[6]

Note: Predicted values are computationally derived and should be confirmed by experimental determination.

Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific forced degradation studies on this compound are not extensively available in public literature, its potential degradation pathways can be inferred based on its chemical structure, which includes a quinolinone ring, a secondary amine, a benzylic alcohol, and a phenol (B47542) group.

Potential Degradation Pathways:
  • Hydrolysis: The amide bond within the quinolinone ring system could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The ether linkage in the methoxyphenyl group is generally stable to hydrolysis.

  • Oxidation: The secondary amine and the phenolic hydroxyl group are potential sites for oxidation. Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, or quinone-type structures. The benzylic alcohol is also susceptible to oxidation to a ketone.

  • Photodegradation: The quinolinone and aromatic ring systems in carmoterol suggest a potential for photodegradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways including dimerization, oxidation, and ring cleavage, as has been observed with other quinolone-containing compounds.[7][8][9]

  • Thermal Degradation: As with many complex organic molecules, exposure to high temperatures can lead to decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

Storage and Handling Recommendations:

Based on available data, this compound should be stored at 4°C, sealed, and protected from moisture.[3] For solutions in solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended to maintain stability.[6]

Experimental Protocols

Detailed experimental protocols for determining the chemical properties and stability of this compound would follow standard pharmaceutical industry practices and regulatory guidelines (e.g., ICH Q1A(R2)). Below are generalized methodologies for key experiments.

Melting Point Determination

A standard pharmacopeial method, such as the capillary method, would be employed.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1 °C/minute).

  • The temperature at which the substance is observed to melt is recorded as the melting point.

pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of a substance.

Protocol:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically at the half-equivalence point.

Forced Degradation Studies

Forced degradation studies are performed to establish the intrinsic stability of the drug substance and to develop stability-indicating analytical methods.

General Protocol:

  • Acid and Base Hydrolysis: Solutions of this compound are prepared in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media and are typically heated (e.g., 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperature. Samples are analyzed at different time points.

  • Photostability: Solid this compound and its solutions are exposed to a controlled light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). The exposure duration is typically specified in terms of lux hours and watt hours per square meter. Dark controls are run in parallel.

  • Thermal Degradation: Solid this compound is exposed to elevated temperatures (e.g., 60-105°C) for a specified duration.

  • Analysis: All stressed samples are analyzed using a validated stability-indicating HPLC method to separate the parent drug from any degradation products. The structure of significant degradation products would typically be elucidated using techniques like LC-MS/MS and NMR.

Signaling Pathway and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

Carmoterol is a beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of this G-protein coupled receptor, leading to a cascade of intracellular events that ultimately result in smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts carmoterol Carmoterol carmoterol->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Phosphorylation of Downstream Targets pka->cellular_response Leads to relaxation Smooth Muscle Relaxation cellular_response->relaxation Results in

Caption: Beta-2 Adrenergic Receptor Signaling Pathway of Carmoterol.

Forced Degradation Experimental Workflow

The logical flow for conducting and analyzing forced degradation studies is crucial for obtaining meaningful stability data.

Forced_Degradation_Workflow start Start: Carmoterol HCl Drug Substance stress_conditions Apply Stress Conditions start->stress_conditions hydrolysis Acid/Base Hydrolysis stress_conditions->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation photolysis Photolysis (UV/Vis Light) stress_conditions->photolysis thermal Thermal (Heat) stress_conditions->thermal analysis Analyze Samples with Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis separation Separate Parent Drug from Degradation Products analysis->separation identification Identify and Characterize Degradation Products (LC-MS/MS, NMR) separation->identification pathway Elucidate Degradation Pathways identification->pathway end End: Stability Profile pathway->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a summary of the known chemical properties of this compound and outlines its expected stability profile based on its chemical structure. While specific experimental data on its degradation is limited in the public domain, the provided information on its physicochemical characteristics, potential degradation pathways, and recommended storage conditions serves as a valuable resource for researchers and professionals involved in the development of this compound. The generalized experimental protocols offer a starting point for the necessary analytical work to fully characterize its stability and ensure the quality and safety of potential drug products. The signaling pathway diagram illustrates its mechanism of action as a beta-2 adrenergic agonist.

References

Carmoterol Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 137888-11-0

Chemical Name: 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-2(1H)-quinolinone hydrochloride

Abstract

Carmoterol (B116560) hydrochloride is a potent and selective, long-acting β2-adrenergic receptor agonist (LABA) that has been investigated for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Characterized by its rapid onset and extended duration of action, carmoterol distinguishes itself through high affinity and selectivity for the β2-adrenoceptor. This technical guide provides an in-depth overview of carmoterol hydrochloride, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, synthesis, and relevant experimental protocols, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Carmoterol is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][2] Its therapeutic effect is primarily mediated through the activation of these receptors, which are predominantly located on the smooth muscle cells of the airways.[3] The binding of carmoterol to the β2-adrenoceptor initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This cascade results in a decrease in intracellular calcium concentrations, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.[4][5]

Signaling Pathway

The signaling pathway of this compound is initiated by its binding to the β2-adrenergic receptor. This interaction stimulates the associated Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which mediates the physiological response of smooth muscle relaxation.

Carmoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol B2AR β2-Adrenergic Receptor (GPCR) Carmoterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Carmoterol's β2-adrenergic signaling cascade.

Pharmacological Profile

Pharmacodynamics

Carmoterol is characterized by its high potency and selectivity for the β2-adrenoceptor. It has a pEC50 of 10.19 and exhibits an affinity for the β2-adrenoceptor that is 53 times higher than for the β1-adrenoceptor.[6] This selectivity is crucial for minimizing potential cardiac side effects.[7] The molecular structure of carmoterol, which includes a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on the carbostyril aromatic ring, contributes to its high affinity and prolonged binding to the β2-adrenoceptor.[3]

Table 1: Comparative Pharmacodynamic Properties of β2-Adrenoceptor Agonists

CompoundpEC50Receptor Binding Affinity (Ki, nM)Selectivity (β2 vs. β1)
Carmoterol 10.19~1.5 (human recombinant)[8]53-fold[6]
Formoterol (B127741) 8.9 - 9.2[9]2.9 (human β2-adrenoceptor)[8]High[9]
Salmeterol (B1361061) 9.2[9]-High[9]

Note: Data is compiled from various sources and experimental conditions may differ.

Pharmacokinetics

While detailed human pharmacokinetic data for this compound remains limited in publicly available literature, preliminary studies have indicated a predictable pharmacokinetic profile with minimal nonlinear accumulation upon repeated dosing.[10] Its long duration of action, reported to be up to 30 hours, suggests a favorable pharmacokinetic profile for once-daily administration.[11]

Table 2: Pharmacokinetic Parameters of Selected β2-Adrenoceptor Agonists (Human Data)

CompoundElimination Half-life (t½)Volume of Distribution (Vd)Total Body Clearance (CL)
Carmoterol >24 hours (duration of action)[12]Data not availableData not available
Formoterol ~8.5 - 13.9 hours[13][14]~1470 L[13]Data not available
Xamoterol (B1682282) (oral) ~16 hours[4]48 L (i.v.)[4]224 mL/min (i.v.)[4]

Note: Direct comparative pharmacokinetic studies for carmoterol are limited. Xamoterol data is provided for context as a β-adrenoceptor partial agonist.

Synthesis

The synthesis of carmoterol, specifically the (R,R)-isomer which is the most potent, involves a multi-step process. A general approach involves the condensation of an oxiranyl compound with a chiral amine. The process is designed to be economical and efficient for industrial scale-up.[15]

A reported process for preparing (R,R)-carmoterol involves the reaction of a protected 8-hydroxy-5-(oxiran-2-yl)quinolin-2(1H)-one derivative with (R)-N-(2-(4-methoxyphenyl)-1-methylethyl)amine, followed by deprotection steps to yield the final compound.[15] The synthesis of the key oxirane intermediate can be achieved from 8-benzyloxy-5-bromoacetyl-quinolin-2(1H)-one.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of carmoterol for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.

Workflow for Competitive Radioligand Binding Assay

G_1 cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis p1 Prepare cell membranes expressing β2-adrenoceptors i1 Incubate membranes, radioligand, and Carmoterol p1->i1 p2 Prepare radioligand solution (e.g., [3H]-CGP12177) p2->i1 p3 Prepare serial dilutions of Carmoterol p3->i1 s1 Separate bound from free radioligand via filtration i1->s1 s2 Measure radioactivity of bound ligand s1->s2 d1 Plot competition curve and determine IC50 s2->d1 d2 Calculate Ki using Cheng-Prusoff equation d1->d2

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells). Harvest and homogenize the cells in a cold lysis buffer. Centrifuge to pellet the cell membranes, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration.[8]

  • Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable β2-adrenoceptor radioligand (e.g., [³H]-CGP12177), and increasing concentrations of unlabeled carmoterol. For non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., propranolol). Incubate to reach equilibrium.[8]

  • Separation and Detection: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer and measure the retained radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

cAMP Accumulation Functional Assay

This assay measures the functional potency of carmoterol by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP), following receptor activation.

Workflow for cAMP Accumulation Assay

G_2 cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Lysis & Detection cluster_3 Data Analysis c1 Seed cells expressing β2-adrenoceptors in a 96-well plate t1 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) c1->t1 t2 Add serial dilutions of Carmoterol and incubate t1->t2 l1 Lyse cells to release intracellular cAMP t2->l1 l2 Quantify cAMP levels (e.g., HTRF, ELISA) l1->l2 d1 Plot dose-response curve and determine EC50 l2->d1

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective ultra-long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its mechanism of action is centered on the activation of β2-adrenoceptors, leading to the relaxation of airway smooth muscle. This document provides detailed protocols for key in vitro assays to characterize the pharmacological profile of carmoterol hydrochloride, including its binding affinity, functional potency, and efficacy.

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro assays.

ParameterValueAssay SystemReference
Receptor Binding Affinity
Selectivity53-fold higher affinity for β2-AR over β1-ARRadioligand Binding Assay[2]
Functional Potency
pEC5010.19Not specified
ED5016.7 pmolAcetylcholine-induced bronchoconstriction in guinea pig trachea

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like carmoterol initiates a canonical signaling cascade involving the Gs alpha subunit of the G protein. This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Carmoterol Carmoterol β2-AR β2-Adrenergic Receptor Carmoterol->β2-AR Binds G_Protein G Protein (αsβγ) β2-AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Smooth Muscle Relaxation PKA_active->Cellular_Response Leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human β2-adrenoceptor.

  • Radioligand: [¹²⁵I]-Iodocyanopindolol or [³H]-dihydroalprenolol.

  • Test Compound: this compound.

  • Non-specific Antagonist: Propranolol (B1214883).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Detection: Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the β2-AR.

    • Homogenize cells in a lysis buffer and centrifuge to pellet the membranes.

    • Wash the membranes with assay buffer and resuspend.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A range of concentrations of this compound.

      • A fixed concentration of the radioligand (typically at its Kd).

      • Cell membrane suspension.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Ligands, Buffers) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Terminate and Filter Incubation->Filtration Quantification Measure Radioactivity Filtration->Quantification Data_Analysis Analyze Data (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Competitive Binding Assay Workflow
Adenylyl Cyclase Activation Assay (cAMP Assay)

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor, providing a measure of its potency (EC50) and efficacy.

Materials:

  • Cells: HEK293 or CHO cells stably or transiently expressing the human β2-adrenoceptor.[4]

  • Test Compound: this compound.

  • Reference Agonist: Isoprenaline.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Cell Culture Medium: Appropriate medium for the cell line used.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[4][5]

Protocol:

  • Cell Culture and Plating:

    • Culture cells to the appropriate confluency.

    • Seed cells into 96- or 384-well plates at a predetermined density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

    • Add varying concentrations of this compound or the reference agonist, isoprenaline.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Determine the maximal effect (Emax) and compare it to that of the full agonist, isoprenaline, to assess intrinsic activity.

Isolated Guinea Pig Trachea Functional Assay

This ex vivo assay assesses the functional potency of this compound by measuring its ability to relax pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Animal: Male Hartley guinea pig.

  • Dissection Tools: Standard surgical instruments.

  • Organ Bath System: With temperature control, aeration, and isometric force transducers.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Contractile Agent: Histamine (B1213489) or carbachol.[6][7]

  • Test Compound: this compound.

  • Reference Agonist: Isoprenaline or salbutamol.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Prepare tracheal ring segments (2-3 mm in width).

    • Suspend the tracheal rings in organ baths containing PSS maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.

    • Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol.

  • Drug Administration:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Recording and Analysis:

    • Record the changes in tension using an isometric force transducer.

    • Express the relaxation at each concentration as a percentage of the pre-contracted tone.

    • Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.

    • Determine the pD2 value (-log EC50) and the maximum relaxation effect (Emax).

    • Compare the potency and efficacy of carmoterol to reference β2-agonists.

References

Application Notes and Protocols for Carmoterol Hydrochloride in Guinea Pig Trachea Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of carmoterol (B116560) hydrochloride, a novel long-acting β2-adrenoceptor agonist, in guinea pig trachea models. The following sections detail its bronchodilator activity, experimental protocols for in vivo and in vitro assessments, and the underlying signaling pathway.

Introduction

Carmoterol hydrochloride is a potent bronchodilator under investigation for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The guinea pig trachea is a well-established preclinical model for evaluating the efficacy and mechanism of action of bronchodilator agents due to the pharmacological similarities of its airway smooth muscle to that of humans.[1] This document outlines key experimental data and protocols for researchers utilizing this model to study carmoterol.

Quantitative Data Summary

Carmoterol has demonstrated significant potency in inhibiting bronchoconstriction induced by various challenges in anesthetized and artificially ventilated guinea pigs. The following table summarizes the median effective dose (ED50) of carmoterol, administered intratracheally, against different bronchoconstrictors.

Challenge AgentCarmoterol ED50 (pmol)
Acetylcholine (20 µg/kg i.v.)1.0
Histamine (B1213489) (10 µg/kg i.v.)< 1.0
Ovalbumin (5 mg/kg i.v.)< 1.0

Data sourced from a study evaluating the bronchodilating activity of carmoterol in anesthetized guinea pigs.[2]

The data clearly indicates that carmoterol is highly potent in counteracting bronchoconstriction induced by cholinergic stimulation, histamine release, and allergic responses.

Experimental Protocols

The following are detailed protocols for both in vivo and in vitro evaluation of carmoterol in guinea pig models.

In Vivo Bronchodilator Activity Assessment

This protocol is based on the methodology for evaluating bronchodilator activity in anesthetized guinea pigs.[2]

Objective: To determine the in vivo efficacy of carmoterol against induced bronchoconstriction.

Materials:

  • Male Hartley guinea pigs

  • This compound

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer

  • Challenge agents: Acetylcholine, Histamine, Ovalbumin (for sensitized animals)

  • Saline solution

Procedure:

  • Anesthetize the guinea pig and perform a tracheotomy.

  • Insert a tracheal cannula and connect the animal to a ventilator.

  • Monitor intratracheal pressure using a pressure transducer.

  • Administer challenge agents intravenously (i.v.) to induce bronchoconstriction, observed as an increase in intratracheal pressure.

  • Administer this compound intratracheally via superfusion (e.g., 0.01 ml/min) for a set duration (e.g., 5 minutes) before the challenge.

  • Record the changes in intratracheal pressure to determine the inhibitory effect of carmoterol.

  • Calculate the ED50 value of carmoterol for each challenge agent.

In Vitro Isolated Tracheal Strip Relaxation Assay

This is a generalized protocol adapted from standard organ bath experiments with β2-agonists on isolated guinea pig tracheas.[3][4][5][6]

Objective: To assess the direct relaxant effect of carmoterol on airway smooth muscle.

Materials:

  • Male Hartley guinea pigs[4]

  • This compound

  • Organ bath system with temperature control and aeration[4]

  • Isotonic transducer

  • Tyrode's solution or Krebs solution[4][7]

  • Contractile agents: Carbachol (B1668302), methacholine, or histamine[3][4][8]

  • Oxygen/Carbon dioxide gas mixture (95% O2, 5% CO2)[4]

Procedure:

  • Euthanize a guinea pig and dissect the trachea.[4]

  • Prepare tracheal strips or rings and mount them in an organ bath filled with physiological salt solution, maintained at 37°C and continuously gassed.[4]

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a stable contraction of the tracheal smooth muscle using a contractile agent like carbachol or histamine.[3][4]

  • Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations.

  • Record the relaxation of the tracheal strip at each concentration.

  • Calculate the concentration of carmoterol that produces 50% of the maximum relaxation (EC50) to determine its potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of carmoterol and the experimental workflow.

G cluster_cell Airway Smooth Muscle Cell Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to G start Start dissect Dissect Guinea Pig Trachea start->dissect mount Mount Tracheal Strips in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate contract Induce Contraction (e.g., with Carbachol) equilibrate->contract add_carmoterol Add Carmoterol (Cumulative Concentrations) contract->add_carmoterol record Record Relaxation add_carmoterol->record analyze Analyze Data (Calculate EC50) record->analyze end End analyze->end

References

Application Notes and Protocols: Carmoterol Hydrochloride in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of carmoterol (B116560) hydrochloride in animal models of Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Carmoterol is a potent, long-acting beta-2 adrenoceptor agonist (LABA) investigated for its bronchodilatory effects in obstructive airway diseases like COPD. Preclinical evaluation in relevant animal models is a critical step in understanding its therapeutic potential and mechanism of action. This document outlines detailed protocols for inducing a COPD-like phenotype in animal models and the subsequent administration and assessment of carmoterol hydrochloride.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of carmoterol in animal models.

Animal ModelChallenge AgentCarmoterol Dose Range (Intratracheal)Key FindingsReference
Anesthetized Guinea PigsAcetylcholine (i.v.)0.3 - 100 pmolDose-dependent inhibition of bronchoconstriction.[1]
Anesthetized Guinea PigsHistamine (B1213489) (i.v.)0.3 - 100 pmolPotent inhibition of histamine-induced bronchoconstriction, effective from 1 pmol.[1]
Sensitized Guinea PigsOvalbumin (i.v.)0.3 - 100 pmolSignificant protection against allergen-induced bronchoconstriction.[1]

Experimental Protocols

Induction of COPD Phenotype in Guinea Pigs (Cigarette Smoke Exposure Model)

This protocol describes a common method for inducing a COPD-like phenotype in guinea pigs using cigarette smoke exposure.[2][3][4]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350g)

  • Whole-body exposure chamber

  • Commercial cigarettes (e.g., 3R4F reference cigarettes)

  • Vacuum pump and tubing

Procedure:

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Exposure Setup: Place guinea pigs in the whole-body exposure chamber.

  • Smoke Generation: Connect the cigarette holder to a vacuum pump. Light a cigarette and draw smoke into the chamber.

  • Exposure Regimen: Expose the animals to the smoke of 5-10 cigarettes per day, 5 days a week, for a period of 3 to 12 weeks. The exact duration will depend on the desired severity of the COPD phenotype.

  • Monitoring: Monitor animals daily for signs of distress. Body weight should be recorded weekly.

  • Confirmation of COPD Phenotype: At the end of the exposure period, a subset of animals can be euthanized to confirm the development of COPD-like characteristics, such as:

    • Increased inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF).

    • Histopathological evidence of emphysema and airway remodeling (e.g., goblet cell hyperplasia, smooth muscle thickening).

    • Increased airway hyperresponsiveness to bronchoconstrictors like histamine or methacholine.

Administration of this compound

This protocol details the intratracheal administration of this compound to anesthetized guinea pigs.[1]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Surgical board

  • Tracheal cannula

  • Microsyringe or superfusion pump

Procedure:

  • Animal Preparation: Anesthetize the guinea pig (e.g., with an intraperitoneal injection of pentobarbital sodium).

  • Surgical Preparation: Place the anesthetized animal in a supine position on a surgical board. Make a midline incision in the neck to expose the trachea.

  • Tracheal Cannulation: Carefully insert a cannula into the trachea to maintain a patent airway and allow for artificial ventilation if necessary.

  • Drug Preparation: Prepare fresh solutions of this compound in sterile saline at the desired concentrations.

  • Intratracheal Administration: Administer the carmoterol solution directly into the lungs via the tracheal cannula. This can be done as a single bolus using a microsyringe or as a continuous superfusion over a set period (e.g., 0.01 ml/min for 5 minutes).[1]

  • Post-Administration Monitoring: Monitor relevant physiological parameters, such as airway resistance and lung function, before and after drug administration.

Assessment of Bronchodilator Efficacy

This protocol describes the measurement of bronchoconstriction in response to a challenge agent and the protective effect of carmoterol.[1]

Materials:

  • Anesthetized and cannulated guinea pig (from protocol 3.2)

  • Ventilator

  • Pressure transducer and data acquisition system

  • Bronchoconstrictor agent (e.g., acetylcholine, histamine, or ovalbumin for sensitized animals)

Procedure:

  • Baseline Measurement: Artificially ventilate the animal and record the baseline airway resistance.

  • Carmoterol Administration: Administer this compound as described in protocol 3.2.

  • Challenge: After a predetermined time following carmoterol administration (e.g., 5 minutes), administer the bronchoconstrictor agent intravenously.[1]

  • Measurement of Bronchoconstriction: Continuously record the changes in airway resistance. The peak increase in resistance reflects the degree of bronchoconstriction.

  • Data Analysis: Calculate the percentage of inhibition of the bronchoconstrictor response afforded by carmoterol compared to a vehicle-treated control group.

Signaling Pathways and Workflows

Carmoterol Mechanism of Action: Beta-2 Adrenergic Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol HCl B2AR Beta-2 Adrenergic Receptor (β2AR) Carmoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to G cluster_setup Phase 1: Model Induction cluster_experiment Phase 2: Acute Experiment cluster_analysis Phase 3: Data Analysis acclimatization Animal Acclimatization (1 week) copd_induction COPD Induction (e.g., Cigarette Smoke Exposure) (3-12 weeks) acclimatization->copd_induction anesthesia Anesthesia copd_induction->anesthesia endpoints Other Endpoints: BALF Analysis, Histology copd_induction->endpoints cannulation Tracheal Cannulation anesthesia->cannulation drug_admin Intratracheal Administration (Vehicle or Carmoterol) cannulation->drug_admin challenge Bronchoconstrictor Challenge (e.g., Histamine i.v.) drug_admin->challenge measurement Measure Airway Resistance challenge->measurement analysis Calculate % Inhibition of Bronchoconstriction measurement->analysis

References

Application Notes and Protocols for the Quantification of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to analytical methods for the quantification of carmoterol (B116560) hydrochloride. Due to the limited availability of validated methods specifically for carmoterol hydrochloride in the public domain, this guide leverages detailed methodologies developed for formoterol (B127741), a structurally and functionally analogous long-acting beta-2-agonist.[1] The protocols and data presented here serve as a robust foundation for the development and validation of analytical procedures for carmoterol.

The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for bulk drug and pharmaceutical formulation analysis, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications in matrices such as plasma.

Data Presentation: Comparative Summary of Analytical Methods

The following table summarizes the key performance characteristics of various analytical methods applicable to the quantification of carmoterol, based on validated methods for its surrogate, formoterol. This allows for a clear comparison of their capabilities in different analytical contexts.[1]

MethodMatrixLinearity RangeLower Limit of Quantification (LLOQ)Accuracy (%)Precision (%RSD)
RP-HPLC-UV Bulk Drug0.03 - 255 µg/mL0.08 µg/mLNot SpecifiedNot Specified
RP-HPLC-UV Pharmaceutical Formulation2 - 7 µg/mL0.14 µg/mLNot SpecifiedNot Specified
LC-MS/MS Human Plasma0.2 - 100 pg/mL0.2 pg/mLNot Specified< 15%
UPLC-MS/MS Human Plasma0.4 - 150 pg/mL0.4 pg/mL95.3 - 111.1%0.6 - 10.7%
LC-MS/MS Human Serum0.40 - 100.24 pg/mL0.40 pg/mL93.37 - 107.30%1.55 - 9.01%

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk Drug and Pharmaceutical Formulations

This method is suitable for the determination of this compound in bulk drug substance and finished pharmaceutical products. It is a stability-indicating method, capable of separating the active ingredient from its degradation products.[2][3][4]

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Alltech Alltima C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[2]

  • Mobile Phase: A mixture of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and ethanol (B145695) in a 65:35 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 242 nm.[2]

  • Injection Volume: 20 µL.

B. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

    • Add a volume of mobile phase equivalent to about 70% of the flask volume.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the final volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

    • Further dilute the filtrate with the mobile phase if necessary to bring the concentration within the calibration range.

C. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak area for carmoterol.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification in Human Plasma

This method is designed for the highly sensitive and selective quantification of carmoterol in human plasma, making it suitable for pharmacokinetic studies where low concentrations are expected.[5][6][7]

A. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 3 µm) or equivalent.[5]

  • Mobile Phase:

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    4.0 20 80
    4.1 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for carmoterol and an appropriate internal standard (e.g., a deuterated analog) would need to be optimized.

B. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 300 µL of human plasma into a microcentrifuge tube.[5]

  • Spike with the internal standard solution.

  • Add 2.5 mL of tert-butyl methyl ether and 200 µL of 0.1% (v/v) ammonium hydroxide (B78521) solution.[5]

  • Vortex the mixture for 3 minutes.[5]

  • Centrifuge at approximately 4000 x g for 5 minutes.[5]

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the dried residue in 150 µL of a solution of 80:20 (v/v) methanol and 10mM ammonium acetate in water.[5]

  • Transfer the reconstituted sample to an HPLC vial for analysis.

C. Analytical Procedure:

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared calibration standards, quality control samples, and unknown plasma samples.

  • Acquire data using the optimized MRM transitions.

  • Integrate the peak areas for carmoterol and the internal standard.

  • Calculate the peak area ratio (carmoterol/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of carmoterol in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow for RP-HPLC Analysis

hplc_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Prepare Standard Stock & Working Solutions injection Inject Blank, Standards, and Samples std_prep->injection sample_prep Prepare Sample Solution (e.g., from tablets) filter_sample Filter Sample through 0.45 µm Filter sample_prep->filter_sample filter_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection detection UV Detection at 242 nm injection->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Carmoterol in Sample calibration_curve->quantification

Caption: Workflow for the quantification of carmoterol by RP-HPLC.

Sample Preparation Workflow for LC-MS/MS Bioanalysis

lcms_prep_workflow cluster_extraction Liquid-Liquid Extraction cluster_final_prep Final Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Start: 300 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is add_solvent Add Extraction Solvent & Buffer add_is->add_solvent vortex Vortex for 3 min add_solvent->vortex centrifuge Centrifuge for 5 min vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase Component evaporate->reconstitute transfer_vial Transfer to HPLC Vial reconstitute->transfer_vial inject_lcms Inject into LC-MS/MS System transfer_vial->inject_lcms

Caption: Sample preparation workflow for LC-MS/MS analysis of carmoterol in plasma.

References

Application Notes and Protocols for Carmoterol Hydrochloride in Airway Smooth Muscle Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective long-acting beta-2 adrenoceptor agonist (LABA) under investigation for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle (ASM), leading to bronchodilation. These application notes provide a comprehensive guide for the use of carmoterol hydrochloride in in vitro cell culture experiments utilizing human airway smooth muscle (HASM) cells. The provided protocols and data will facilitate research into its mechanism of action, potency, and potential therapeutic applications.

Mechanism of Action

Carmoterol, as a β2-adrenoceptor agonist, exerts its effects through a well-defined signaling pathway.[1] Binding of carmoterol to the β2-adrenergic receptors on the surface of airway smooth muscle cells initiates a cascade of intracellular events. This binding activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, leading to bronchodilation.

Quantitative Data

CompoundPotency MeasureValueSpecies/TissueReference
Carmoterol pEC5010.19Not SpecifiedMedChemExpress
ED50 (vs. Acetylcholine)16.7 pmolGuinea Pig (in vivo)MedChemExpress
Formoterol (B127741) EC50 (Relaxation)> SalmeterolHuman Bronchial Smooth Muscle[2]
Salmeterol EC50 (Relaxation)> FenoterolHuman Bronchial Smooth Muscle[2]
Isoproterenol EC50 (Relaxation)27 nMHuman Bronchial Smooth Muscle[2]
Albuterol Half-maximal effect (Inhibition of proliferation)110 nMHuman Airway Smooth Muscle Cells

Signaling Pathway and Experimental Workflow Diagrams

Carmoterol Signaling Pathway in Airway Smooth Muscle Cells

Carmoterol_Signaling_Pathway Carmoterol Carmoterol HCl Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Culture_HASM Culture Human Airway Smooth Muscle (HASM) Cells Treat_Cells Treat HASM Cells with Carmoterol or Vehicle Culture_HASM->Treat_Cells Prepare_Carmoterol Prepare Carmoterol HCl Stock and Dilutions Prepare_Carmoterol->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate cAMP_Assay cAMP Accumulation Assay Incubate->cAMP_Assay Relaxation_Assay Muscle Relaxation Assay Incubate->Relaxation_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze_Data Analyze Data and Determine EC50 cAMP_Assay->Analyze_Data Relaxation_Assay->Analyze_Data Viability_Assay->Analyze_Data

References

Developing a Research Protocol for Carmoterol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for developing a research protocol for carmoterol (B116560) hydrochloride, a potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist. Carmoterol was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD) before its development was discontinued (B1498344). These application notes and protocols are intended to guide researchers in the preclinical evaluation of carmoterol and similar β2-AR agonists. The protocols outlined below cover essential in vitro and in vivo assays to characterize the pharmacological profile of such compounds.

Introduction

Carmoterol hydrochloride is a high-affinity, selective agonist for the β2-AR.[1] Its mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in airway smooth muscle cells.[2] This signaling cascade results in smooth muscle relaxation and bronchodilation.[2] Preclinical studies have demonstrated its potent and long-lasting bronchodilator effects. Although its clinical development was halted, the study of its pharmacological properties can provide valuable insights into the development of new respiratory therapeutics.

In Vitro Pharmacology

Receptor Binding Affinity

To determine the binding affinity of carmoterol for β1- and β2-adrenergic receptors, competitive radioligand binding assays are employed. These assays measure the ability of the test compound to displace a radiolabeled ligand from the receptor.

Data Presentation: Receptor Binding Affinity of Carmoterol

CompoundReceptorKᵢ (nM)Selectivity (β1/β2)Reference
Carmoterolβ1-AdrenergicData not available53-fold for β2[1]
Carmoterolβ2-AdrenergicData not available[1]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of carmoterol for human β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • [³H]-CGP 12177 (non-selective β-antagonist radioligand)

  • This compound

  • Propranolol (B1214883) (non-selective β-antagonist for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [³H]-CGP 12177 (at a concentration near its Kd), and varying concentrations of carmoterol or buffer.

  • For the determination of non-specific binding, add a high concentration of propranolol (e.g., 10 µM).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each carmoterol concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of carmoterol that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes mix_components Mix Membranes, Radioligand, and Carmoterol prep_membranes->mix_components prep_ligands Prepare Radioligand and Carmoterol Dilutions prep_ligands->mix_components incubate Incubate to Equilibrium mix_components->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Potency and Efficacy

The functional activity of carmoterol is assessed by its ability to stimulate adenylyl cyclase and increase intracellular cAMP levels.

Data Presentation: Functional Potency of Carmoterol

CompoundAssayCell LineParameterValueReference
CarmoterolcAMP AccumulationNot specifiedpEC₅₀10.19[1]
CarmoterolcAMP AccumulationPrimary human bronchial smooth muscle cellsIntrinsic ActivitySimilar to formoterol

Experimental Protocol: Adenylyl Cyclase Activation Assay

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of carmoterol to stimulate cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human β2-adrenergic receptor

  • This compound

  • Isoproterenol (B85558) (full agonist control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of carmoterol and isoproterenol.

  • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Add the different concentrations of carmoterol or isoproterenol to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC₅₀ and Emax values by fitting the data to a sigmoidal dose-response curve. The Emax for carmoterol is typically expressed as a percentage of the maximal response to isoproterenol.

Visualization: β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane b2ar β2-AR g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts carmoterol Carmoterol carmoterol->b2ar Binds atp ATP atp->ac pka Protein Kinase A camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Caption: Carmoterol-induced β2-adrenergic receptor signaling cascade.

In Vivo Pharmacology

Bronchodilator Efficacy

The guinea pig is a commonly used animal model to assess the bronchodilator effects of novel compounds, as its airway physiology shares similarities with that of humans.

Data Presentation: In Vivo Bronchodilator Efficacy of Carmoterol in Guinea Pigs

ChallengeParameterCarmoterol (alone)Carmoterol + Tiotropium (B1237716) (0.1 pmol)Carmoterol + Tiotropium (0.3 pmol)Reference
AcetylcholineED₅₀ (pmol)Data not availableReduced ~10-foldReduced ~28-fold[1]
HistamineED₅₀ (pmol)Potent (effective at 1 pmol)Reduced ~4.5-fold (with 1 pmol Tio)Reduced ~13-fold (with 3 pmol Tio)[1]
OvalbuminED₅₀ (pmol)Potent (effective at 1 pmol)Reduced ~8-fold (with 10 pmol Tio)Reduced ~25-fold (with 30 pmol Tio)[1]

Experimental Protocol: In Vivo Bronchodilation in Anesthetized Guinea Pigs

Objective: To evaluate the protective effect of carmoterol against bronchoconstriction induced by various agents.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Anesthetic (e.g., pentobarbital)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer to measure airway resistance

  • Bronchoconstricting agents: Acetylcholine, histamine, or ovalbumin (for sensitized animals)

  • This compound

  • Vehicle control

Procedure:

  • Anesthetize the guinea pig and insert a tracheal cannula.

  • Mechanically ventilate the animal.

  • Measure baseline airway resistance.

  • Administer carmoterol or vehicle via the desired route (e.g., intratracheal administration or inhalation).

  • After a set pre-treatment time, induce bronchoconstriction by intravenous administration of acetylcholine, histamine, or ovalbumin.

  • Continuously measure airway resistance.

  • Determine the dose of carmoterol that produces a 50% inhibition of the bronchoconstrictor response (ED₅₀).

  • Assess the duration of action by challenging the animals with the bronchoconstrictor at various time points after carmoterol administration.

Visualization: In Vivo Bronchodilation Experimental Workflow

G cluster_setup Animal Preparation cluster_treatment Treatment & Challenge cluster_measurement Data Acquisition & Analysis anesthetize Anesthetize Guinea Pig cannulate Tracheal Cannulation anesthetize->cannulate ventilate Mechanical Ventilation cannulate->ventilate baseline Measure Baseline Airway Resistance ventilate->baseline administer_drug Administer Carmoterol/Vehicle baseline->administer_drug induce_bronchoconstriction Induce Bronchoconstriction administer_drug->induce_bronchoconstriction measure_resistance Continuously Measure Airway Resistance induce_bronchoconstriction->measure_resistance calc_ed50 Calculate ED50 measure_resistance->calc_ed50

Caption: Workflow for in vivo bronchodilation studies in guinea pigs.

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of carmoterol is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Preclinical Pharmacokinetic Parameters of Carmoterol

SpeciesRouteCₘₐₓTₘₐₓAUCt₁/₂ClearanceBioavailability
RatIVData not availableData not availableData not availableData not availableData not availableN/A
RatOralData not availableData not availableData not availableData not availableData not availableData not available
DogIVData not availableData not availableData not availableData not availableData not availableN/A
DogOralData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of carmoterol following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle for IV and oral administration

  • Cannulas for blood collection (e.g., jugular vein cannula)

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system for drug quantification

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single dose of carmoterol either intravenously (via tail vein) or orally (via gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of carmoterol in plasma.

  • Analyze the plasma samples to determine the concentration of carmoterol at each time point.

  • Use pharmacokinetic software to calculate key parameters, including Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance, and volume of distribution.

  • Calculate the absolute oral bioavailability by comparing the AUC after oral administration to the AUC after IV administration.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the preclinical evaluation of this compound and other β2-AR agonists. By systematically assessing receptor binding, functional activity, in vivo efficacy, and pharmacokinetic properties, researchers can build a robust data package to understand the therapeutic potential of these compounds. While specific quantitative data for carmoterol is limited due to its discontinued development, the methodologies described herein are standard in the field and can be readily applied to new chemical entities targeting the β2-adrenergic receptor.

References

Application Notes and Protocols for In Vitro Dose-Response Studies of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro dose-response characteristics of carmoterol (B116560) hydrochloride, a potent and long-acting β2-adrenoceptor agonist. Detailed protocols for key experiments are included to facilitate the study of this compound's pharmacological profile.

Introduction

Carmoterol is a selective β2-adrenoceptor agonist characterized by its high potency and extended duration of action.[1] Its mechanism of action involves the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to bronchodilation, making carmoterol a compound of interest for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding its dose-response relationship in vitro is crucial for preclinical drug development.

Data Presentation: In Vitro Dose-Response of Carmoterol and Other β2-Agonists

The following table summarizes the in vitro potency (pEC50) and intrinsic activity of carmoterol in comparison to other well-known β2-adrenoceptor agonists. The data is derived from studies measuring cyclic adenosine (B11128) monophosphate (cAMP) response in relevant cell lines.

CompoundpEC50Intrinsic Activity (% of Isoprenaline's Maximal Response)Reference
Carmoterol 10.19 ± 0.15 88.6 ± 4.1 Cazzola et al., 2011 [1]
Indacaterol8.53 ± 0.0473.0 ± 2.0Cazzola et al., 2011[1]
Formoterol8.46 ± 0.0590.0 ± 3.0Cazzola et al., 2011[1]
Salmeterol7.92 ± 0.0538.0 ± 2.0Cazzola et al., 2011[1]
Salbutamol7.21 ± 0.0347.0 ± 2.0Cazzola et al., 2011[1]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathway and Experimental Workflow

The interaction of carmoterol with the β2-adrenergic receptor and the subsequent signaling cascade, along with a typical experimental workflow for its in vitro characterization, are depicted in the diagrams below.

Carmoterol Signaling Pathway Carmoterol Carmoterol Hydrochloride Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Gs_protein Gs Protein Beta2AR->Gs_protein Activation AC Adenylyl Cyclase Gs_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of target proteins

Carmoterol's intracellular signaling cascade.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO cells expressing β2-AR) Incubation Incubate cells with Carmoterol concentrations Cell_Culture->Incubation Carmoterol_Prep Carmoterol Hydrochloride Serial Dilution Carmoterol_Prep->Incubation Lysis Cell Lysis Incubation->Lysis Assay cAMP or Adenylyl Cyclase Assay Lysis->Assay Measurement Measure Signal (e.g., Luminescence, Fluorescence) Assay->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response EC50_IA Calculate pEC50 and Intrinsic Activity Dose_Response->EC50_IA

In vitro dose-response experimental workflow.

Experimental Protocols

Cyclic AMP (cAMP) Accumulation Assay

This protocol is designed to measure the intracellular accumulation of cAMP in response to stimulation by this compound in a cell line expressing the human β2-adrenergic receptor (e.g., Chinese Hamster Ovary - CHO cells).

Materials:

  • CHO cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • This compound

  • Isoprenaline (as a reference full agonist)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Multi-well plates (96- or 384-well)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the CHO-β2AR cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the carmoterol stock solution in assay buffer (e.g., cell culture medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX) to obtain a range of concentrations.

    • Prepare serial dilutions of isoprenaline to be used as a positive control.

  • Agonist Stimulation:

    • On the day of the assay, remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the assay buffer containing IBMX to each well and pre-incubate for 15-30 minutes at 37°C.

    • Add the prepared dilutions of carmoterol or isoprenaline to the respective wells. Include wells with assay buffer only as a negative control.

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Following incubation, lyse the cells according to the protocol provided with the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the carmoterol concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the pEC50 and the maximum response (Emax).

    • Calculate the intrinsic activity of carmoterol relative to the maximal response produced by isoprenaline.

Adenylyl Cyclase Activation Assay

This assay directly measures the activity of adenylyl cyclase in membrane preparations from cells expressing the β2-adrenergic receptor upon stimulation with carmoterol.

Materials:

  • Membrane preparations from cells overexpressing the human β2-adrenergic receptor

  • This compound

  • Isoprenaline

  • GTPγS (or GTP)

  • ATP

  • [α-³²P]ATP or a non-radioactive ATP analog for detection

  • Assay buffer (containing buffer salts, MgCl₂, and a phosphodiesterase inhibitor)

  • Stop solution (e.g., containing EDTA and unlabeled cAMP)

  • Scintillation counter or appropriate detection system for non-radioactive methods

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from a high-density culture of cells expressing the β2-adrenergic receptor using standard cell fractionation techniques (e.g., dounce homogenization and differential centrifugation).

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a microcentrifuge tube or a 96-well plate, combine the cell membrane preparation, assay buffer, and the desired concentration of carmoterol or isoprenaline.

    • Include a basal control (no agonist) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

  • Enzyme Reaction:

    • Initiate the adenylyl cyclase reaction by adding a mixture of ATP and a tracer (e.g., [α-³²P]ATP) and GTP (or GTPγS).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding the stop solution.

    • Separate the newly synthesized cAMP from the unreacted ATP. For radioactive assays, this is typically done using sequential column chromatography over Dowex and alumina. For non-radioactive assays, follow the kit manufacturer's instructions.

  • Detection and Data Analysis:

    • Quantify the amount of cAMP produced. For radioactive assays, this is done by measuring the radioactivity of the cAMP fraction using a scintillation counter.

    • Plot the adenylyl cyclase activity (e.g., pmol cAMP/min/mg protein) against the logarithm of the carmoterol concentration to generate a dose-response curve.

    • Determine the EC50 and Emax from the curve.

These protocols provide a framework for the in vitro characterization of this compound. Researchers should optimize the specific conditions, such as cell density, incubation times, and reagent concentrations, for their particular experimental setup.

References

Application Notes and Protocols: Carmoterol Hydrochloride for Inducing Bronchodilation in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carmoterol (B116560) hydrochloride is a potent and selective ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) investigated for its bronchodilatory properties in the context of obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its high potency, selectivity for the β2-adrenoceptor over the β1-adrenoceptor, and prolonged duration of action make it a valuable tool in preclinical respiratory research.[3][4][5] These application notes provide detailed protocols for utilizing carmoterol hydrochloride to induce and study bronchodilation in established in vivo and in vitro research models.

Mechanism of Action

Carmoterol exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors predominantly located on the smooth muscle cells of the airways.[3][6] This activation initiates an intracellular signaling cascade:

  • Receptor Binding: Carmoterol binds to the β2-adrenergic receptor.[3]

  • G-Protein Activation: The activated receptor couples with a stimulatory G-protein (Gs).[3]

  • Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.[3]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3]

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][7]

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular target proteins, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[3][7]

The molecular structure of carmoterol, featuring a p-methoxyphenyl group and an 8-hydroxyl group on a carbostyril ring, contributes to its high affinity and prolonged binding to the receptor, underlying its extended duration of action.[3]

G cluster_0 Carmoterol This compound Receptor β2-Adrenergic Receptor Carmoterol->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to Bronchodilation Bronchodilation Relaxation->Bronchodilation Results in G cluster_workflow In Vivo Experimental Workflow A 1. Animal Preparation (Anesthesia, Cannulation, Ventilation) B 2. Record Baseline (Pulmonary Inflation Pressure) A->B C 3. Administer Agent (Carmoterol or Vehicle via Tracheal Superfusion) B->C D 4. Induce Bronchoconstriction (i.v. Acetylcholine or Histamine) C->D E 5. Data Acquisition (Measure change in inflation pressure) D->E F 6. Data Analysis (Calculate % inhibition, determine ED50) E->F G cluster_workflow In Vitro Experimental Workflow A 1. Tissue Preparation (Dissect trachea into rings) B 2. Mounting (Suspend rings in organ bath) A->B C 3. Equilibration (Apply resting tension, stabilize for 60 min) B->C D 4. Induce Contraction (Add Histamine or Carbachol) C->D E 5. Administer Carmoterol (Cumulative concentrations) D->E F 6. Data Acquisition & Analysis (Measure relaxation, determine pEC50) E->F

References

Techniques for Studying the Long-Acting Effects of Carmoterol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol hydrochloride (formerly known as TA-2005 and CHF-4226) is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its long duration of action, exceeding 24 hours after a single inhalation, is a key characteristic that necessitates specific in vitro and in vivo methodologies for its evaluation.[1][4] This document provides detailed application notes and protocols for the essential techniques used to characterize the long-acting effects of this compound.

The prolonged therapeutic effect of Carmoterol is attributed to its high affinity and specificity for the β2-adrenergic receptor.[5] Activation of these receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and bronchodilation.[6] Understanding the molecular interactions and downstream cellular effects is crucial for the development and characterization of long-acting β2-agonists.

I. Molecular Level Analysis: Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor, providing insight into the initial molecular interactions that govern its duration of action. For Carmoterol, these assays are critical to quantify its high affinity for the β2-adrenoceptor.

Application Note:

Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki) of Carmoterol for the β2-adrenoceptor. A high affinity (low Ki value) suggests a longer residence time of the drug at the receptor, contributing to its long-acting profile. Competition binding assays, where Carmoterol competes with a radiolabeled ligand, are commonly used.

Quantitative Data: Receptor Binding Affinity
CompoundReceptorAssay TypeRadioligandTissue/Cell SourceAffinity (Ki/IC50)Reference
Carmoterol (TA-2005) β2-adrenoceptorCompetition Binding[125I]iodocyanopindololGuinea Pig LungIC50 = 1.04 nM[7]
Formoterolβ2-adrenoceptorCompetition Binding[125I]iodocyanopindololBovine Trachealis MusclepKd,high = 7.3[7]
Salmeterolβ2-adrenoceptorCompetition Binding[125I]iodocyanopindololHuman LungpKi = 8.3[8]
Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-β2 cells) or from tissue homogenates (e.g., guinea pig lung).

  • Radioligand: [125I]iodocyanopindolol (a non-selective β-adrenoceptor antagonist).

  • Non-labeled competitor: this compound.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Cell membranes, radioligand, and binding buffer.

    • Non-specific binding wells: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

    • Competition wells: Cell membranes, radioligand, and increasing concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Carmoterol concentration.

    • Determine the IC50 value (the concentration of Carmoterol that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes β2-Receptor Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([125I]CYP) Radioligand->Incubation Carmoterol Carmoterol (Competitor) Carmoterol->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for a radioligand competition binding assay.

II. Cellular Level Analysis: Functional Assays

Functional assays are essential to confirm that receptor binding translates into a cellular response. For β2-agonists, the primary downstream effect is the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Application Note:

cAMP accumulation assays are used to determine the potency (EC50) and efficacy of Carmoterol in stimulating the β2-adrenoceptor signaling pathway. A high potency (low EC50 value) and sustained cAMP production are indicative of a long-acting agonist. Various assay formats are available, including those based on fluorescence resonance energy transfer (FRET), enzyme-linked immunosorbent assay (ELISA), and bioluminescence.

Experimental Protocol: cAMP Accumulation Assay (HTRF-based)

Objective: To measure the potency (EC50) of this compound in stimulating cAMP production in cells expressing the β2-adrenergic receptor.

Materials:

  • A cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293-β2).

  • Cell culture medium.

  • Stimulation buffer.

  • This compound.

  • cAMP standard.

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • A microplate reader capable of HTRF detection.

Procedure:

  • Cell Culture: Culture the HEK293-β2 cells to the desired confluency in a multi-well plate.

  • Cell Stimulation:

    • Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add increasing concentrations of this compound to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the HTRF kit protocol.

    • Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to the cell lysates.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow for the competitive binding reaction to occur.

  • Measurement: Read the fluorescence at the two HTRF wavelengths (e.g., 665 nm and 620 nm) using a compatible microplate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Generate a cAMP standard curve by plotting the HTRF ratio against the known concentrations of the cAMP standard.

    • Convert the HTRF ratios from the Carmoterol-treated wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the Carmoterol concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Signaling_Pathway Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

β2-Adrenergic receptor signaling pathway.

III. Tissue Level Analysis: Ex Vivo Isolated Tissue Assays

Isolated tissue assays provide a more physiologically relevant system to assess the functional effects of a compound on smooth muscle contraction and relaxation. The guinea pig trachea is a classic model for studying bronchodilators.

Application Note:

The isolated guinea pig tracheal ring assay is used to evaluate the potency (pD2 or EC50) and duration of action of Carmoterol. The tissue is pre-contracted with a spasmogen (e.g., histamine (B1213489) or methacholine), and the ability of Carmoterol to induce relaxation is measured. To assess the duration of action, the tissue is washed after initial exposure to the drug, and the time it takes for the contractile response to return is monitored.

Quantitative Data: Potency in Guinea Pig Trachea
CompoundSpasmogenPotency (pD2/EC50)Reference
Carmoterol (TA-2005) HistaminepD2 = 9.79[7]
Carmoterol (TA-2005) MethacholinepD2 = 9.29[7]
FormoterolHistaminepD2 > Procaterol[7]
SalbutamolHistaminepD2 < Isoproterenol[7]
IsoproterenolHistaminepD2 > Salbutamol[7]
ProcaterolHistaminepD2 < Formoterol[7]
Experimental Protocol: Isolated Guinea Pig Tracheal Ring Relaxation Assay

Objective: To determine the potency and duration of action of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pig.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Spasmogen (e.g., histamine or methacholine).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig and dissect the trachea.

    • Place the trachea in ice-cold Krebs-Henseleit solution.

    • Carefully clean the trachea of connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting:

    • Suspend each tracheal ring between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed.

    • Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Contraction:

    • Induce a stable submaximal contraction with a spasmogen (e.g., 1 µM histamine).

  • Relaxation (Potency):

    • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Duration of Action:

    • After obtaining a maximal relaxation with a single concentration of Carmoterol, wash the tissue repeatedly with fresh Krebs-Henseleit solution.

    • Monitor the return of the contractile tone over an extended period. The time taken for the tone to return to a certain percentage of the initial contraction is a measure of the duration of action.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the spasmogen.

    • Plot the percentage of relaxation against the logarithm of the Carmoterol concentration to generate a dose-response curve and determine the pD2 (-log EC50) value.

Tracheal_Ring_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Trachea Dissection Mounting Mounting in Organ Bath Dissection->Mounting Contraction Induce Contraction Mounting->Contraction Relaxation Add Carmoterol (Relaxation) Contraction->Relaxation Washout Washout (Duration) Relaxation->Washout Recording Record Tension Relaxation->Recording Washout->Recording Analysis Data Analysis (pD2, Duration) Recording->Analysis

Workflow for an isolated guinea pig tracheal ring assay.

IV. In Vivo Analysis: Clinical Studies

Ultimately, the long-acting effects of a bronchodilator must be confirmed in humans. The primary endpoint in clinical trials for bronchodilators is the measurement of forced expiratory volume in one second (FEV1).

Application Note:

Clinical trials are designed to assess the efficacy and safety of Carmoterol in patients with asthma or COPD. The long-acting nature of the drug is evaluated by measuring the change in FEV1 over a 24-hour period following a single dose. A sustained improvement in FEV1 compared to placebo and other long-acting bronchodilators is the key indicator of a long-acting effect.

Quantitative Data: Clinical Efficacy (FEV1)
DrugDosePopulationPrimary EndpointResultReference
Carmoterol 2 µg once dailyPersistent AsthmaTrough FEV1 on Day 8Comparable to Formoterol (12 µg twice daily)[4]
Carmoterol 4 µg single doseCOPD24-h Trough FEV1Better than Salmeterol (50 µg twice daily)[4]
Experimental Protocol: Measurement of FEV1 in a Clinical Trial

Objective: To evaluate the long-acting bronchodilator effect of inhaled this compound in patients with COPD.

Participants: Patients with a confirmed diagnosis of moderate to severe COPD.

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

Procedure:

  • Screening and Baseline:

    • Screen patients for eligibility based on inclusion and exclusion criteria.

    • Perform baseline assessments, including spirometry (FEV1, FVC), physical examination, and medical history.

  • Washout Period: Instruct patients to withhold their usual bronchodilator medications for a specified period before the study visit.

  • Randomization and Dosing:

    • Randomize patients to receive a single inhaled dose of this compound or placebo.

  • Spirometry Measurements:

    • Perform spirometry to measure FEV1 and FVC at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 23, and 24 hours).

    • Ensure that spirometry is performed according to standardized guidelines (e.g., American Thoracic Society/European Respiratory Society guidelines).

  • Safety Monitoring: Monitor patients for adverse events, including changes in heart rate, blood pressure, and serum potassium levels.

  • Data Analysis:

    • Calculate the change from baseline in FEV1 at each time point for both the Carmoterol and placebo groups.

    • The primary efficacy endpoint is often the trough FEV1 at 24 hours post-dose.

    • Compare the mean change in FEV1 between the treatment groups using appropriate statistical methods.

Conclusion

The characterization of the long-acting effects of this compound requires a multi-faceted approach, encompassing molecular, cellular, tissue, and in vivo studies. The techniques and protocols outlined in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the pharmacological properties of Carmoterol and other long-acting β2-agonists. The integration of data from these various assays is crucial for a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent for obstructive airway diseases.

References

Carmoterol Hydrochloride: Comprehensive Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and long-acting beta-2 adrenergic receptor agonist that has been investigated for its potential therapeutic effects, primarily in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its high selectivity for the beta-2 adrenoceptor makes it a valuable tool for in vitro and in vivo studies aimed at understanding beta-2 adrenergic signaling pathways and for the screening and development of novel bronchodilators.[1] These application notes provide detailed protocols for the preparation of carmoterol hydrochloride solutions for laboratory use, along with methodologies for relevant in vitro experiments.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.

PropertyValueReference
Chemical Name 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-2(1H)-quinolinone, hydrochloride[2]
CAS Number 137888-11-0[2][3]
Molecular Formula C₂₁H₂₅ClN₂O₄[2][3][4]
Molecular Weight 404.89 g/mol [2][3][4]
Appearance White to light yellow solid[2]
Purity (HPLC) >95%[3]
Solubility Soluble in DMSO[4]
Storage (Solid) 4°C, sealed, away from moisture[2]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[2]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Carmoterol acts as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to smooth muscle relaxation. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.

Carmoterol_Signaling_Pathway cluster_cell Cell Membrane Carmoterol Carmoterol B2AR β2-Adrenergic Receptor (GPCR) Carmoterol->B2AR Binds Gs Gs Protein (αβγ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay Start Carmoterol HCl (Solid) Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO (e.g., 10 mM Stock) Weigh->Dissolve Aliquot Aliquot and Store (-80°C) Dissolve->Aliquot Thaw Thaw Stock Solution Aliquot->Thaw Use in Experiment Dilute Prepare Working Solutions (Serial Dilution in Assay Buffer) Thaw->Dilute Treat Treat Cells with Working Solutions Dilute->Treat Cell_Culture Culture Cells (e.g., CHO-K1 expressing β2AR) Cell_Culture->Treat Incubate Incubate Treat->Incubate Measure Measure cAMP Levels Incubate->Measure Analyze Data Analysis (EC50 determination) Measure->Analyze

References

Application Notes and Protocols for Measuring cAMP Levels in Response to Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to stimulation by carmoterol (B116560) hydrochloride. Carmoterol hydrochloride is a potent and selective long-acting β2-adrenoceptor agonist.[1][2][3] Its mechanism of action involves the activation of β2-adrenergic receptors, leading to a subsequent increase in the intracellular second messenger cAMP. These protocols are designed to guide researchers in accurately quantifying this pharmacological response in a cell-based assay format.

Introduction

This compound is a high-affinity β2-adrenoceptor agonist with a pEC50 of 10.19, demonstrating 53 times higher affinity for β2-adrenoceptors than for β1-adrenoceptors.[1][3] This selectivity makes it a compound of interest for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] The therapeutic effect of carmoterol is mediated through the Gs protein-coupled receptor (GPCR) signaling pathway. Activation of the β2-adrenergic receptor by carmoterol stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[4][5] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events, culminating in smooth muscle relaxation in the airways.

Accurate measurement of intracellular cAMP levels is a critical step in characterizing the potency and efficacy of β2-adrenergic agonists like carmoterol. A variety of methods are available for this purpose, including competitive enzyme-linked immunosorbent assays (ELISAs), bioluminescent assays, and fluorescence-based assays.[6] This document will focus on a detailed protocol using a commercially available bioluminescent assay, the cAMP-Glo™ Assay, as an example.

Signaling Pathway of this compound

The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway, from receptor activation to the generation of cAMP.

carmoterol_pathway carmoterol Carmoterol HCl beta2_receptor β2-Adrenergic Receptor carmoterol->beta2_receptor Binds g_protein Gs Protein (αβγ) beta2_receptor->g_protein Activates g_alpha_gtp Gαs-GTP g_protein->g_alpha_gtp GDP/GTP Exchange g_beta_gamma Gβγ adenylyl_cyclase Adenylyl Cyclase g_alpha_gtp->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (Inactive) camp->pka Binds pka_active Protein Kinase A (Active) pka->pka_active Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka_active->cellular_response Phosphorylates Substrates

Carmoterol Signaling Pathway

Data Presentation: Dose-Response to this compound

The following table summarizes representative quantitative data from a hypothetical experiment measuring cAMP concentration in response to increasing concentrations of this compound. This data can be used to generate a dose-response curve and calculate the EC50 value of the compound.

Carmoterol HCl (M)Log [Carmoterol HCl]Mean Luminescence (RLU)cAMP Concentration (nM)
0-1,500,0000.5
1.00E-12-121,450,0001.2
1.00E-11-111,200,0005.8
3.16E-11-10.5950,00012.5
1.00E-10-10600,00025.0
3.16E-10-9.5300,00045.0
1.00E-09-9150,00060.0
1.00E-08-8100,00075.0
1.00E-07-790,00080.0

Experimental Protocols

This section provides a detailed methodology for measuring cAMP levels in response to this compound using the cAMP-Glo™ Assay from Promega.

Materials and Reagents
  • This compound (stored as a stock solution at -20°C or -80°C)[1]

  • Cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO)

  • Cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501, V1502, or V1503)

  • Phosphodiesterase (PDE) inhibitor, e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate shaker

  • Luminometer

Experimental Workflow Diagram

The following diagram outlines the major steps in the experimental protocol.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay cAMP Measurement (cAMP-Glo™) cell_culture Culture cells to optimal confluency cell_harvest Harvest and count cells cell_culture->cell_harvest cell_plating Plate cells in assay plates cell_harvest->cell_plating prepare_carmoterol Prepare serial dilutions of Carmoterol HCl add_carmoterol Add Carmoterol HCl to cells prepare_carmoterol->add_carmoterol incubate_treatment Incubate for 15-30 minutes add_carmoterol->incubate_treatment add_lysis_buffer Add cAMP-Glo™ Lysis Buffer incubate_lysis Incubate with shaking add_lysis_buffer->incubate_lysis add_detection_solution Add cAMP Detection Solution incubate_lysis->add_detection_solution incubate_detection Incubate add_detection_solution->incubate_detection add_kinase_glo Add Kinase-Glo® Reagent incubate_detection->add_kinase_glo incubate_kinase Incubate add_kinase_glo->incubate_kinase read_luminescence Read luminescence incubate_kinase->read_luminescence

Experimental Workflow
Step-by-Step Protocol

1. Cell Preparation

  • Culture cells expressing the β2-adrenergic receptor in appropriate medium until they reach 80-90% confluency.

  • The day before the assay, harvest the cells using standard cell culture techniques.

  • Count the cells and determine viability.

  • Resuspend the cells in serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

  • Plate the cells in a white, opaque 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well).

  • Incubate the plates at 37°C in a CO2 incubator for at least 4 hours, or overnight, to allow the cells to attach.

2. Compound Preparation and Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Perform a serial dilution of the this compound stock solution in serum-free medium to achieve the desired final concentrations for the dose-response curve.

  • Carefully remove the culture medium from the cell plate.

  • Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with no compound).

  • Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.

3. cAMP Measurement using cAMP-Glo™ Assay

  • Equilibrate the cAMP-Glo™ Assay reagents to room temperature before use.

  • Cell Lysis: Add cAMP-Glo™ Lysis Buffer to each well.

  • Incubate the plate on a plate shaker for 15 minutes at room temperature to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Detection: Prepare the cAMP Detection Solution by mixing the cAMP-Glo™ Reaction Buffer and Protein Kinase A according to the kit instructions.

  • Add the cAMP Detection Solution to each well.

  • Incubate the plate at room temperature for 20 minutes.

  • Signal Generation: Add Kinase-Glo® Reagent to each well. This will stop the PKA reaction and initiate the luminescent signal.

  • Incubate the plate at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis

  • Generate a cAMP standard curve using the standards provided in the assay kit.

  • Plot the luminescence values of the standards against the known cAMP concentrations.

  • Use a suitable curve-fitting model (e.g., four-parameter logistic regression) to generate a standard curve.

  • Interpolate the cAMP concentrations in the experimental samples from the standard curve.

  • Plot the calculated cAMP concentrations against the logarithm of the this compound concentrations to generate a dose-response curve.

  • From the dose-response curve, determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cAMP response.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal or Poor Assay Window - Low receptor expression in cells.- Inactive compound.- Suboptimal cell number.- Inefficient cell lysis.- Degradation of cAMP.- Use a cell line with higher receptor expression.- Verify the activity of the carmoterol stock.- Optimize the cell seeding density.- Ensure adequate mixing and incubation time during the lysis step.- Always include a PDE inhibitor (e.g., IBMX) in the assay buffer.
High Well-to-Well Variability - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate.- Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
High Basal cAMP Levels - Cell stress.- Presence of stimulants in the medium.- Over-expression of adenylyl cyclase.- Handle cells gently during preparation.- Use serum-free medium for the assay.- Use a cell line with endogenous receptor expression if possible.

Conclusion

This document provides a comprehensive guide for researchers to measure the intracellular cAMP response to this compound. By following the detailed protocols and utilizing the provided diagrams and data tables, scientists can effectively characterize the pharmacological activity of this and other β2-adrenergic agonists. Careful optimization of experimental conditions, particularly cell density and incubation times, is crucial for obtaining accurate and reproducible results.

References

Carmoterol Hydrochloride: Application Notes and Protocols for Preclinical Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective, long-acting beta-2 adrenoceptor agonist (LABA) that has been investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its high affinity and selectivity for the β2-adrenoceptor, with a pEC50 of 10.19 and 53 times higher affinity for β2-adrenoceptors than for β1-adrenoceptors, suggest a favorable therapeutic window with potent bronchodilatory effects and potentially reduced cardiovascular side effects.[1][2] Preclinical studies in animal models are crucial for elucidating the efficacy, mechanism of action, and potential therapeutic synergies of carmoterol. This document provides detailed application notes and protocols for the use of carmoterol hydrochloride in established preclinical models of respiratory disease.

Mechanism of Action

Carmoterol exerts its therapeutic effect through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3] This interaction initiates a G-protein-coupled signaling cascade, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.

Signaling Pathway

The binding of carmoterol to the β2-adrenoceptor activates the associated stimulatory G-protein (Gs). This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.

Carmoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol Beta2_Receptor β2-Adrenergic Receptor Carmoterol->Beta2_Receptor Binds to Gs_Protein Gs Protein (inactive) Beta2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_Protein_active Gs Protein (active) Gs_Protein->Gs_Protein_active GDP -> GTP Gs_Protein_active->AC ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

Caption: Carmoterol β2-Adrenergic Receptor Signaling Pathway.

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of this compound in preclinical guinea pig models of bronchoconstriction.

Table 1: Potency of Carmoterol in Guinea Pig Models of Induced Bronchoconstriction

ModelChallenge AgentCarmoterol Efficacy (ED50)Reference
In vivoAcetylcholine (B1216132)16.7 pmol[5]
In vivoHistaminePotent (effective at 1 pmol)[5]
In vivo (sensitized)OvalbuminPotent (effective at 1 pmol)[5]

Table 2: Synergistic Effect of Carmoterol with Tiotropium (B1237716) in Guinea Pig Models

Challenge AgentTiotropium DoseCarmoterol ED50 ReductionReference
Acetylcholine0.1 pmol~10 times[6]
Acetylcholine0.3 pmol~28 times[6]
Histamine1 pmol~4.5 times[6]
Histamine3 pmol~13 times[6]
Ovalbumin10 pmol~8 times[6]
Ovalbumin30 pmol~25 times[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments using guinea pig models are provided below.

Protocol 1: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the direct bronchodilatory effect of carmoterol against a cholinergic stimulus.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • This compound

  • Acetylcholine chloride

  • Urethane (B1682113) (anesthetic)

  • Saline solution (0.9% NaCl)

  • Mechanical ventilator

  • Equipment for measuring airway resistance and dynamic compliance

Procedure:

  • Animal Preparation:

    • Anesthetize guinea pigs with urethane (1.2 g/kg, intraperitoneal injection).

    • Perform a tracheotomy and cannulate the trachea.

    • Connect the animal to a mechanical ventilator (e.g., 60 breaths/min, 5 ml/kg tidal volume).

    • Cannulate the jugular vein for intravenous administration of acetylcholine.

  • Carmoterol Administration:

    • Administer this compound (0.3 to 100 pmol) via intratracheal superfusion (0.01 mL/min) for 5 minutes prior to the acetylcholine challenge.[5] A range of doses should be used to establish a dose-response curve.

  • Induction of Bronchoconstriction:

    • Administer a bolus intravenous injection of acetylcholine (e.g., 10-40 µg/kg) to induce bronchoconstriction.[2][5]

  • Measurement of Bronchodilation:

    • Continuously measure changes in airway resistance and dynamic lung compliance.

    • The inhibitory effect of carmoterol is quantified as the percentage reduction in the acetylcholine-induced increase in airway resistance.

    • Calculate the ED50 value, which is the dose of carmoterol that produces 50% of its maximal inhibitory effect.

Protocol 2: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This model simulates an allergic asthma phenotype and is used to evaluate the efficacy of carmoterol in a more disease-relevant context.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-300 g)

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (adjuvant)

  • Saline solution (0.9% NaCl)

  • Aerosol delivery system (nebulizer)

  • Whole-body plethysmograph for conscious animals or equipment for measuring airway mechanics in anesthetized animals.

Procedure:

  • Sensitization:

    • On day 0, sensitize the guinea pigs with an intraperitoneal injection of 1 ml of a solution containing 100 µg of ovalbumin and 100 mg of aluminum hydroxide in saline.[7]

    • A booster injection can be administered on day 14.

  • Carmoterol Administration:

    • Administer this compound via the desired route (e.g., inhalation or intratracheal superfusion) at various doses prior to the ovalbumin challenge. For intratracheal superfusion, a dose range of 0.3 to 100 pmol can be used 5 minutes before the challenge.[5]

  • Ovalbumin Challenge:

    • On day 21, or as appropriate for the study design, challenge the sensitized guinea pigs with an aerosol of 0.5% ovalbumin in saline for a defined period (e.g., 5 minutes).[8]

  • Assessment of Airway Response:

    • Measure the early and late asthmatic responses by monitoring changes in airway resistance, bronchoconstriction index, or other relevant lung function parameters.

    • In studies with terminal endpoints, bronchoalveolar lavage (BAL) can be performed to assess inflammatory cell influx.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating carmoterol in a preclinical model of allergic asthma.

Experimental_Workflow cluster_preparation Phase 1: Model Preparation cluster_treatment Phase 2: Treatment & Challenge cluster_assessment Phase 3: Data Collection & Analysis Sensitization Animal Sensitization (e.g., Ovalbumin) Acclimatization Acclimatization Period (14-21 days) Sensitization->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Carmoterol_Admin Carmoterol Administration (Vehicle Control, Different Doses) Grouping->Carmoterol_Admin Challenge Allergen Challenge (e.g., Ovalbumin Aerosol) Carmoterol_Admin->Challenge Lung_Function Measurement of Lung Function (e.g., Airway Resistance) Challenge->Lung_Function BAL Bronchoalveolar Lavage (BAL) (Cell Counts, Cytokines) Lung_Function->BAL Histology Lung Histopathology (Inflammation, Remodeling) BAL->Histology Data_Analysis Data Analysis and Statistical Evaluation Histology->Data_Analysis

Caption: Preclinical Experimental Workflow for Carmoterol Evaluation.

Combination Therapy Studies

Preclinical evidence suggests that combining carmoterol with other classes of respiratory medications may offer synergistic benefits.

  • Carmoterol and Tiotropium (LAMA): The combination of carmoterol and the long-acting muscarinic antagonist (LAMA) tiotropium has demonstrated a positive interaction in guinea pig models. Tiotropium significantly enhances the bronchodilatory activity of carmoterol, as evidenced by the substantial reduction in carmoterol's ED50 against various bronchoconstrictor challenges.[6] This suggests that a dual-therapy approach could provide superior control of bronchoconstriction.

  • Carmoterol and Budesonide (B1683875) (Inhaled Corticosteroid): While detailed preclinical data is limited, the combination of carmoterol with inhaled corticosteroids (ICS) like budesonide is a logical therapeutic strategy.[9][10][11] The anti-inflammatory effects of the ICS are expected to complement the bronchodilatory action of carmoterol, potentially leading to improved overall asthma and COPD management. Further preclinical studies are warranted to fully characterize the nature of this interaction. Patent literature also suggests the exploration of carmoterol in combination with other corticosteroids like ciclesonide (B122086) and fluticasone (B1203827) furoate.[12]

Conclusion

This compound is a highly potent and selective long-acting β2-adrenoceptor agonist with significant promise for the treatment of respiratory diseases. The preclinical models and protocols outlined in these application notes provide a framework for researchers to further investigate its efficacy, mechanism of action, and potential for combination therapies. The use of well-characterized animal models, such as the guinea pig models of acetylcholine- and ovalbumin-induced bronchoconstriction, is essential for generating robust preclinical data to support the clinical development of carmoterol and other novel respiratory therapeutics.

References

Application Notes and Protocols for HPLC Analysis of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of carmoterol (B116560) hydrochloride using High-Performance Liquid Chromatography (HPLC). Carmoterol is a potent, long-acting beta-2 adrenergic agonist that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and precise analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for stability studies. While specific validated HPLC methods for carmoterol hydrochloride are not widely published, this document outlines a proposed stability-indicating Reverse-Phase HPLC (RP-HPLC) method based on established analytical procedures for structurally similar compounds, such as formoterol (B127741) and arformoterol.[3][4][5][6] Additionally, protocols for forced degradation studies are provided to ensure the stability-indicating nature of the analytical method.

Proposed HPLC Method for this compound Analysis

This proposed method is designed for the quantification of this compound and the separation of its potential degradation products. Method validation according to ICH guidelines is essential before routine use.[7]

Chromatographic Conditions:

ParameterProposed Value
HPLC System Quaternary HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.5) in a gradient or isocratic mode
Buffer Preparation Prepare a 10 mM ammonium acetate solution and adjust the pH to 4.5 with acetic acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm
Column Temperature 30°C
Diluent Mobile Phase

Rationale for Parameter Selection:

  • C18 Column: Widely used for the separation of moderately polar compounds like carmoterol.

  • Mobile Phase: A combination of acetonitrile and a buffer is common for the analysis of similar beta-2 agonists, providing good peak shape and resolution.[8][9] The pH is set to 4.5 to ensure the analyte is in a suitable ionic state for reverse-phase chromatography.

  • Detection Wavelength: Based on the UV spectra of similar compounds, 220 nm is expected to provide good sensitivity for carmoterol.

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare working standard solutions of appropriate concentrations (e.g., 1-20 µg/mL) by diluting with the diluent.

Sample Solution Preparation (for a formulated product):

  • Take a quantity of the formulation equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the diluent to a final concentration within the linear range of the method.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Specificity The peak for carmoterol should be pure and free from interference from placebo, impurities, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.
Accuracy % Recovery should be between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition).

Forced Degradation Studies (Stability-Indicating Assay)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method by showing that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[10][11] The drug substance should be subjected to various stress conditions to induce degradation.

General Protocol for Forced Degradation
  • Prepare separate solutions of this compound in the appropriate stressor.

  • Expose the solutions to the stress conditions for a specified duration.

  • At the end of the exposure period, neutralize the solutions if necessary (for acid and base hydrolysis).

  • Dilute the stressed samples with the diluent to a suitable concentration.

  • Analyze the stressed samples by the proposed HPLC method alongside an unstressed sample.

Stress Conditions
Stress ConditionProtocol
Acid Hydrolysis Reflux with 0.1 M HCl at 80°C for 2 hours.[12]
Base Hydrolysis Reflux with 0.1 M NaOH at 80°C for 2 hours.[12]
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for 24 hours.[12]
Thermal Degradation Heat the solid drug at 105°C for 24 hours.
Photolytic Degradation Expose the drug solution to UV light (254 nm) for 24 hours.

Data Presentation

The quantitative data obtained from method validation and forced degradation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of 6 replicate injections≤ 1.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)
Range (µg/mL)
Accuracy (% Recovery)
Precision (%RSD)
LOD (µg/mL)
LOQ (µg/mL)

Table 3: Forced Degradation Results

Stress Condition% Degradation of CarmoterolNo. of Degradation PeaksResolution of Carmoterol Peak from nearest Degradant
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualizations

Signaling Pathway of Carmoterol

Carmoterol, as a beta-2 adrenergic agonist, exerts its therapeutic effect by activating the β2-adrenergic receptor (β2-AR). This activation triggers a cascade of intracellular signaling events, primarily through the Gs protein pathway, leading to bronchodilation.[1][13][14]

Gs_Pathway Carmoterol Carmoterol B2AR β2-Adrenergic Receptor Carmoterol->B2AR binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation leads to

Caption: Carmoterol-activated β2-adrenergic receptor signaling pathway.

Experimental Workflow for HPLC Analysis

The general workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Carmoterol HCl Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Prepare Formulation Sample Dissolve_Sample Dissolve & Sonicate in Diluent Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Filter Filter Sample Dissolve_Sample->Filter Dilute_Sample Dilute to Final Concentration Filter->Dilute_Sample Inject Inject into HPLC System Dilute_Std->Inject Dilute_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Investigating Carmoterol Hydrochloride in Combination with Other Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of carmoterol (B116560) hydrochloride, a potent and selective long-acting β2-adrenoceptor agonist (LABA), in combination with other bronchodilators such as long-acting muscarinic antagonists (LAMAs) and inhaled corticosteroids (ICS). The following sections detail the mechanism of action, synergistic interactions, experimental protocols, and relevant quantitative data to guide preclinical research in respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).

Mechanism of Action and Synergistic Interactions

Carmoterol hydrochloride exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] This activation initiates an intracellular signaling cascade, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by carmoterol stimulates the associated Gs protein, which in turn activates adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle cells.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol B2AR β2-Adrenergic Receptor Carmoterol->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase ATP ATP cAMP cAMP Gs->AC activates ATP->cAMP converts PKA Protein Kinase A Relaxation Smooth Muscle Relaxation

β2-Adrenergic Receptor Signaling Pathway
Synergy with Long-Acting Muscarinic Antagonists (LAMAs)

The combination of carmoterol with a LAMA, such as tiotropium (B1237716), has been shown to produce a synergistic bronchodilatory effect.[4] This is due to the complementary mechanisms of action of the two drug classes. While carmoterol actively promotes bronchodilation, tiotropium blocks the bronchoconstrictor effects of acetylcholine (B1216132) on M3 muscarinic receptors in the airways.[5] Preclinical studies have demonstrated that this combination leads to a greater and more sustained relaxation of airway smooth muscle than either agent alone.[4] A positive interaction has been observed where the presence of tiotropium significantly augments the bronchodilating activity of carmoterol.[4]

LABA_LAMA_Synergy Carmoterol Carmoterol B2AR β2-Adrenergic Receptor Carmoterol->B2AR activates Tiotropium Tiotropium M3R M3 Muscarinic Receptor Tiotropium->M3R blocks Bronchodilation Bronchodilation B2AR->Bronchodilation Bronchoconstriction Bronchoconstriction M3R->Bronchoconstriction SynergisticEffect Synergistic Bronchodilation Bronchodilation->SynergisticEffect Bronchoconstriction->SynergisticEffect inhibition of

Synergistic Action of Carmoterol and Tiotropium
Synergy with Inhaled Corticosteroids (ICS)

The co-administration of LABAs and ICS is a cornerstone of asthma and COPD management. The synergistic effects of this combination are well-documented and occur at the molecular level. β2-agonists can enhance the anti-inflammatory effects of corticosteroids by promoting the translocation of the glucocorticoid receptor (GR) into the nucleus.[6][7] Conversely, corticosteroids can increase the transcription of the β2-adrenergic receptor gene, thereby preventing or reversing β2-receptor downregulation that can occur with long-term LABA use.[6] This reciprocal interaction enhances both the bronchodilatory and anti-inflammatory effects of the combination therapy.

LABA_ICS_Synergy Carmoterol Carmoterol GR Glucocorticoid Receptor Carmoterol->GR promotes nuclear translocation of ICS Inhaled Corticosteroid B2AR_Gene β2-Adrenergic Receptor Gene ICS->B2AR_Gene increases transcription of B2AR_Expression β2-Receptor Expression B2AR_Gene->B2AR_Expression leads to Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GR->Anti_inflammatory_Genes activates Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (from cells expressing β2-AR) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well plate: - Membranes - Radioligand ([³H]-CGP 12177) - Unlabeled Carmoterol (increasing conc.) Membrane_Prep->Assay_Setup Incubation Incubation to reach equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Scintillation->Data_Analysis End End Data_Analysis->End Guinea_Pig_Workflow Start Start Animal_Prep Animal Preparation: - Anesthetize guinea pig - Tracheotomy and cannulation - Mechanical ventilation Start->Animal_Prep Drug_Admin Intratracheal Administration: - Carmoterol alone - Tiotropium alone - Carmoterol + Tiotropium Animal_Prep->Drug_Admin Bronchoconstriction Induce Bronchoconstriction: - Acetylcholine, Histamine, or Ovalbumin (i.v.) Drug_Admin->Bronchoconstriction Measurement Measure Airway Resistance and Lung Compliance Bronchoconstriction->Measurement Data_Analysis Data Analysis: - Calculate % inhibition of bronchoconstriction - Determine ED50 values Measurement->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

improving carmoterol hydrochloride solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of carmoterol (B116560) hydrochloride for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving carmoterol hydrochloride for in vitro studies?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2] It is a powerful, water-miscible organic solvent with low toxicity at concentrations typically used in cell culture.[3]

Q2: I am observing precipitation when preparing my this compound stock solution. What could be the cause and how can I fix it?

A2: Precipitation can occur for several reasons:

  • Low-Quality or Old DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of this compound. Always use newly opened, high-purity (ACS reagent grade or equivalent) DMSO.[1][3]

  • Incorrect Solvent Temperature: Preparing the solution at room temperature might not be sufficient. Gentle warming can aid dissolution.

  • Insufficient Mixing: Ensure the solution is thoroughly mixed. Sonication or vortexing can be beneficial.[1]

If precipitation persists, consider preparing a fresh solution using a new bottle of DMSO and applying gentle heat and sonication as described in the protocols below.

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: Direct dissolution in aqueous solutions is generally not recommended due to the low aqueous solubility of this compound. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer or media.

Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A4: The tolerance of cell lines to DMSO varies. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1][4] For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1] Always ensure the storage container is sealed tightly to prevent moisture absorption.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy solution or visible particles after dissolving Incomplete dissolution.Gently warm the solution (e.g., in a 37°C water bath) and use sonication or vortexing to aid dissolution.[1]
Precipitation upon dilution into aqueous media The compound is "crashing out" of solution due to poor aqueous solubility.Decrease the final concentration of this compound. Increase the percentage of co-solvents in the final dilution if your experimental design allows. Consider using a formulation with solubilizing agents like PEG300 or Tween-80 (see Protocol 2).
Inconsistent experimental results Degradation of the compound due to improper storage or repeated freeze-thaw cycles.Prepare fresh aliquots of your stock solution from the solid compound. Always use a fresh aliquot for each experiment.
Cell toxicity observed in vehicle control The concentration of DMSO is too high for your specific cell line.Reduce the final DMSO concentration in your working solution by preparing a more concentrated initial stock or by performing serial dilutions. Always run a vehicle control to assess solvent toxicity.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent Concentration Molarity (approx.) Notes
DMSO100 mg/mL246.98 mMUltrasonic assistance may be needed. Use newly opened, anhydrous DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL≥ 12.35 mMA clear solution is achievable.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL≥ 12.35 mMA clear solution is achievable.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL≥ 12.35 mMA clear solution is achievable.[1]

Molecular Weight of this compound: 404.89 g/mol [5][6][]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, this would be 1 mL.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or appropriate aqueous buffer

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in your cell culture medium or buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

  • Ensure that the final concentration of DMSO in the working solution is non-toxic to your cells (typically <0.5%).

  • Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to your cells.

Visualizations

G cluster_workflow Experimental Workflow: Preparing Carmoterol for In Vitro Assay A Weigh Carmoterol HCl Powder B Dissolve in Anhydrous DMSO A->B C Vortex / Sonicate (Gentle Heat if Needed) B->C D Prepare Concentrated Stock Solution C->D E Aliquot for Storage D->E F Store at -20°C / -80°C E->F G Thaw Single Aliquot H Dilute to Working Concentration in Aqueous Medium G->H I Add to In Vitro Assay H->I

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Simplified Beta-2 Adrenergic Receptor Signaling Pathway Carmoterol Carmoterol B2AR Beta-2 Adrenergic Receptor (β2AR) Carmoterol->B2AR binds Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) (Inactivated) PKA->MLCK phosphorylates Relaxation Smooth Muscle Relaxation MLCK->Relaxation leads to

Caption: Carmoterol-activated β2AR signaling cascade.

References

Carmoterol Hydrochloride Experimental Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during experiments with Carmoterol hydrochloride. By addressing potential sources of variability, this resource aims to enhance experimental reproducibility and ensure the generation of reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective long-acting β2-adrenoceptor agonist.[1] It has a high affinity for the β2-adrenoceptor and is investigated for its potential in treating respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Key physicochemical properties are summarized in the table below.

Q2: What is the correct stereoisomer of Carmoterol to use in experiments?

The biologically active form of Carmoterol is the (R,R)-enantiomer.[] It is crucial to use the correct stereoisomer to ensure experimental reproducibility and relevance to its therapeutic mechanism of action. The presence of other stereoisomers, such as the (S,S)-enantiomer, can lead to significantly lower potency and may introduce confounding effects, as observed with other long-acting beta-2 agonists like formoterol (B127741).[3][4][5]

Q3: How should this compound be stored to ensure its stability?

Proper storage is critical for maintaining the integrity of this compound. The solid compound should be stored at 4°C, sealed, and protected from moisture.[6] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in sealed containers away from moisture.[1]

Q4: Is this compound hygroscopic?

Yes, this compound is hygroscopic.[1] This means it can absorb moisture from the atmosphere, which can affect its weight and stability. It is essential to handle the compound in a dry environment and store it in a desiccator. When preparing solutions, using newly opened or properly stored anhydrous solvents is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Potency and Efficacy in In Vitro Assays

Symptoms:

  • High variability in EC50 values between experiments.

  • Lower than expected maximal response (Emax).

  • Complete loss of activity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Stereoisomer Verify the certificate of analysis (CoA) to confirm the stereochemistry is (R,R)-Carmoterol hydrochloride.[] The (S,S)-isomer is significantly less potent.[3][5]
Compound Degradation Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Conduct forced degradation studies (acid, base, oxidation, heat, light) to understand degradation pathways and products.[7][8][9]
Hygroscopicity Store the solid compound in a desiccator. Use anhydrous solvents for stock solutions. Equilibrate the compound to room temperature before opening to prevent condensation.
Solubility Issues This compound is soluble in DMSO.[10] Ensure complete dissolution. For aqueous buffers, prepare a concentrated stock in DMSO and then dilute. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability.
Assay System Variability Ensure consistent cell passage number, confluency, and serum batch. Regularly check for mycoplasma contamination. Validate receptor expression levels in your cell line.

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and understanding the stability of this compound under various stress conditions.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Issue 2: Poor Reproducibility in Preclinical Inhalation Studies

Symptoms:

  • Inconsistent drug deposition in the lungs.

  • High variability in pharmacokinetic and pharmacodynamic readouts.

  • Unexpected adverse effects.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Formulation For dry powder inhaler (DPI) formulations, particle size distribution is critical for lung deposition. Ensure the mass median aerodynamic diameter (MMAD) is within the optimal range (1-5 µm). For nebulized solutions, ensure complete dissolution and stability in the chosen vehicle.
Device-Related Variability Calibrate and validate the inhalation delivery device to ensure consistent dose delivery. Monitor environmental conditions (humidity, temperature) during administration as they can affect aerosol properties.
Animal Model Variability Standardize the animal species, strain, age, and weight. Ensure consistent handling and acclimatization procedures. Monitor animal health status throughout the study.
Off-Target Effects While Carmoterol is highly selective for the β2-adrenoceptor, high local concentrations in the lung could potentially lead to off-target effects. Include appropriate control groups and monitor for cardiovascular side effects.

Data Summary

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₅ClN₂O₄[6]
Molecular Weight 404.89 g/mol [6]
Appearance White to light yellow solid[6]
Purity (HPLC) >98%[10]
Storage (Solid) 4°C, sealed, away from moisture[6]
Storage (Solution) -80°C (6 months), -20°C (1 month)[1]
Solubility Soluble in DMSO[10]

Stereoisomer Potency of Long-Acting Beta-2 Agonists (Example: Formoterol)

StereoisomerRelative PotencyReference
(R,R)-FormoterolHigh[3][4]
(S,S)-Formoterol~1000 times less potent than (R,R)[3][5]

Visualizations

G This compound Signaling Pathway Carmoterol Carmoterol (β2-agonist) Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to G Troubleshooting Workflow for Inconsistent In Vitro Results Start Inconsistent In Vitro Results CheckCompound Verify Compound Integrity (Stereoisomer, Purity, Storage) Start->CheckCompound CheckSolution Assess Solution Preparation (Solvent, Dissolution, Freshness) Start->CheckSolution CheckAssay Evaluate Assay Conditions (Cells, Reagents, Protocol) Start->CheckAssay Degradation Investigate Degradation (Forced Degradation Study) CheckCompound->Degradation Solubility Optimize Solubility (Different Solvents/Formulation) CheckSolution->Solubility AssayOptimization Optimize Assay Parameters (Cell density, Incubation time) CheckAssay->AssayOptimization Resolved Issue Resolved Degradation->Resolved Solubility->Resolved AssayOptimization->Resolved

References

Technical Support Center: Optimizing Carmoterol Hydrochloride Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Carmoterol hydrochloride dosage in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective long-acting β2-adrenoceptor agonist. Its primary mechanism of action involves binding to β2-adrenergic receptors on the smooth muscle cells of the airways. This binding activates a G-protein coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels result in the relaxation of airway smooth muscle, leading to bronchodilation.

Q2: What are the typical dosage ranges for this compound in animal studies?

A2: The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific experimental endpoint. A study in guinea pigs demonstrated efficacy in a dose range of 0.3 to 100 pmol administered via intratracheal superfusion. For other animal models, it is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. As a reference, pharmacokinetic data for a related β2-agonist, Formoterol, is provided in the tables below, which can help in the initial design of dose-finding studies.

Q3: How should this compound be prepared for administration?

A3: The preparation method will depend on the intended route of administration. For inhalation studies, this compound is typically formulated as a solution or suspension suitable for nebulization or intratracheal instillation. It is crucial to ensure the sterility and physiological compatibility (pH, osmolarity) of the formulation. For other routes, such as intravenous or intraperitoneal, the compound should be dissolved in a suitable sterile vehicle. Always refer to the manufacturer's instructions for solubility information.

Q4: What are the key considerations for toxicology and safety assessment of this compound in animals?

A4: Inhalation toxicology studies are crucial to assess both local (respiratory tract) and systemic toxicity. Key considerations include the characterization of the aerosol (particle size, distribution), dose-response assessment for adverse effects, and histopathological examination of the respiratory tract and other major organs. Common findings for β2-agonists at high doses can include cardiovascular effects such as tachycardia. It is essential to establish a No-Observed-Adverse-Effect Level (NOAEL) in your animal model.

Data Presentation

Table 1: Pharmacokinetic Parameters of Formoterol in Rats

ParameterRouteDoseValueUnits
Elimination Half-life (t½)IntravenousNot Specified1.4hours
Volume of Distribution (Vd)IntravenousNot Specified9.2L/kg
Total Plasma ClearanceIntravenousNot Specified6.3L/h/kg
Oral BioavailabilityOral50 µg/kgLow-

Table 2: Pharmacokinetic Parameters of Formoterol in Dogs

ParameterRouteDoseValueUnits
Elimination Half-life (t½)IntravenousNot Specified2.9hours

Table 3: Efficacy of Carmoterol in Guinea Pig Trachea

Challenge AgentED₅₀Units
Acetylcholine16.7pmol
Histamine~1pmol
Ovalbumin~1pmol

Experimental Protocols

Protocol 1: Intratracheal Superfusion in Guinea Pigs

This protocol is adapted from studies evaluating the bronchodilator effects of this compound in guinea pigs.

1. Animal Preparation:

  • Anesthetize a male Dunkin-Hartley guinea pig (300-500g) with an appropriate anesthetic (e.g., urethane).
  • Perform a tracheotomy and cannulate the trachea.
  • Artificially ventilate the animal.

2. Drug Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
  • Dilute the stock solution to the desired concentrations (e.g., 0.3, 1, 3, 10, 30, 100 pmol).
  • Administer the drug solution as a constant superfusion over the tracheal mucosa using a micro-pump at a low flow rate (e.g., 10 µL/min) for a fixed duration (e.g., 5 minutes) before inducing bronchoconstriction.

3. Induction and Measurement of Bronchoconstriction:

  • Induce bronchoconstriction using an intravenous injection of a spasmogen such as acetylcholine, histamine, or in sensitized animals, ovalbumin.
  • Measure changes in airway resistance and dynamic lung compliance using a whole-body plethysmograph or by monitoring tracheal pressure.
  • Record the dose-dependent inhibition of the bronchoconstrictor response by this compound.

Protocol 2: General Inhalation Exposure in Rodents

This protocol provides a general framework for inhalation studies.

1. Animal Acclimation:

  • Acclimate rodents (rats or mice) to the inhalation exposure chambers for several days before the study to minimize stress.

2. Aerosol Generation and Characterization:

  • Prepare a solution or micronized powder of this compound for aerosolization.
  • Use a suitable nebulizer or dry powder insufflator to generate an aerosol with a respirable particle size (typically 1-5 µm).
  • Characterize the aerosol concentration and particle size distribution within the exposure chamber using appropriate analytical methods (e.g., cascade impaction).

3. Inhalation Exposure:

  • Place the animals in the exposure chamber (nose-only or whole-body).
  • Expose the animals to the this compound aerosol for a defined period (e.g., 30-60 minutes).
  • Include a control group exposed to the vehicle aerosol.

4. Assessment of Efficacy and Toxicity:

  • Following exposure, assess the bronchodilator effect by challenging the animals with a bronchoconstrictor and measuring respiratory function.
  • For toxicology studies, monitor clinical signs, body weight, and perform histopathological analysis of the respiratory tract and other organs at the end of the study.

Troubleshooting Guides

Issue 1: High variability in bronchodilator response.

  • Possible Cause: Inconsistent drug delivery, animal stress, or improper animal handling.

  • Troubleshooting Steps:

    • Drug Delivery: Ensure the aerosol generation system provides a consistent and stable output. For intratracheal administration, verify the placement of the cannula.

    • Animal Stress: Acclimate animals to handling and experimental procedures to reduce stress-induced physiological changes.

    • Dose Calculation: Double-check all dose calculations and ensure accurate preparation of drug solutions.

Issue 2: Unexpected adverse effects (e.g., severe tachycardia).

  • Possible Cause: The administered dose is too high, or the animal model is particularly sensitive to the cardiovascular effects of β2-agonists.

  • Troubleshooting Steps:

    • Dose Reduction: Perform a dose-ranging study to identify a lower, non-toxic, yet effective dose.

    • Cardiovascular Monitoring: Continuously monitor heart rate and blood pressure during and after drug administration to assess cardiovascular safety.

    • Alternative Model: If sensitivity is a persistent issue, consider using a different animal strain or species.

Issue 3: Poor or no bronchodilator response.

  • Possible Cause: Ineffective drug delivery, incorrect formulation, or degradation of the compound.

  • Troubleshooting Steps:

    • Delivery System Check: Verify that the nebulizer or other delivery device is functioning correctly and delivering the intended dose to the airways.

    • Formulation: Ensure this compound is fully dissolved or appropriately suspended in the vehicle. Check the pH and osmolarity of the solution.

    • Compound Integrity: Use freshly prepared solutions and protect the compound from light and extreme temperatures to prevent degradation. Confirm the purity and integrity of the drug substance.

Visualizations

G This compound Signaling Pathway Carmoterol Carmoterol Hydrochloride Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to Gs_Protein Gs Protein Beta2AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Airway Smooth Muscle Relaxation PKA->Smooth_Muscle Phosphorylates targets leading to Bronchodilation Bronchodilation Smooth_Muscle->Bronchodilation Results in

Caption: Signaling pathway of this compound.

G Experimental Workflow for Dosage Optimization cluster_0 Phase 1: Dose-Ranging Study cluster_1 Phase 2: Dose-Response Study Start Select Animal Model Dose_Selection Select Wide Range of Doses (e.g., 3-4 log units) Start->Dose_Selection Administration Administer Single Dose Dose_Selection->Administration Monitor_Acute Monitor for Acute Efficacy and Adverse Effects Administration->Monitor_Acute Determine_MED Determine Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) Monitor_Acute->Determine_MED Select_Doses Select 3-5 Doses Between MED and MTD Determine_MED->Select_Doses Administer_Doses Administer Doses to Groups of Animals Select_Doses->Administer_Doses Measure_Response Measure Bronchodilator Response Administer_Doses->Measure_Response Analyze_Data Analyze Dose-Response Relationship (e.g., ED50) Measure_Response->Analyze_Data

Caption: Workflow for dosage optimization in animal studies.

Technical Support Center: Carmoterol Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming stability issues with Carmoterol hydrochloride in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While specific degradation studies on this compound are not extensively published, its chemical structure suggests susceptibility to several degradation pathways. Key concerns include:

  • Oxidation: The phenol (B47542) (8-hydroxy) and secondary alcohol functional groups are prone to oxidation, which can be catalyzed by light, heat, and trace metals.[1]

  • Hydrolysis: The lactam ring within the quinolinone structure may be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]

  • Photodegradation: Aromatic systems and compounds with multiple chromophores, like Carmoterol, can be sensitive to light, leading to degradation.[4][5]

Q2: What are the initial signs of this compound degradation in my solution?

A2: Visual indicators of degradation can include a change in color (e.g., yellowing due to oxidation of the phenolic group), the appearance of turbidity, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing stability.

Q3: How can I minimize oxidative degradation of my this compound solution?

A3: To mitigate oxidation, consider the following strategies:

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) into your formulation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidative reactions.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[4]

Q4: What pH range is recommended for maintaining the stability of this compound solutions?

A4: To prevent acid or base-catalyzed hydrolysis of the lactam ring, it is advisable to maintain the pH of the solution close to neutral (pH 6-8). The use of a suitable buffer system is crucial for pH control. The optimal pH should be determined experimentally through a pH-rate profile study.

Q5: Are there specific storage conditions that can enhance the stability of this compound solutions?

A5: Yes, proper storage is critical. For stock solutions, it is often recommended to store them at low temperatures, such as -20°C or -80°C, and protected from light. For working solutions, refrigeration (2-8°C) is generally preferable to room temperature. Always refer to any specific storage instructions provided by the compound supplier.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of potency in solution Oxidative degradation- Prepare fresh solutions more frequently.- Add an antioxidant to the formulation.- Purge the solvent and headspace with nitrogen.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound- Conduct a forced degradation study to identify potential degradation products.- Adjust pH, protect from light, or add stabilizers.
Precipitate formation upon storage Poor solubility or degradation to a less soluble product- Verify the solubility of this compound in the chosen solvent system.- Consider the use of co-solvents.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results between experiments Variable stability of working solutions- Standardize the preparation and storage of all solutions.- Define a maximum use time for working solutions after preparation.

Quantitative Data on Stability

As extensive stability data for this compound is not publicly available, the following table provides an illustrative summary of potential degradation percentages under typical forced degradation conditions, based on the behavior of structurally related compounds.

Stress Condition Description Potential Degradation (%)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15%
Base Hydrolysis 0.1 M NaOH at 60°C for 24h10 - 25%
Oxidation 3% H₂O₂ at room temperature for 24h15 - 40%
Thermal Degradation 80°C for 48h (in solid state)< 5%
Photodegradation ICH Q1B conditions (1.2 million lux hours, 200 W h/m²)10 - 30%

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a sample of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the initial stock concentration.

  • Photodegradation: Expose the stock solution in a quartz cuvette to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • For each stress condition, dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a validated HPLC method with a photodiode array (PDA) detector.

  • The HPLC method should be capable of separating the main this compound peak from all degradation products.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Assess the peak purity of the this compound peak in the stressed samples to ensure the method is stability-indicating.

  • Characterize the major degradation products using techniques like mass spectrometry (LC-MS).

Visualizations

Carmoterol This compound Oxidation Oxidation (Phenol & Secondary Alcohol) Carmoterol->Oxidation H2O2 / Light Hydrolysis Hydrolysis (Lactam Ring Opening) Carmoterol->Hydrolysis Acid / Base Photodegradation Photodegradation Carmoterol->Photodegradation UV/Vis Light Degradant1 Quinone-like Degradants Oxidation->Degradant1 Degradant2 Amino Acid Derivative Hydrolysis->Degradant2 Degradant3 Photolytic Fragments Photodegradation->Degradant3

Caption: Hypothetical degradation pathways for this compound.

start Start: Carmoterol HCl Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc HPLC-PDA Analysis stress->hplc purity Peak Purity Assessment hplc->purity characterize Characterize Degradants (LC-MS) purity->characterize Impurity > Threshold report Report Stability Profile purity->report All Impurities Resolved characterize->report

Caption: Experimental workflow for a forced degradation study.

start Stability Issue Observed check_visual Visual Inspection? (Color change, Precipitate) start->check_visual check_hplc Analyze by HPLC check_visual->check_hplc Yes no_visual_change No Visual Change check_visual->no_visual_change degradation_confirmed Degradation Confirmed? check_hplc->degradation_confirmed identify_cause Identify Stress Factor (pH, O2, Light, Temp) degradation_confirmed->identify_cause Yes no_degradation No Degradation (Check analytical method) degradation_confirmed->no_degradation No optimize_conditions Optimize Formulation/Storage (Buffer, Antioxidant, Protect from Light) identify_cause->optimize_conditions retest Retest Stability optimize_conditions->retest resolved Issue Resolved retest->resolved no_visual_change->check_hplc

Caption: Troubleshooting guide for this compound stability issues.

References

troubleshooting unexpected results in carmoterol hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carmoterol (B116560) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer clear protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is carmoterol hydrochloride and what is its primary mechanism of action?

This compound is a potent, selective, and long-acting β2-adrenoceptor agonist.[1][2] Its mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] The rise in cAMP activates protein kinase A (PKA), leading to the relaxation of airway smooth muscle and resulting in bronchodilation.[4]

Q2: What are the key quantitative parameters I should expect for carmoterol?

Carmoterol is known for its high potency and selectivity. Key parameters reported in the literature are summarized in the table below. Note that values can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand used).

ParameterReported ValueExperimental System/Notes
pEC50 10.19A measure of potency, defined as the negative logarithm of the EC50.[1][2]
EC50 ~0.065 nMCalculated from the pEC50 value of 10.19.
Binding Affinity (Ki) ~1.5 nMDetermined in human recombinant β2-adrenoceptor using [³H]-CGP 12177 as the radioligand.[2]
Selectivity 53 times higher affinity for β2-adrenoceptors than for β1-adrenoceptors.[1][2]Based on comparative binding studies.
In Vivo Potency (ED50) ~4.5 pmolAgainst histamine-induced bronchoconstriction in guinea pigs (when administered with 1 pmol of tiotropium).[3]
In Vivo Potency (ED50) ~10 pmolAgainst acetylcholine-induced bronchoconstriction in guinea pigs (when administered with 0.1 pmol of tiotropium).[3]

Q3: How should I store this compound stock solutions?

For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to keep the solutions sealed and protected from moisture.[1]

Troubleshooting Unexpected Experimental Results

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Lower than Expected Potency (High EC50) in Cell-Based Assays

If carmoterol appears less potent than anticipated in your cell-based assays (e.g., cAMP accumulation assay), consider the following potential causes and solutions.

Possible Cause Troubleshooting Steps
Sub-optimal Cell Health or Passage Number Ensure cells are healthy, viable, and within a low passage number, as receptor expression and signaling efficiency can decline with excessive passaging.
Low Receptor Expression Verify the expression level of the β2-adrenergic receptor in your cell line using techniques like qPCR or FACS. Consider using a cell line with higher receptor expression if necessary.
Reagent Degradation Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure other critical reagents, like phosphodiesterase (PDE) inhibitors, are also fresh.
High Phosphodiesterase (PDE) Activity Endogenous PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent this and enhance the signal window.[1]
Incorrect Assay Incubation Time Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for peak cAMP production in your specific cell system.[3]
Lot-to-Lot Variability Different manufacturing batches of carmoterol may have slight variations in purity or potency.[5] If you suspect this, perform a side-by-side comparison of the new lot with a previously validated lot using a functional assay.[5]

Troubleshooting Workflow for Low Potency

G start Start: Lower than Expected Potency check_cells Verify Cell Health and Receptor Expression start->check_cells check_reagents Prepare Fresh Reagents (Carmoterol, PDE inhibitors) check_cells->check_reagents Cells OK optimize_time Optimize Incubation Time (Time-course experiment) check_reagents->optimize_time Reagents Fresh check_pde Assess PDE Activity (Test with/without IBMX) optimize_time->check_pde Time Optimized compare_lots Compare with Previous Lot (Side-by-side assay) check_pde->compare_lots PDE Activity Controlled result_ok Potency Restored compare_lots->result_ok Lot Confirmed

Caption: A logical workflow for troubleshooting low potency results.

Issue 2: High Variability Between Replicate Wells

High variability can obscure real effects and lead to unreliable data. Here are common sources of variability and how to address them.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure your cell suspension is homogeneous by gently mixing before and during plating to dispense a consistent number of cells into each well.[3]
Pipetting Errors Use calibrated pipettes and be meticulous when adding cells, compounds, and assay reagents. Automated liquid handlers can improve consistency.[3]
Edge Effects Evaporation from wells on the plate's edge can alter reagent concentrations.[3] To mitigate this, fill the outer wells with sterile buffer or saline and do not use them for experimental data.
Temperature Gradients Ensure the entire plate is at a uniform temperature during incubation steps, as temperature fluctuations can affect enzymatic reactions in the assay.[3]
Issue 3: Unexpected In Vivo Results (e.g., Reduced Bronchodilation)

In vivo experiments can be influenced by a variety of factors. If carmoterol is not producing the expected bronchodilatory effect, consider these points.

Possible Cause Troubleshooting Steps
Receptor Desensitization/Tachyphylaxis Chronic or repeated exposure to β2-agonists can lead to receptor desensitization.[4][6] If the animal model involves pre-treatment or repeated dosing, consider that this may blunt the response.
Inflammatory State of the Animal Bacterial or viral infections can induce β2-adrenoceptor desensitization.[6] Ensure animals are healthy and free from infections that could confound the results.[6]
Incorrect Administration For intratracheal or inhaled administration, ensure the compound is being delivered effectively to the lungs. Verify your delivery technique and equipment.
Anesthesia Effects The type of anesthetic used can influence respiratory parameters and drug response. Use a consistent and appropriate anesthetic protocol for all animals.

Key Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol outlines a typical cell-based assay to measure the functional potency of carmoterol by quantifying intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

  • Seed cells into a 384-well plate at a density optimized to ensure the cAMP response falls within the linear range of the detection kit.[7] Incubate overnight to allow for cell attachment.

2. Compound Preparation and Stimulation:

  • Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20mM HEPES and a PDE inhibitor like 0.5 mM IBMX).

  • Aspirate the culture medium from the cells and add the carmoterol dilutions.

  • Incubate the plate at room temperature for the pre-determined optimal stimulation time (e.g., 30 minutes).[7]

3. cAMP Detection:

  • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions.[7]

  • Include a cAMP standard curve on each plate to quantify the amount of cAMP produced.[7]

4. Data Analysis:

  • Convert the assay signal to cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the logarithm of the carmoterol concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Workflow for a cAMP Accumulation Assay

G A Seed β2-AR Expressing Cells in 384-well Plate B Incubate Overnight A->B D Stimulate Cells with Carmoterol + PDE Inhibitor B->D C Prepare Carmoterol Serial Dilutions C->D E Lyse Cells & Add cAMP Detection Reagents D->E F Read Plate (e.g., HTRF, Luminescence) E->F G Analyze Data: - Standard Curve - Dose-Response Curve - Calculate EC50/Emax F->G

Caption: A standard workflow for measuring cAMP accumulation.

Protocol 2: In Vivo Bronchodilation Assay (Guinea Pig Model)

This protocol is adapted from studies evaluating the bronchodilator activity of β2-agonists in anesthetized guinea pigs.[3][8][9]

1. Animal Preparation:

  • Anesthetize a male Hartley guinea pig (300-400 g) with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, intraperitoneal injection).[1][8]

  • Perform a tracheotomy and cannulate the trachea. Connect the animal to a small animal ventilator.

  • Cannulate the jugular vein for intravenous administration of a bronchoconstricting agent.[8]

2. Measurement of Airway Resistance:

  • Place the animal in a whole-body plethysmograph to measure changes in airway resistance (Raw) and dynamic lung compliance (Cdyn).[8]

  • Record stable baseline respiratory parameters.

3. Induction of Bronchoconstriction:

  • Induce a stable bronchoconstriction by administering a continuous intravenous infusion of a bronchoconstrictor agent like histamine (B1213489) (e.g., 10-20 µg/kg/min) or acetylcholine.[3]

4. Administration of Carmoterol:

  • Administer this compound via the desired route (e.g., intratracheal superfusion or inhalation as an aerosol).[3][8] Administer a range of doses to different groups of animals to generate a dose-response curve.

5. Data Collection and Analysis:

  • Continuously record Raw and Cdyn following carmoterol administration.

  • Express the bronchodilator effect as the percentage inhibition of the bronchoconstriction induced by the challenging agent.

  • Calculate the ED50 (the dose required to produce 50% of the maximal inhibitory effect) from the dose-response curve.

Signaling Pathway Diagram

Carmoterol, as a β2-adrenoceptor agonist, activates a well-characterized signaling cascade.

Carmoterol Signaling Pathway

G cluster_cell Airway Smooth Muscle Cell Carmoterol Carmoterol b2AR β2-Adrenergic Receptor (GPCR) Carmoterol->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Targets Bronchodilation Bronchodilation Relaxation->Bronchodilation Leads to

Caption: The β2-adrenergic receptor signaling cascade activated by carmoterol.

References

Technical Support Center: Carmoterol Hydrochloride Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing carmoterol (B116560) hydrochloride in binding assays.

Troubleshooting Guide

This guide addresses common issues encountered during carmoterol hydrochloride binding assays, offering potential causes and solutions in a structured format.

Issue Potential Cause Recommended Solution
High Non-Specific Binding (NSB) 1. Inadequate Blocking: Insufficient blocking of non-receptor binding sites on membranes or filters.[1][2] 2. Radioligand Issues: The radioligand may be "sticky" or used at too high a concentration.[3] 3. Suboptimal Assay Conditions: Incorrect buffer composition (pH, ionic strength) or temperature.[1] 4. Filter Issues: The type of filter may not be optimal, or washing steps may be insufficient.[4][5]1. Optimize Blocking: Use blocking agents like bovine serum albumin (BSA) or casein in the assay buffer. Pre-soaking filters in a solution of polyethyleneimine (PEI) can also reduce non-specific binding to the filter. 2. Radioligand Optimization: Use a lower concentration of the radioligand, ideally at or below its Kd value.[6] Consider using a different radioligand if the issue persists. 3. Buffer Optimization: Systematically vary the pH and ionic strength of the assay buffer to find optimal conditions. Ensure the incubation temperature is consistent.[1] 4. Filter Selection and Washing: Test different types of glass fiber filters (e.g., GF/B, GF/C).[4] Increase the volume and number of washes with ice-cold wash buffer to thoroughly remove unbound radioligand.[4]
Low Specific Binding / Low Signal-to-Noise Ratio 1. Low Receptor Expression: The cell line or tissue preparation has a low density of β2-adrenergic receptors.[7] 2. Inactive Receptor: Receptors may be degraded or in an incorrect conformation. 3. Assay Conditions Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium.[6] 4. Radioligand Degradation: The radioligand may have degraded due to improper storage or handling.1. Increase Receptor Concentration: Use a higher concentration of membrane preparation in the assay.[7] If using cell lines, consider using a line with higher receptor expression. 2. Ensure Receptor Integrity: Prepare fresh membrane fractions and always include protease inhibitors during preparation.[4] Store membranes at -80°C. 3. Determine Equilibrium Conditions: Perform a time-course experiment to determine the optimal incubation time required to reach equilibrium.[6] 4. Check Radioligand Quality: Use fresh or properly stored radioligand. Aliquot upon arrival to avoid repeated freeze-thaw cycles.
Poor Reproducibility / High Variability Between Replicates 1. Pipetting Errors: Inconsistent volumes of reagents, especially the radioligand or competitor. 2. Inconsistent Washing: Variation in the speed and volume of washing steps. 3. Temperature Fluctuations: Inconsistent incubation temperatures across experiments. 4. Membrane Preparation Inhomogeneity: The membrane stock is not uniformly suspended.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions. 2. Standardize Washing Technique: Use a cell harvester for rapid and consistent filtration and washing.[4] 3. Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for all incubations. 4. Ensure Homogeneous Membrane Suspension: Vortex the membrane stock thoroughly before aliquoting for each experiment.
Anomalous Competition Curve (Shallow slope or biphasic) 1. Receptor Heterogeneity: Presence of multiple receptor subtypes or different affinity states of the same receptor.[8][9] 2. Allosteric Interactions: The competitor may be binding to an allosteric site, modulating radioligand binding in a complex manner.[10][11] 3. Ligand Depletion: A significant fraction of the radioligand is bound, violating the assumptions of the binding model.[6]1. Investigate Receptor Population: Use subtype-selective antagonists in competition assays to identify the presence of different receptor subtypes.[7] Data may need to be fit to a two-site binding model.[9] 2. Consider Allosteric Effects: If allosteric modulation is suspected, specific assays designed to detect such effects may be necessary. 3. Reduce Ligand Depletion: Decrease the amount of receptor in the assay to ensure that less than 10% of the total radioligand is bound.[6]

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in binding assays?

This compound is a potent, selective, and long-acting agonist for the β2-adrenergic receptor.[12][13] In binding assays, it is used to characterize the binding affinity and selectivity of new compounds targeting this receptor, which is crucial in the research and development of treatments for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[12][14]

2. What is the mechanism of action of carmoterol at the β2-adrenergic receptor?

Carmoterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[15] This binding activates the receptor, leading to the stimulation of a Gs protein.[16] The activated Gs protein then stimulates the enzyme adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[14][16] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

3. Which radioligands are commonly used for β2-adrenergic receptor binding assays?

Commonly used radioligands for β2-adrenergic receptor binding assays include [³H]-dihydroalprenolol ([³H]-DHA), [³H]-CGP12177, and [¹²⁵I]-iodocyanopindolol.[4][15] The choice of radioligand can depend on the specific experimental goals, such as the desired affinity and whether an antagonist or agonist radioligand is preferred.

4. How do I prepare membranes for a this compound binding assay?

Membrane preparation typically involves the following steps:

  • Harvesting cells expressing the β2-adrenergic receptor.

  • Homogenizing the cells in a cold buffer containing protease inhibitors.

  • A series of centrifugation steps to separate the membrane fraction from other cellular components.

  • Washing the membrane pellet and resuspending it in an appropriate assay buffer.

  • Determining the protein concentration of the membrane preparation.

  • Storing the aliquoted membranes at -80°C until use.[4][15]

5. What is the difference between a saturation and a competition binding assay?

  • Saturation Binding Assay: This type of assay uses increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[17][18][19]

  • Competition Binding Assay: This assay uses a fixed concentration of a radioligand and increasing concentrations of an unlabeled compound (like carmoterol) to determine the affinity (Ki) of the unlabeled compound for the receptor.[17][18][19]

Quantitative Data Summary

The following table summarizes key binding parameters for carmoterol and other relevant ligands for the β2-adrenergic receptor. Note that values can vary depending on the experimental conditions.

CompoundReceptor SourceRadioligandBinding Affinity (Ki/Kd) (nM)Reference
CarmoterolHuman recombinant β2-adrenoceptor[³H]-CGP 12177~1.5[4]
(R,R)-FormoterolHuman β2-adrenoceptor[¹²⁵I]-Iodocyanopindolol2.9[4]
FormoterolGuinea pig lung membranes[³H]ICI 118,5517.6[4]
AlprenololTagged wild-type β2-adrenoceptor-0.79[20]
FenoterolTagged wild-type β2-adrenoceptor-139[20]

Note: The binding affinity for Carmoterol was estimated from its pKi of 8.8.[4]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound.

  • Membrane Preparation: Prepare membranes from cells expressing the human β2-adrenergic receptor as previously described.[4][15]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DHA at its Kd), and assay buffer.

    • Non-Specific Binding (NSB): Same as total binding, but with the addition of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).[15]

    • Competition: Membrane preparation, a fixed concentration of the radioligand, and serially diluted this compound.[15]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[15]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the carmoterol concentration to generate a competition curve. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[8]

Visualizations

Signaling Pathway

Beta2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carmoterol Carmoterol (Agonist) Beta2AR β2-Adrenergic Receptor (GPCR) Carmoterol->Beta2AR Binds Gs_protein Gs Protein (α, β, γ) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates target proteins

Caption: Canonical β2-adrenergic receptor signaling pathway initiated by an agonist like carmoterol.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing β2AR) Incubation 3. Incubation (Membranes + Radioligand +/- Carmoterol) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Carmoterol dilutions, Buffers) Reagent_Prep->Incubation Separation 4. Separation (Rapid filtration to separate bound from free radioligand) Incubation->Separation Washing 5. Washing (Remove non-specifically bound radioligand) Separation->Washing Counting 6. Scintillation Counting (Quantify bound radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki values) Counting->Data_Analysis

Caption: General experimental workflow for a competitive radioligand binding assay.

References

Technical Support Center: Minimizing Off-Target Effects of Carmoterol Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of carmoterol (B116560) hydrochloride in cell-based assays.

Troubleshooting Guide

Unexpected results in cell-based assays with carmoterol hydrochloride can arise from various factors, including off-target effects, cellular stress responses, and assay-specific artifacts. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Unexpected Cytotoxicity or Reduced Cell Viability 1. High Carmoterol Concentration: Even with high selectivity, excessive concentrations can lead to off-target receptor activation or general cellular stress.[1][2] 2. Off-Target Receptor Binding: At high concentrations, carmoterol may interact with other adrenergic receptor subtypes (e.g., β1-adrenergic receptors) or other GPCRs. 3. Non-Specific Cellular Stress: High concentrations of any compound can induce stress responses independent of its primary target.1. Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the optimal concentration range that elicits the desired on-target effect without inducing cytotoxicity. 2. Use of Antagonists: Co-incubate with a selective β2-adrenergic receptor antagonist to confirm that the observed effect is mediated by the intended target. A reversal of the cytotoxic effect would indicate on-target activity. 3. Cell Line Selection: Use cell lines with well-characterized adrenergic receptor expression profiles. Consider using a cell line that does not express the β2-adrenergic receptor as a negative control. 4. Alternative Viability Assays: Use multiple, mechanistically different cell viability assays (e.g., membrane integrity assays like LDH or Trypan Blue exclusion in addition to metabolic assays like MTT or ATP-based assays) to rule out assay-specific artifacts.[3][4]
Low Signal Window or Weak On-Target Response 1. Receptor Desensitization and Internalization: Prolonged exposure to agonists like carmoterol can lead to phosphorylation, uncoupling from G-proteins, and internalization of β2-adrenergic receptors, reducing the cellular response over time.[5][6][7][8][9] 2. Low Receptor Expression: The chosen cell line may not express a sufficient number of β2-adrenergic receptors to generate a robust signal. 3. Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can all affect the assay outcome.1. Time-Course Experiment: Optimize the stimulation time with carmoterol to capture the peak response before significant desensitization occurs. 2. Receptor Expression Profiling: Confirm β2-adrenergic receptor expression in your cell line using techniques like qPCR, western blotting, or radioligand binding assays.[10] 3. Assay Optimization: Systematically optimize assay parameters, including cell density, agonist concentration, and incubation time. 4. Use of Phosphodiesterase (PDE) Inhibitors: In cAMP assays, include a PDE inhibitor like IBMX to prevent the degradation of cAMP and enhance the signal.[11][12]
High Variability Between Replicates or Experiments 1. Inconsistent Cell Health and Passage Number: Variations in cell health, confluency, and passage number can significantly impact experimental outcomes.[13] 2. Inconsistent this compound Preparation: Improper storage or handling of the compound can lead to degradation and variability in its effective concentration. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health, leading to skewed results.[14]1. Standardized Cell Culture Practices: Maintain a consistent cell culture workflow, including seeding density, passage number, and growth conditions. Regularly check for mycoplasma contamination.[13] 2. Proper Compound Handling: Prepare fresh stock solutions of this compound and store them appropriately. Perform quality control checks on the compound if necessary. 3. Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[14]
Results Suggesting Non-Canonical Signaling 1. Biased Agonism: Carmoterol may preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment).[15][16] 2. G-Protein Switching: In some cellular contexts, the β2-adrenergic receptor can couple to G-proteins other than Gs, such as Gi or Gq, leading to unexpected downstream effects like changes in intracellular calcium.[17][18][19][20]1. Profile Downstream Pathways: Investigate multiple signaling readouts beyond cAMP, such as β-arrestin recruitment assays, intracellular calcium flux assays, and ERK1/2 phosphorylation assays. 2. Use Pathway-Specific Inhibitors: Utilize selective inhibitors of different signaling pathways (e.g., PKA inhibitors, PLC inhibitors) to dissect the pathways involved in the observed cellular response. 3. Characterize the Cell Model: Thoroughly understand the G-protein and signaling effector expression profile of your chosen cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to potential off-target effects?

This compound is a potent and selective long-acting agonist of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). Its primary on-target effect is to bind to β2AR, leading to the activation of the Gs alpha subunit of the associated G-protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and results in downstream cellular effects, most notably smooth muscle relaxation.[20]

Potential off-target effects can arise in several ways:

  • Interaction with other receptors: At high concentrations, carmoterol may lose its selectivity and interact with other adrenergic receptor subtypes (e.g., β1AR) or other unrelated GPCRs.

  • Activation of non-canonical pathways: Even when bound to the β2AR, carmoterol may trigger signaling pathways other than the canonical Gs-cAMP pathway. This can include coupling to other G-proteins like Gi or Gq, or activating β-arrestin-mediated signaling.[17][18][19][20]

  • Receptor desensitization and downregulation: Prolonged stimulation with carmoterol can lead to receptor desensitization, internalization, and downregulation, which are on-target effects that can lead to a diminished response or altered signaling over time.[5][6][7][8][9]

Q2: How do I choose the right cell line for my this compound experiments?

The ideal cell line should:

  • Endogenously express the human β2-adrenergic receptor: This provides a more physiologically relevant system. If using a recombinant system, ensure the expression level is not excessively high, as this can lead to artifacts.

  • Have a well-characterized signaling background: Knowing the expression levels of different G-proteins and downstream effectors in your chosen cell line is crucial for interpreting results.

  • Be relevant to your research question: For example, if you are studying airway smooth muscle relaxation, a human bronchial smooth muscle cell line would be a suitable choice.

Q3: What is the optimal concentration of this compound to use in my cell-based assays?

The optimal concentration is one that elicits a robust on-target response without causing off-target effects or cytotoxicity. This should be determined empirically for each cell line and assay by performing a full dose-response curve. A good starting point is to test a wide range of concentrations, typically from 1 pM to 10 µM. The goal is to identify the EC50 (the concentration that produces 50% of the maximal response) and to work within the linear range of the dose-response curve.

Q4: I am observing a decrease in the response to carmoterol over time. What could be the cause?

This is likely due to receptor desensitization and internalization.[5][6][7][8][9] Upon prolonged agonist exposure, the β2-adrenergic receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs) and PKA. This leads to the recruitment of β-arrestins, which uncouple the receptor from its G-protein and target it for internalization into endosomes. To mitigate this, you should perform time-course experiments to identify the optimal stimulation duration for your assay.

Q5: How can I confirm that the observed cellular response is specifically due to β2-adrenergic receptor activation?

To confirm on-target activity, you can perform the following control experiments:

  • Use a selective antagonist: Co-treatment with a known β2-adrenergic receptor antagonist (e.g., ICI 118,551) should block the effects of carmoterol.

  • Use a negative control cell line: A cell line that does not express the β2-adrenergic receptor should not respond to carmoterol.

  • RNA interference (RNAi): Knocking down the expression of the β2-adrenergic receptor using siRNA should abolish the cellular response to carmoterol.

Experimental Protocols

1. cAMP Accumulation Assay

This protocol is for measuring the intracellular accumulation of cAMP in response to this compound stimulation.

  • Materials:

    • Cells expressing the β2-adrenergic receptor

    • Assay medium (e.g., serum-free DMEM/F12)

    • This compound

    • 3-isobutyl-1-methylxanthine (IBMX)

    • Forskolin (positive control)

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

    • 96- or 384-well white, clear-bottom assay plates

  • Procedure:

    • Seed cells in the assay plate and culture overnight to reach 80-90% confluency.

    • The next day, gently wash the cells with pre-warmed assay medium.

    • Add assay medium containing a phosphodiesterase inhibitor such as IBMX (typically 100-500 µM) to each well and incubate for 30 minutes at 37°C.[11][12]

    • Prepare serial dilutions of this compound in assay medium. Also prepare a positive control (e.g., 10 µM forskolin) and a vehicle control.

    • Add the carmoterol dilutions and controls to the respective wells and incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the cAMP levels using a plate reader compatible with the chosen assay kit.

    • Generate a dose-response curve and calculate the EC50 value for carmoterol.

2. Receptor Internalization Assay

This protocol describes a method to visualize and quantify the internalization of the β2-adrenergic receptor upon agonist stimulation.

  • Materials:

    • Cells stably expressing a tagged β2-adrenergic receptor (e.g., GFP-tagged)

    • This compound

    • Isoproterenol (positive control)

    • Hoechst 33342 or DAPI for nuclear staining

    • High-content imaging system or confocal microscope

  • Procedure:

    • Seed cells in a clear-bottom imaging plate and allow them to adhere overnight.

    • The following day, replace the culture medium with fresh, serum-free medium and incubate for 1-2 hours.

    • Treat the cells with various concentrations of this compound, a positive control (e.g., 10 µM isoproterenol), or a vehicle control.

    • Incubate for a predetermined time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with Hoechst 33342 or DAPI.

    • Acquire images using a high-content imaging system or a confocal microscope.

    • Quantify receptor internalization by analyzing the formation of intracellular vesicles or puncta using image analysis software.

3. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • This compound

    • Complete culture medium

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • The next day, treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Carmoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_desensitization Desensitization Pathway cluster_noncanonical Non-Canonical Pathway Carmoterol Carmoterol HCl b2AR β2-Adrenergic Receptor Carmoterol->b2AR Binds Gs Gs-protein b2AR->Gs Activates GRK GRK b2AR->GRK Activates b_Arrestin β-Arrestin b2AR->b_Arrestin Recruits Gq Gq-protein b2AR->Gq Potential Coupling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->b2AR Phosphorylates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets GRK->b2AR Phosphorylates Internalization Receptor Internalization b_Arrestin->Internalization Mediates PLC Phospholipase C (PLC) Gq->PLC Activates Ca2_release Ca2+ Release PLC->Ca2_release Leads to Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Line Selection & Culture start->cell_culture dose_response 2. Dose-Response Curve (On-Target Assay, e.g., cAMP) cell_culture->dose_response viability 3. Cell Viability Assay (e.g., MTT) dose_response->viability confirm_on_target 4. Confirm On-Target Effect (Antagonist/siRNA) viability->confirm_on_target off_target_assays 5. Assess Off-Target Pathways (e.g., Ca2+ flux, β-arrestin) confirm_on_target->off_target_assays data_analysis 6. Data Analysis & Interpretation off_target_assays->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Tree start Unexpected Result q_cytotoxicity Is there unexpected cytotoxicity? start->q_cytotoxicity q_low_signal Is the on-target signal low or variable? q_cytotoxicity->q_low_signal No check_conc Check Carmoterol Concentration q_cytotoxicity->check_conc Yes check_desensitization Investigate Receptor Desensitization (Time-course) q_low_signal->check_desensitization Yes antagonist_control Use β2 Antagonist Control check_conc->antagonist_control alt_viability_assay Perform Alternative Viability Assay antagonist_control->alt_viability_assay solution Problem Resolved alt_viability_assay->solution check_receptor_expression Confirm β2AR Expression (qPCR/Western) check_desensitization->check_receptor_expression optimize_assay Optimize Assay Conditions (Cell density, time, etc.) check_receptor_expression->optimize_assay optimize_assay->solution

References

carmoterol hydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using carmoterol (B116560) hydrochloride. Find troubleshooting guidance and answers to frequently asked questions below.

Frequently Asked Questions (FAQs)

1. What is the recommended storage and stability for carmoterol hydrochloride?

Proper storage of this compound is crucial for maintaining its integrity and ensuring reproducible experimental results. Both the solid compound and stock solutions have specific storage requirements.

Compound/SolutionStorage TemperatureDurationSpecial Instructions
Solid Carmoterol HCl 0 - 4°CShort-term (days to weeks)Keep dry and dark.[1]
-20°CLong-term (months to years)Keep dry and dark.[1]
Stock Solution (-80°C) -80°CUp to 6 monthsStore in a sealed container, away from moisture.[2][3]
Stock Solution (-20°C) -20°CUp to 1 monthStore in a sealed container, away from moisture.[2][3]

2. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-purity DMSO. For in vivo experiments, further dilution into an aqueous buffer is often necessary. A common formulation involves a multi-step process to ensure solubility and stability.

Example In Vivo Formulation Protocol: This protocol yields a clear solution of ≥ 5 mg/mL.[2]

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to reach the final volume of 1 mL.

Note: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

3. What is the mechanism of action for carmoterol?

Carmoterol is a potent and selective long-acting β2-adrenoceptor agonist.[2][4][5] Its mechanism of action involves binding to β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) primarily located on the smooth muscle cells of the airways.[6] This binding activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[6] Carmoterol has a 53-fold higher affinity for β2-adrenoceptors than for β1-adrenoceptors.[2][4][5]

Carmoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol B2AR β2-Adrenergic Receptor Carmoterol->B2AR Binds G_Protein G Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Carmoterol Signaling Pathway

Troubleshooting Guides

Issue 1: Inconsistent or No Response in In Vitro Functional Assays (e.g., cAMP Assay)

Possible Causes and Solutions:

  • Cell Line Issues:

    • Low Receptor Expression: Ensure the cell line used (e.g., HEK293, CHO) expresses a sufficient number of β2-adrenergic receptors.[7] Verify receptor expression using techniques like radioligand binding assays or western blotting.

    • Cell Health: Only use cells that are healthy and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling. It is advisable to use cells within a defined passage number range.

  • Compound Degradation:

    • Improper Storage: Verify that the this compound stock solutions have been stored correctly at -20°C or -80°C and are within the recommended usage period.[2][3]

    • Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.

  • Assay Conditions:

    • Incubation Time: Optimize the incubation time with carmoterol. A time-course experiment can determine the point of maximal cAMP production.

    • Buffer Composition: Ensure the assay buffer composition is appropriate and does not contain components that interfere with the assay. For example, high concentrations of certain solvents may be cytotoxic.

    • Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP. Consider including a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP breakdown and enhance the signal window.

troubleshooting_cAMP Start Start Problem Inconsistent/No cAMP Response Start->Problem CheckCells Verify Cell Health & Receptor Expression Problem->CheckCells CheckCompound Confirm Compound Integrity & Storage Problem->CheckCompound CheckAssay Optimize Assay Conditions (Time, PDEi) Problem->CheckAssay ResultOK Consistent Response CheckCells->ResultOK CheckCompound->ResultOK CheckAssay->ResultOK

Troubleshooting Workflow for cAMP Assays
Issue 2: High Variability in Radioligand Binding Assays

Possible Causes and Solutions:

  • Membrane Preparation:

    • Inconsistent Preparation: The quality of the membrane preparation is critical. Ensure a standardized and reproducible protocol for cell lysis and membrane isolation is followed.[7] Keep samples on ice throughout the procedure to prevent protein degradation.

    • Low Receptor Yield: Quantify the protein concentration in each membrane preparation (e.g., using a Bradford or BCA assay) to ensure equal amounts of receptor are used in each binding reaction.

  • Non-Specific Binding:

    • High Background: High non-specific binding can mask the specific binding signal. This can be caused by the radioligand sticking to the filter paper or the assay tube.

    • Mitigation: Pre-soaking filter mats in a solution like polyethyleneimine (PEI) can reduce non-specific binding. Additionally, ensure rapid and efficient washing of the filters with ice-cold buffer after incubation.[7]

  • Assay Equilibration:

    • Insufficient Incubation Time: The binding reaction must reach equilibrium. Determine the optimal incubation time by performing a saturation binding experiment where binding is measured at different time points.

    • Temperature Fluctuation: Maintain a constant and controlled temperature during the incubation period.[7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation:

    • Harvest cells (e.g., CHO or HEK293) that stably express the human β2-adrenergic receptor.

    • Lyse the cells in a hypotonic buffer (e.g., Tris-HCl) and homogenize.

    • Perform a low-speed centrifugation to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the cell membranes.[7]

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]-CGP 12177), and increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, include control wells containing a high concentration of a non-radiolabeled β-agonist (e.g., propranolol).

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.[7]

    • Terminate the reaction by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[7]

    • Wash the filters with ice-cold buffer to remove any remaining non-specifically bound ligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of carmoterol.

    • Determine the IC50 value (the concentration of carmoterol that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.[7]

radioligand_binding_workflow Start Start MembranePrep 1. Prepare Membranes from β2-AR Expressing Cells Start->MembranePrep SetupReaction 2. Set up Binding Reaction: Membranes + Radioligand + Carmoterol MembranePrep->SetupReaction Incubate 3. Incubate to Reach Equilibrium SetupReaction->Incubate FilterWash 4. Rapid Filtration and Washing Incubate->FilterWash Measure 5. Measure Radioactivity FilterWash->Measure Analyze 6. Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Workflow for a Competitive Radioligand Binding Assay
Protocol 2: In Vivo Bronchodilation Assay (Guinea Pig Model)

This protocol is an example of how to assess the bronchodilatory effects of carmoterol in vivo.

Methodology:

  • Animal Model:

    • Use male Dunkin Hartley guinea pigs (360-380 g).[4]

    • Anesthetize and artificially ventilate the animals.

  • Induction of Bronchoconstriction:

    • Induce bronchoconstriction by intravenous administration of a spasmogen like acetylcholine (B1216132) (e.g., 10, 20, and 40 mg/kg) or histamine (B1213489) (e.g., 5, 10, and 20 mg/kg).[4][5]

    • Alternatively, in actively sensitized animals, use an antigen challenge such as ovalbumin (5 mg/kg).[4][5]

  • Carmoterol Administration:

    • Administer carmoterol (e.g., doses ranging from 0.3 to 100 pmol) by superfusion onto the tracheal mucosa for 5 minutes before the bronchoconstrictor challenge.[4][5]

  • Measurement and Analysis:

    • Measure changes in airway resistance or another appropriate measure of lung function.

    • Carmoterol should cause a dose-dependent inhibition of the induced bronchoconstriction.[4][5]

    • Calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect) to quantify the potency of carmoterol. For acetylcholine-induced bronchoconstriction, the ED50 has been reported as 16.7 pmol.[4][5]

Experimental Controls:

  • Vehicle Control: Administer the vehicle solution (without carmoterol) to a control group of animals to account for any effects of the solvent.

  • Positive Control: Use a known β2-agonist (e.g., salbutamol (B1663637) or formoterol) as a positive control to validate the experimental model.

  • Negative Control (Sham): A sham group that undergoes the same procedures without the administration of a bronchoconstrictor or test compound can help establish baseline lung function.

References

Technical Support Center: Addressing Variability in Carmoterol Hydrochloride Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential sources of variability in carmoterol (B116560) hydrochloride efficacy studies. The information is designed to assist researchers in obtaining consistent and reliable data during their in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is carmoterol hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective ultra-long-acting β2-adrenergic receptor (β2-AR) agonist.[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This activation stimulates the Gs alpha-subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle, resulting in bronchodilation.[3]

Q2: We are observing significant variability in our in vitro potency (pEC50/EC50) measurements for carmoterol. What are the potential causes?

A2: Variability in in vitro potency is a common challenge in β2-agonist studies and can arise from several factors:

  • Cell Line and Receptor Expression Levels: The specific cell line used and the expression level of the β2-adrenergic receptor can significantly impact the observed potency.[4] Different cell lines (e.g., CHO-K1, HEK293) can have varying endogenous levels of signaling components, which can affect the downstream response to carmoterol.

  • Assay Conditions: Minor variations in assay conditions such as cell density, serum concentration in the media, incubation time, and temperature can all contribute to shifts in potency values.

  • Reagent Quality and Handling: The stability and proper handling of this compound and other reagents are crucial. Improper storage or preparation of stock solutions can lead to degradation and loss of activity.

  • Receptor Desensitization and Internalization: Prolonged or repeated exposure of cells to carmoterol can lead to desensitization and internalization of the β2-adrenergic receptors, resulting in a diminished response and an apparent decrease in potency.[1][5]

Q3: How can pharmacogenetics influence the results of carmoterol efficacy studies?

A3: Genetic variations in the gene encoding the β2-adrenergic receptor (ADRB2) are a well-documented source of variability in patient response to β2-agonists.[4][5] The most studied polymorphism is the Arg16Gly substitution. While some studies suggest that individuals with the Arg/Arg genotype may have a different response to long-acting β2-agonists compared to those with the Gly/Gly genotype, the overall consensus remains inconclusive, with some meta-analyses showing no significant association with pulmonary function response when combined with inhaled corticosteroids.[1][5] When conducting clinical or preclinical studies with primary human cells, it is important to consider genotyping subjects for ADRB2 polymorphisms to potentially stratify the data and understand if genetic variations are contributing to the observed variability in efficacy.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves in cAMP Accumulation Assays
Potential Cause Troubleshooting Steps
High background signal - Serum in media: Serum can contain catecholamines that activate the β2-AR. Perform the assay in serum-free media or after a serum-starvation period. - Constitutive receptor activity: Some cell lines may have high basal receptor activity. Screen different clones or cell lines to find one with a lower basal signal.
Low or no response to carmoterol - Receptor expression: Confirm the expression of functional β2-AR in your cell line using a validated positive control (e.g., isoproterenol). - Carmoterol degradation: Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C as recommended by the supplier. - Cell health: Ensure cells are healthy and in the logarithmic growth phase.
Shallow or shifted dose-response curve - Receptor desensitization: Reduce the incubation time with carmoterol. Perform time-course experiments to determine the optimal stimulation time before significant desensitization occurs. - Incorrect compound concentration: Verify the concentration of your carmoterol stock solution and the accuracy of your serial dilutions.
Issue 2: Difficulty in Visualizing or Quantifying β2-Adrenergic Receptor Internalization
Potential Cause Troubleshooting Steps
No observable internalization - Insufficient agonist concentration or incubation time: Use a saturating concentration of carmoterol and perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal time for internalization. - Antibody quality (for immunofluorescence): Validate the primary antibody against the β2-AR for its specificity and ability to detect the receptor. - Fixation and permeabilization issues: Optimize the fixation (e.g., paraformaldehyde concentration and time) and permeabilization (e.g., Triton X-100 or saponin (B1150181) concentration and time) steps of your immunofluorescence protocol.
High background fluorescence - Non-specific antibody binding: Increase the concentration and/or duration of the blocking step (e.g., using normal goat serum or BSA). - Autofluorescence: Use an appropriate autofluorescence quenching reagent or select fluorophores with emission spectra that avoid the autofluorescence range of your cells.
Difficulty in quantification - Subjective analysis: Use image analysis software to quantify the degree of internalization by measuring the fluorescence intensity in intracellular vesicles versus the plasma membrane. - Cell-to-cell variability: Analyze a sufficient number of cells to obtain statistically significant results.

Data Presentation

Table 1: In Vitro Potency of Carmoterol and Other β2-Agonists

CompoundCell LineAssay TypepEC50Efficacy (relative to Isoproterenol)Reference
Carmoterol CHO-K1cAMP Accumulation~10.19Full Agonist[6]
FormoterolCHO-K1cAMP Accumulation~8.0-9.0Full Agonist[6]
SalmeterolCHO-K1cAMP Accumulation~7.5-8.5Partial Agonist[6]

Note: pEC50 values can vary depending on the specific experimental conditions.

Table 2: Influence of ADRB2 Arg16Gly Polymorphism on β2-Agonist Response (Illustrative Data)

GenotypeAgonistEndpointObservationReference
Arg/ArgSalmeterol/FluticasoneFEV1 ImprovementNo significant difference compared to other genotypes[4]
Gly/GlySalmeterol/FluticasoneFEV1 ImprovementNo significant difference compared to other genotypes[4]
Arg/ArgBudesonide/FormoterolFEV1 ImprovementSignificantly higher improvement after 8 weeks[2]

Note: The clinical significance of the Arg16Gly polymorphism on the response to long-acting β2-agonists is still a subject of research and may depend on the specific agonist and patient population.

Experimental Protocols

Key Experiment: cAMP Accumulation Assay (HTRF-based)

This protocol provides a general framework for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to determine the potency of carmoterol.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (negative control)

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

  • Cell culture medium

  • Assay buffer (HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX)

  • 384-well white opaque plates

Procedure:

  • Cell Preparation:

    • Culture CHO-K1-β2-AR cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired cell density (typically 2,000-5,000 cells/well, needs optimization).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and perform serial dilutions in assay buffer to create a dose-response curve.

  • Assay Protocol:

    • Add 5 µL of cell suspension to each well of the 384-well plate.

    • Add 5 µL of the carmoterol dilutions (or controls) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the HTRF cAMP-d2 reagent.

    • Add 5 µL of the HTRF anti-cAMP-cryptate antibody.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and normalize the data.

    • Plot the normalized response against the logarithm of the carmoterol concentration and fit the data to a four-parameter logistic equation to determine the pEC50.[7]

Key Experiment: β2-Adrenergic Receptor Internalization Assay (Immunofluorescence)

This protocol describes a method to visualize carmoterol-induced receptor internalization using immunofluorescence microscopy.

Materials:

  • Cells expressing β2-adrenergic receptors (e.g., HEK293 or CHO-K1) grown on coverslips

  • This compound

  • Primary antibody against the β2-adrenergic receptor

  • Fluorophore-conjugated secondary antibody

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Treatment:

    • Treat cells with carmoterol (e.g., 1 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Wash cells with ice-cold PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.[8]

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope. Analyze the images for the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.[8]

Mandatory Visualizations

G cluster_0 β2-Adrenergic Receptor Signaling Pathway Carmoterol Carmoterol beta2AR β2-Adrenergic Receptor Carmoterol->beta2AR Binds to G_protein Gs Protein (αβγ) beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Relaxation Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Relaxation G cluster_1 Troubleshooting Workflow for Inconsistent Dose-Response Start Inconsistent Dose-Response Curve Observed CheckReagents Check Carmoterol & Reagent Stability and Concentration Start->CheckReagents CheckCells Verify Cell Health and β2-AR Expression CheckReagents->CheckCells [ Reagents OK ] ReEvaluate Re-evaluate Experimental Design and Controls CheckReagents->ReEvaluate [ Reagents Faulty ] OptimizeAssay Optimize Assay Conditions (Time, Density, Serum) CheckCells->OptimizeAssay [ Cells OK ] CheckCells->ReEvaluate [ Cell Issues ] ConsistentData Consistent Data Obtained OptimizeAssay->ConsistentData [ Optimization Successful ] OptimizeAssay->ReEvaluate [ Still Inconsistent ] G cluster_2 β2-Adrenergic Receptor Desensitization and Internalization AgonistBinding Carmoterol Binding ReceptorActivation β2-AR Activation AgonistBinding->ReceptorActivation GRK_PKA GRK/PKA Phosphorylation ReceptorActivation->GRK_PKA ArrestinRecruitment β-Arrestin Recruitment GRK_PKA->ArrestinRecruitment Uncoupling Uncoupling from Gs Protein (Desensitization) ArrestinRecruitment->Uncoupling Internalization Clathrin-Mediated Endocytosis ArrestinRecruitment->Internalization Endosome Receptor in Endosome Internalization->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->ReceptorActivation

References

protocol adjustments for carmoterol hydrochloride in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using carmoterol (B116560) hydrochloride in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is carmoterol hydrochloride? A1: this compound is a potent, selective, and long-acting agonist for the β2-adrenergic receptor (β2-AR).[1][2][] It has a significantly higher affinity for β2-adrenoceptors compared to β1-adrenoceptors, making it a valuable tool for research related to asthma and chronic obstructive pulmonary disease (COPD).[1][2]

Q2: What is the primary mechanism of action for carmoterol? A2: Carmoterol binds to β2-adrenergic receptors on the surface of cells, such as airway smooth muscle cells.[4][5] This binding activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[5][6] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which promotes smooth muscle relaxation and other downstream cellular effects.[6][7]

Q3: How should this compound stock solutions be prepared and stored? A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended.[1] It is crucial to store the compound in a sealed container, protected from moisture.[1]

Q4: In which solvent should this compound be dissolved? A4: While the search results do not specify a particular solvent, compounds of this nature are typically first dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then further diluted in aqueous cell culture media for experiments. It is recommended to consult the manufacturer's datasheet for specific solubility information.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Inconsistent results or a weaker-than-expected cellular response.

  • Q: My results with carmoterol are highly variable between experiments. What could be the cause?

    • A: Inconsistent results can be a sign of compound instability in the cell culture medium.[8] The stability of a compound in media is not the same as its biological half-life and can be affected by factors like pH, media components (e.g., cysteine, ferric ammonium (B1175870) citrate), and incubation temperature.[8][9][10] It is advisable to prepare fresh dilutions from a frozen stock for each experiment and consider performing a stability test of carmoterol in your specific culture medium.[8][11]

  • Q: I am not observing a significant cellular response. Could my concentration be wrong?

    • A: Yes, the chosen concentration range is critical. A common strategy for in vitro testing is to use a concentration range around and often higher than the plasma peak concentrations (Cmax) observed in vivo.[12] It is recommended to perform a dose-response curve with a wide range of concentrations to determine the optimal effective concentration (e.g., EC50) for your specific cell line and assay.[12]

  • Q: How long should I incubate the cells with carmoterol?

    • A: The optimal incubation time depends on the cell line's doubling time and the specific mechanism of action being studied.[13] For some compounds and assays, a 24-hour incubation may be sufficient, while others may require 48, 72, or even 96 hours to observe a significant effect.[13][14] A time-course experiment is the best way to determine the ideal treatment duration for your experimental setup.[13]

Issue 2: High background or unexpected results in cell viability assays.

  • Q: My cell viability assay (e.g., MTT, XTT) results are inconsistent. What should I check?

    • A: High variability can stem from inconsistent cell seeding density or "edge effects" in multi-well plates.[13] Ensure you have a homogenous single-cell suspension before seeding and consider leaving the outer wells of the plate filled with sterile PBS or media to minimize evaporation from the experimental wells.[13] Also, verify that the chosen incubation time for the viability reagent (e.g., 1-4 hours for MTT) is consistent across all plates.[15]

  • Q: I'm observing cytotoxicity, but I only expected a change in cell signaling. Why?

    • A: While carmoterol is designed to be a specific β2-AR agonist, high concentrations of any small molecule can lead to off-target effects and unexpected cytotoxicity.[16][17] It's important to differentiate between anti-proliferative effects and cytotoxic effects.[18] Consider running a multiplexed assay that simultaneously measures cytotoxicity and your primary endpoint (like cAMP levels) to get a clearer picture.[19]

Issue 3: Difficulty interpreting cAMP assay results.

  • Q: My cAMP assay shows a decrease in signal, but I expected an increase. Am I interpreting it correctly?

    • A: Some commercial cAMP assays, like the cAMP-Glo™ Max Assay, are designed to produce a luminescent signal that is inversely proportional to the amount of cAMP present.[19] In such assays, high cAMP levels (the expected result of carmoterol treatment) lead to a decrease in light output. Always review the principles of your specific assay kit to ensure correct data interpretation.[19]

  • Q: My cAMP response seems to diminish over time, even with continuous carmoterol exposure. What is happening?

    • A: This could be due to receptor desensitization, a common phenomenon with G-protein-coupled receptors.[6] Continuous agonist exposure can lead to phosphorylation of the β2-AR by kinases like PKA and G-protein coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which uncouple the receptor from its G-protein, dampening the signal.[6] Additionally, some cells can actively transport cAMP out of the cell, which can also influence intracellular levels.[20]

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of Carmoterol

Property Value/Description Reference
Mechanism of Action Selective β2-adrenoceptor agonist [1][2]
Potency (pEC50) 10.19 [1][2]
Selectivity 53 times higher affinity for β2 vs. β1 adrenoceptors [1][2]

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |[1] |

Table 2: General Guidance for Experimental Parameters

Parameter Recommendation Rationale Reference
Concentration Range Start with a broad range (e.g., 1 pM to 10 µM) To establish a full dose-response curve and identify the EC50 for the specific cell line and endpoint. [12]
Incubation Time Test multiple time points (e.g., 24, 48, 72 hours) Effects can be time-dependent; optimal time varies by cell line and the specific cellular process being measured. [13][14]
Cell Seeding Density Optimize for logarithmic growth phase during treatment Ensures that results reflect the drug's effect on healthy, proliferating cells and are not confounded by overgrowth or nutrient depletion. [13]

| Vehicle Control | Use a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration | To control for any effects of the solvent on cell viability and activity. |[13] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with Carmoterol

  • Cell Seeding:

    • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a 37°C, 5% CO2 incubator.[21]

    • Trypsinize and count cells when they reach ~70-80% confluency.

    • Seed cells into multi-well plates (e.g., 96-well) at a pre-determined optimal density.[21]

    • Allow cells to adhere and recover for 24 hours.[13]

  • Compound Preparation:

    • Thaw the this compound stock solution (e.g., 10 mM in DMSO).

    • Perform serial dilutions in serum-free or complete culture medium to prepare the final working concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.[21]

  • Cell Treatment:

    • Carefully remove the old medium from the cell plates.

    • Add the medium containing the various concentrations of carmoterol or vehicle control to the appropriate wells.

    • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).[13]

Protocol 2: Intracellular cAMP Level Measurement

This is a generalized protocol based on common assay principles. Always refer to the specific manufacturer's instructions for your chosen cAMP assay kit.

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate suitable for luminescence measurements.

    • Treat cells with carmoterol as described in Protocol 1 for the desired time. Include a positive control (e.g., Forskolin, which directly activates adenylyl cyclase) and a negative (vehicle) control.[19]

  • Cell Lysis:

    • After incubation, add the cell lysis reagent provided in the kit to each well. This stops the reaction and releases intracellular cAMP.

  • cAMP Detection:

    • Add the cAMP detection solution, which typically contains Protein Kinase A (PKA).[19]

    • Incubate as per the manufacturer's protocol to allow cAMP to bind to and activate PKA.

  • Signal Generation:

    • Add the final reagent (e.g., Kinase-Glo® Reagent), which measures the amount of ATP remaining after the PKA reaction.[19]

    • The resulting luminescent signal is often inversely proportional to the initial cAMP concentration.[19]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate cAMP concentrations by comparing readings to a standard curve.

Protocol 3: Cell Viability Assessment (MTT Assay)

  • Cell Seeding and Treatment:

    • Seed cells in a clear, flat-bottom 96-well plate.

    • Treat cells with carmoterol as described in Protocol 1.

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[15]

    • Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[15]

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[15][18]

    • Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.[15]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[15]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

Carmoterol_Signaling_Pathway Carmoterol Carmoterol HCl B2AR β2-Adrenergic Receptor (GPCR) Carmoterol->B2AR Binds to G_Protein Heterotrimeric G-Protein (Gs) B2AR->G_Protein Activates Arrestin β-Arrestin B2AR->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->B2AR Phosphorylates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates targets, leading to Desensitization Receptor Desensitization Arrestin->Desensitization Mediates

Caption: β2-Adrenergic Receptor signaling pathway activated by carmoterol.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Thaw Thaw & Culture Cells Seed Seed Cells in Plate Thaw->Seed Treat Treat Cells (24-72h) Seed->Treat Prep_Drug Prepare Carmoterol Serial Dilutions Prep_Drug->Treat Assay_cAMP cAMP Assay Treat->Assay_cAMP Assay_Via Viability Assay (e.g., MTT) Treat->Assay_Via Analyze Data Analysis (EC50, etc.) Assay_cAMP->Analyze Assay_Via->Analyze

Caption: General experimental workflow for testing carmoterol in cell lines.

Troubleshooting_Flow Start Inconsistent or No Cellular Response Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_Time Is the incubation time optimal? Check_Conc->Check_Time Yes Sol_Conc Action: Perform broad dose-response experiment. Check_Conc->Sol_Conc No Check_Stab Is the compound stable in media? Check_Time->Check_Stab Yes Sol_Time Action: Perform time-course experiment. Check_Time->Sol_Time No Check_Cells Does the cell line express functional β2-AR? Check_Stab->Check_Cells Yes Sol_Stab Action: Use fresh dilutions. Consider stability assay. Check_Stab->Sol_Stab No Sol_Cells Action: Verify receptor expression (e.g., qPCR, Western Blot). Check_Cells->Sol_Cells No

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing the Long-Acting Effect of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the long-acting effect of carmoterol (B116560) hydrochloride in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vitro testing of long-acting carmoterol hydrochloride.

Formulation Challenges

Question: My sustained-release formulation of this compound shows initial burst release followed by a rapid decline in drug release. How can I achieve a more consistent, prolonged-release profile?

Answer: An initial burst release is a common challenge in sustained-release formulations and can be attributed to the drug adsorbed on the surface of the carrier. To achieve a more controlled release, consider the following strategies:

  • Optimize Polymer Concentration: The concentration of the polymer in your matrix system is a critical factor. Increasing the polymer concentration can create a more tortuous path for the drug to diffuse, thus slowing down its release.

  • Modify Polymer Type: The choice of polymer significantly impacts the release kinetics.

    • Hydrophilic Matrices: Polymers like Hydroxypropyl Methylcellulose (HPMC) form a gel layer upon contact with aqueous media, which controls drug release. Experiment with different viscosity grades of HPMC; higher viscosity grades generally lead to slower release.

    • Hydrophobic Matrices: Using hydrophobic polymers such as ethyl cellulose (B213188) can also retard drug release. A combination of hydrophilic and hydrophobic polymers can be used to fine-tune the release profile.[1]

  • Incorporate a Coating: Applying a sustained-release coating to your formulation (e.g., tablets or microspheres) can provide an additional barrier to drug diffusion.

  • Granulation Optimization: If you are preparing tablets, the granulation process can be optimized. Wet granulation can help to better incorporate the drug within the polymer matrix, reducing the amount of surface-adsorbed drug.[2]

Question: I am observing poor encapsulation efficiency of this compound in my polymeric microspheres. What could be the cause and how can I improve it?

Answer: Low encapsulation efficiency can be due to several factors related to the physicochemical properties of the drug and the preparation method. Here are some troubleshooting steps:

  • Solvent Selection: Ensure that this compound has good solubility in the solvent used for the polymer, but is poorly soluble in the external phase. This will promote partitioning of the drug into the polymer phase during microsphere formation.

  • Emulsifier Concentration: The concentration of the emulsifying agent (e.g., polyvinyl alcohol) in the external phase is crucial. An optimal concentration is needed to form stable droplets of the polymer/drug solution. Too high a concentration might lead to the formation of smaller microspheres with a larger surface area, potentially increasing drug loss to the external phase.

  • Stirring Speed: The homogenization or stirring speed during the emulsification step affects the particle size of the microspheres. Higher speeds generally produce smaller particles. Slower, more controlled stirring might improve drug entrapment.

  • Polymer Precipitation Rate: A rapid precipitation of the polymer can help to quickly entrap the drug within the microspheres before it can diffuse into the external phase. This can be influenced by the rate of solvent evaporation or the addition of a non-solvent.

In Vitro Assay Issues

Question: I am not observing a sustained elevation of cAMP levels in my human airway smooth muscle (HASM) cell-based assay after 12 hours of incubation with my long-acting carmoterol formulation. What could be the issue?

Answer: A lack of sustained cAMP response can be due to issues with the formulation, the cells, or the assay itself.

  • Formulation Release Profile: First, confirm the in vitro release profile of your formulation using a dissolution assay. It's possible that the formulation is not releasing the drug over the desired time period.

  • Cell Health and Density:

    • Ensure that the HASM cells are healthy and viable throughout the long incubation period. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel.

    • Optimize the cell seeding density. Too few cells may not produce a detectable cAMP signal, while over-confluent cells may exhibit altered receptor expression or signaling.

  • Receptor Desensitization/Downregulation: Prolonged exposure to an agonist can lead to β2-adrenergic receptor desensitization or downregulation. While long-acting β2-agonists are designed to mitigate this, it can still occur. Consider including control experiments with a short-acting agonist to assess the receptor responsiveness of your cells over time.

  • Assay Sensitivity and Timing:

    • Ensure your cAMP assay is sensitive enough to detect subtle changes in cAMP levels at later time points.[3]

    • The timing of cell lysis and cAMP measurement is critical. Ensure that you are capturing the peak response at each time point.

Question: The results of my in vitro bronchodilation assays are highly variable and not reproducible. What are the potential sources of this variability?

Answer: Variability in in vitro bronchodilation assays can stem from multiple sources. A systematic approach is needed to identify and control these variables.

  • Inconsistent Formulation Performance: Ensure that each batch of your long-acting carmoterol formulation has a consistent particle size distribution and in vitro release profile.

  • Cell Culture Conditions:

    • Use cells from the same passage number for your experiments to minimize variability due to cellular aging.

    • Standardize all cell culture conditions, including media composition, serum concentration, and incubation time.

  • Assay Execution:

    • Ensure precise and consistent timing for all steps, including drug addition, incubation, and addition of assay reagents.

    • Use appropriate controls in every experiment, including a vehicle control, a positive control with a known long-acting β2-agonist (e.g., formoterol (B127741) or salmeterol), and a negative control.[4][5][6][7][8]

  • Instrument Calibration: Ensure that all equipment, especially plate readers and liquid handling systems, are properly calibrated and maintained.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound and what makes it long-acting?

Answer: this compound is a potent and selective β2-adrenoceptor agonist. Its mechanism of action involves binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, leading to bronchodilation.

The long-acting nature of carmoterol is attributed to its unique chemical structure, which allows for high-affinity binding to the β2-adrenergic receptor and prolonged receptor activation.

Question: What are the primary experimental strategies for enhancing the long-acting effect of this compound?

Answer: The primary strategies focus on developing sustained-release formulations that prolong the local availability of the drug in the lungs. These include:

  • Matrix-Based Systems: Incorporating this compound into a polymer matrix (e.g., tablets or microspheres) from which the drug is released slowly over time through diffusion and/or erosion of the matrix.[1]

  • Reservoir-Based Systems: Encapsulating the drug within a polymer coat. The drug release is controlled by diffusion through this coating.

  • Polymeric Microspheres: These are microscopic spherical particles that can be formulated for inhalation and are designed to release the drug in a controlled manner in the lungs.[10][11]

Question: Which in vitro models are most suitable for evaluating the long-acting effect of this compound formulations?

Answer: Several in vitro models can be used, with increasing complexity and physiological relevance:

  • Human Airway Smooth Muscle (HASM) Cells: Primary or immortalized HASM cell lines are commonly used to assess the direct effect of β2-agonists on smooth muscle relaxation, typically by measuring intracellular cAMP levels over an extended period.[12]

  • Precision-Cut Lung Slices (PCLS): This ex vivo model preserves the complex microenvironment of the lung, including various cell types and the extracellular matrix, providing a more physiologically relevant system to study drug effects.

  • Lung-on-a-Chip Models: These microfluidic devices aim to replicate the key structural and functional aspects of the human airway, including the air-liquid interface and mechanical forces, offering a sophisticated platform for drug screening.

Question: How can I perform an in vitro drug release study for an inhalable formulation of this compound?

Answer: In vitro drug release testing for inhaled products is challenging due to the lack of standardized methods. However, several approaches can be adapted:

  • Paddle-over-Disk Method: The drug formulation is deposited onto a membrane, which is then placed at the bottom of a dissolution vessel, and the drug release into the medium is monitored over time.[13]

  • Transwell System: The formulation is placed on a microporous membrane in a Transwell insert, with the dissolution medium in the basolateral chamber. This setup can also be adapted to include a layer of lung epithelial cells to assess drug transport.[14]

  • Flow-Through Cell Apparatus: A continuous flow of dissolution medium passes over the formulation, which can better mimic the sink conditions in the lungs.[15]

Data Presentation

Table 1: Comparison of In Vitro Duration of Action of Long-Acting β2-Agonists.

β2-AgonistReceptor Binding Affinity (pKi)Onset of ActionDuration of Action (in vitro)
CarmoterolHighRapid> 24 hours
FormoterolModerateRapid~12 hours[4][5][6][7][8]
Salmeterol (B1361061)HighSlow~12 hours[4][5][6][7][8]
IndacaterolHighRapid> 24 hours[16][17]

Note: Data are compiled from various in vitro studies and may vary depending on the specific experimental conditions.

Table 2: Overview of Sustained-Release Formulation Strategies.

Formulation StrategyKey Polymers/ExcipientsPrimary Release MechanismKey Parameters to Optimize
Hydrophilic Matrix Tablets HPMC, Polyethylene oxideDiffusion and ErosionPolymer viscosity, polymer concentration, drug-to-polymer ratio
Hydrophobic Matrix Tablets Ethyl cellulose, Carnauba waxDiffusionPolymer concentration, porosity of the matrix
Polymeric Microspheres PLGA, ChitosanDiffusion and Polymer degradationPolymer molecular weight, drug loading, particle size
Reservoir Systems (Coated Pellets/Tablets) Eudragit®, Ethyl celluloseDiffusion through a membraneCoating thickness, coating composition, presence of pore-formers

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres for Inhalation

Objective: To prepare sustained-release microspheres of this compound using an oil-in-water (o/w) solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer (optional)

  • Centrifuge

  • Freeze-dryer

Methodology:

  • Prepare the Organic Phase: Dissolve a specific amount of PLGA and this compound in DCM.

  • Prepare the Aqueous Phase: Dissolve PVA in deionized water to create the desired concentration (e.g., 1% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 500-1000 rpm) with a magnetic stirrer or homogenizer to form an o/w emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid microspheres.

  • Collection and Washing: Collect the microspheres by centrifugation. Wash the collected microspheres several times with deionized water to remove any residual PVA and un-encapsulated drug.

  • Lyophilization: Freeze-dry the washed microspheres to obtain a fine, dry powder.

  • Characterization: Characterize the prepared microspheres for particle size, surface morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency.

Protocol 2: In Vitro Evaluation of Long-Acting Effect using a Prolonged cAMP Assay

Objective: To assess the duration of action of a sustained-release this compound formulation by measuring intracellular cAMP levels in human airway smooth muscle (HASM) cells over 24 hours.

Materials:

  • HASM cells

  • Cell culture medium and supplements

  • Sustained-release this compound formulation

  • Control compounds (e.g., formoterol, vehicle)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)[3][18][19][20][21]

  • Multi-well plates (e.g., 96-well)

  • Plate reader

Methodology:

  • Cell Seeding: Seed HASM cells in 96-well plates at an optimized density and allow them to adhere overnight.

  • Starvation: The following day, replace the growth medium with a serum-free medium and incubate for a few hours to synchronize the cells.

  • Treatment: Add the sustained-release this compound formulation, control compounds, or vehicle to the respective wells.

  • Incubation: Incubate the plates for various time points (e.g., 1, 4, 8, 12, 18, and 24 hours).

  • cAMP Measurement: At each time point, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit. It is recommended to add a PDE inhibitor like IBMX during the stimulation or just before cell lysis to prevent cAMP degradation.[18]

  • Data Analysis: Plot the cAMP concentration against time for each treatment group. A sustained elevation in cAMP levels for the carmoterol formulation compared to the vehicle and short-acting controls would indicate a long-acting effect.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 β2-Adrenergic Receptor Signaling Pathway Carmoterol Carmoterol HCl Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Carmoterol.

G cluster_1 Experimental Workflow for Long-Acting Carmoterol Formulation Formulation 1. Formulation Development (e.g., Polymeric Microspheres) Characterization 2. Physicochemical Characterization (Size, Drug Load, Morphology) Formulation->Characterization Release_Assay 3. In Vitro Drug Release Assay Characterization->Release_Assay cAMP_Assay 4. In Vitro Efficacy Assay (Prolonged cAMP Assay) Release_Assay->cAMP_Assay Data_Analysis 5. Data Analysis & Comparison cAMP_Assay->Data_Analysis Optimization 6. Formulation Optimization Data_Analysis->Optimization Optimization->Formulation Iterative Process

Caption: Workflow for Developing and Testing Long-Acting Carmoterol.

G cluster_2 Troubleshooting Inconsistent In Vitro Results Problem Inconsistent / Non-Reproducible Long-Acting Effect Check_Formulation Check Formulation Consistency (Particle Size, Release Profile) Problem->Check_Formulation Check_Cells Check Cell Health & Culture Conditions (Viability, Passage Number) Problem->Check_Cells Check_Assay Check Assay Protocol & Reagents (Timing, Controls, Kit Expiry) Problem->Check_Assay Solution Isolate and Control Variables Check_Formulation->Solution Check_Cells->Solution Check_Assay->Solution

Caption: Troubleshooting Logic for Inconsistent In Vitro Data.

References

Technical Support Center: Carmoterol Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Carmoterol hydrochloride to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at 4°C in a sealed container, protected from moisture.[1] Another supplier recommends storage at -20°C.[2] Long-term storage should be in a tightly closed, dry, and well-ventilated area.[3]

Q2: How should I store solutions of this compound?

A2: If dissolved in a solvent, this compound solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the container is sealed to prevent solvent evaporation and contamination.

Q3: What is the physical appearance of stable this compound?

A3: Stable this compound is a white to light yellow solid.[1] Any significant change in color or appearance may indicate degradation.

Q4: What are the main factors that can cause this compound to degrade?

A4: Like many pharmaceuticals, this compound is susceptible to degradation from several factors, including hydrolysis (from exposure to acidic or basic conditions), oxidation, heat, and light (photolysis).[4][5]

Q5: Are there any known incompatibilities with common excipients?

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, suggesting potential causes and solutions related to this compound degradation.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Prepare Fresh Solutions: If using stock solutions, prepare them fresh before each experiment. 3. Perform Purity Check: Analyze the purity of your this compound sample using a validated stability-indicating method, such as HPLC.[8]
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.1. Conduct Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light).[9][10] 2. Characterize Degradants: Use techniques like LC-MS/MS and NMR to identify the structure of the unknown peaks.[11][12]
Discoloration of Solid or Solution Potential chemical degradation.1. Cease Use: Do not use the discolored material as its purity is compromised. 2. Review Handling Procedures: Ensure that the compound is not exposed to light or incompatible materials during handling.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[9][13]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A dark control sample should be stored under the same conditions but protected from light.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Temperature 30°C

Visualizations

Logical Workflow for Investigating this compound Degradation

G Workflow for Investigating this compound Degradation A This compound Sample B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Stability-Indicating HPLC Analysis B->C D Identification of Degradation Products (LC-MS/MS, NMR) C->D E Development of Stable Formulation and Storage Conditions D->E G Potential Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic pH Hydrolysis Hydrolysis Products Acid->Hydrolysis causes Base Basic pH Base->Hydrolysis causes Oxidant Oxidizing Agents Oxidation Oxidation Products Oxidant->Oxidation causes Light Light Exposure Photolysis Photolytic Products Light->Photolysis causes Heat High Temperature Heat->Hydrolysis accelerates Heat->Oxidation accelerates Carmoterol This compound Carmoterol->Hydrolysis Carmoterol->Oxidation Carmoterol->Photolysis

References

Technical Support Center: Optimizing In Vitro Incubation Times for Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro use of carmoterol (B116560) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. Carmoterol is a potent and selective long-acting β2-adrenoceptor agonist (LABA) with a pEC50 of 10.19, making it a valuable tool for studying β2-adrenergic signaling in respiratory and other relevant cell types.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with carmoterol hydrochloride.

IssuePossible Cause(s)Troubleshooting Steps
No or low response to carmoterol treatment Suboptimal Incubation Time: The incubation period may be too short to elicit a measurable downstream effect (e.g., gene expression) or too long, leading to receptor desensitization for acute signaling events.1. Perform a Time-Course Experiment: For signaling studies (e.g., cAMP production), test short incubation times (e.g., 5, 15, 30, 60 minutes). For gene expression or cell viability assays, longer incubation times (e.g., 4, 8, 12, 24, 48 hours) are typically required.[2][3] 2. Optimize Agonist Concentration: Ensure the concentration of carmoterol is appropriate for the cell type and assay. A dose-response curve will help determine the optimal concentration.
Compound Instability: this compound may degrade in the cell culture medium over long incubation periods.1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment.[4] 2. Assess Stability: If long incubation times are necessary, consider assessing the stability of carmoterol in your specific cell culture medium at 37°C over the desired time course using methods like HPLC.[5] 3. Replenish Medium: For experiments longer than 24 hours, consider replenishing the medium with fresh carmoterol to maintain a consistent concentration.
Cell Line Insensitivity: The cell line may have low expression of β2-adrenergic receptors.1. Verify Receptor Expression: Confirm the expression of β2-adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Use a Positive Control: Include a known β2-agonist like isoproterenol (B85558) to confirm that the signaling pathway is functional in your cells.
High variability between replicates Inconsistent Cell Health or Density: Variations in cell number or viability can lead to inconsistent responses.1. Standardize Seeding Density: Ensure uniform cell seeding across all wells. 2. Monitor Cell Viability: Check cell viability before and after the experiment.
Inconsistent Drug Preparation: Errors in serial dilutions or improper mixing can lead to variable concentrations.1. Careful Pipetting: Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Prepare a Master Mix: For treating multiple wells, prepare a master mix of the drug dilution to ensure consistency.
Decreased response with repeated or prolonged treatment Receptor Desensitization/Downregulation: Continuous exposure to an agonist can lead to a reduction in receptor sensitivity and number.[6][7]1. Limit Incubation Time: For acute response studies, use the shortest incubation time that yields a robust signal. 2. "Washout" Period: In experiments requiring repeated stimulation, include a washout period with agonist-free medium to allow for receptor resensitization. 3. Co-treatment with Corticosteroids: In some systems, corticosteroids have been shown to mitigate β2-agonist-induced receptor downregulation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective β2-adrenergic receptor agonist.[1] It binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] The increased intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation.[6]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[4][8] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. The stability of compounds in DMSO can vary, so using freshly prepared solutions is always the best practice.[4]

Q3: What is a good starting point for the incubation time in a cAMP assay?

A3: For a cAMP assay, which measures an early signaling event, a short incubation time is generally recommended. A good starting point is to perform a time-course experiment with intervals such as 5, 10, 15, and 30 minutes to determine the time of peak cAMP production.[9] In some experimental setups, a 5-minute incubation has been used. Prolonged incubation can lead to cAMP degradation by phosphodiesterases and receptor desensitization, which can reduce the measured signal. The use of a phosphodiesterase (PDE) inhibitor, such as IBMX, can help to prevent cAMP degradation and enhance the signal.[1]

Q4: How long should I incubate cells with carmoterol for a gene expression study?

A4: For gene expression studies, longer incubation times are typically necessary to allow for transcription and translation to occur. A time-course experiment is highly recommended, with time points ranging from 4 to 48 hours (e.g., 4, 8, 12, 24, 48 hours).[2] The optimal time will depend on the specific gene of interest and its expression kinetics.

Q5: What are some common cell lines used for in vitro studies with β2-agonists?

A5: Commonly used cell lines for studying β2-adrenergic signaling include human airway smooth muscle (HASM) cells, human bronchial epithelial cells (e.g., BEAS-2B), and engineered cell lines that overexpress the human β2-adrenergic receptor, such as HEK293 or CHO cells. The choice of cell line should be guided by the specific research question.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueDescription
pEC5010.19The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Recommended Starting Incubation Times for Various In Vitro Assays

Assay TypeRecommended Starting Time RangeKey Considerations
cAMP Production 5 - 60 minutesRapid signaling event. Perform a time-course to capture the peak response. Consider using a PDE inhibitor.[1]
Receptor Binding 30 - 120 minutesAllow sufficient time for the ligand to reach binding equilibrium. Temperature will affect the time to equilibrium.
Gene Expression (mRNA) 4 - 24 hoursTime-dependent expression changes. A time-course is essential to capture induction and potential subsequent downregulation.[2][3]
Protein Expression 12 - 72 hoursDependent on the half-life of the protein of interest.
Cell Viability/Proliferation 24 - 72 hoursLonger incubation is needed to observe effects on cell growth or death.
Receptor Internalization 15 - 60 minutesA relatively rapid process that can be monitored in real-time or at fixed time points.
Receptor Desensitization Minutes to HoursCan be assessed by pre-treating with carmoterol for various durations before a second stimulation.

Experimental Protocols

Detailed Methodology: cAMP Production Assay

This protocol outlines a general procedure for measuring carmoterol-induced cAMP production in cultured cells.

  • Cell Seeding: Seed cells expressing the β2-adrenergic receptor into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Pre-incubation with PDE Inhibitor: On the day of the assay, aspirate the growth medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX). Incubate for 15-30 minutes at 37°C.

  • Carmoterol Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the carmoterol solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest carmoterol concentration) and a positive control (e.g., 10 µM isoproterenol).

  • Incubation: Incubate the plate at 37°C for the optimized time determined from a time-course experiment (e.g., 15 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the carmoterol concentration. Calculate the pEC50 and Emax values using a suitable nonlinear regression model.

Detailed Methodology: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of carmoterol for the β2-adrenergic receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the β2-adrenergic receptor.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) at a concentration close to its Kd.

    • Varying concentrations of this compound (competitor).

    • For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each carmoterol concentration. Plot the percentage of specific binding against the log concentration of carmoterol to generate a competition curve and determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Space Carmoterol Carmoterol Hydrochloride b2AR β2-Adrenergic Receptor Carmoterol->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts    PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response (e.g., Muscle Relaxation) PKA->Downstream Phosphorylates Targets

Caption: Canonical signaling pathway of this compound.

G cluster_workflow Experimental Workflow: Time-Course Optimization A 1. Seed Cells B 2. Prepare Carmoterol Dilutions A->B C 3. Treat Cells at Time Zero B->C D 4. Incubate for Multiple Durations C->D E 5. Harvest/Lyse Cells at Each Time Point D->E t1, t2, t3... F 6. Perform Assay (e.g., cAMP, qPCR) E->F G 7. Analyze Data & Determine Optimal Time F->G

Caption: Workflow for optimizing carmoterol incubation time.

G NoResponse No/Low Response IncubationTime Suboptimal Incubation Time? NoResponse->IncubationTime Concentration Incorrect Concentration? NoResponse->Concentration Stability Compound Instability? NoResponse->Stability CellLine Cell Line Insensitivity? NoResponse->CellLine TimeCourse Perform Time-Course Experiment IncubationTime->TimeCourse Solution DoseResponse Perform Dose-Response Curve Concentration->DoseResponse Solution FreshStock Use Freshly Prepared Stock & Test Stability Stability->FreshStock Solution VerifyReceptor Verify Receptor Expression CellLine->VerifyReceptor Solution

Caption: Troubleshooting logic for no/low experimental response.

References

troubleshooting carmoterol hydrochloride delivery in aerosolization studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carmoterol (B116560) hydrochloride in aerosolization studies.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked questions (FAQs)

1. What is Carmoterol Hydrochloride?

This compound is a highly potent, selective, and long-acting β2-adrenoceptor agonist.[1] It has a higher affinity for β2-adrenoceptors compared to β1-adrenoceptors.[1] It has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1]

2. What are the key physical and chemical properties of this compound?

PropertyValue
Molecular Formula C21H25ClN2O4[2]
Molecular Weight 404.89 g/mol [2][3]
Appearance White to light yellow solid[2]
Purity (by HPLC) >95% to 98.73%[2][3]
Storage 4°C, sealed, away from moisture. For solutions, -80°C for 6 months or -20°C for 1 month.[2]

3. What are the critical parameters to control in an aerosolization study?

The most critical parameters are the aerodynamic particle size distribution (APSD), the emitted dose, and the fine particle fraction (FPF). The APSD is often characterized by the Mass Median Aerodynamic Diameter (MMAD) and the Geometric Standard Deviation (GSD). An optimal MMAD for deep lung delivery is generally considered to be between 1 and 5 µm.[4]

4. What type of nebulizer is best for this compound?

The choice of nebulizer (jet, ultrasonic, or vibrating mesh) can significantly impact the aerosol characteristics. Vibrating mesh nebulizers are often favored for their efficiency and ability to nebulize small volumes with minimal residual drug. However, the optimal choice depends on the specific formulation and experimental goals. It is crucial to validate the performance of your chosen nebulizer with your this compound formulation.

5. How can I quantify the amount of this compound in my aerosol samples?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound in samples collected from aerosolization experiments.[5][6] This involves developing a method that can separate the active pharmaceutical ingredient (API) from any potential degradants.

Troubleshooting Guides

This section addresses common issues encountered during the aerosolization of this compound.

Problem 1: Low or Inconsistent Emitted Dose

Possible Causes & Solutions

CauseTroubleshooting Steps
Improper Nebulizer Assembly or Function - Ensure all nebulizer components are correctly and securely assembled. - For jet nebulizers, check that the compressor is providing the correct pressure and flow rate. - For vibrating mesh nebulizers, inspect the mesh for any blockage or damage.[7]
Suboptimal Formulation - Viscosity: High viscosity can hinder aerosolization. Consider adjusting the concentration or adding viscosity-modifying excipients.[8] - Surface Tension: High surface tension can lead to larger droplets. The inclusion of a surfactant may be necessary.
Drug Adsorption to the Nebulizer - this compound may adsorb to the surfaces of the nebulizer reservoir. Consider using low-adsorption materials or adding excipients to reduce this interaction.
Incorrect Nebulizer Loading - Ensure the formulation is loaded correctly into the nebulizer reservoir, avoiding spills or air bubbles near the mesh or jet.
Problem 2: High Mass Median Aerodynamic Diameter (MMAD)

Possible Causes & Solutions

CauseTroubleshooting Steps
Formulation Issues - Concentration: Higher concentrations can sometimes lead to larger particle sizes. Try diluting the formulation. - Excipients: The type and concentration of excipients can influence droplet size. Systematically evaluate different excipients.
Nebulizer Settings - Flow Rate (Jet Nebulizers): A higher airflow rate generally produces smaller particles. Optimize the flow rate for your specific nebulizer and formulation. - Vibrating Mesh Frequency: If adjustable, the frequency of the vibrating mesh can affect particle size.
Environmental Conditions - Humidity: High humidity can cause hygroscopic growth of aerosol particles. Conduct experiments in a controlled environment.
Problem 3: Poor Reproducibility of Results

Possible Causes & Solutions

CauseTroubleshooting Steps
Inconsistent Experimental Technique - Standardize every step of the experimental protocol, from formulation preparation to nebulizer operation and sample collection. - Ensure the nebulizer is held at a consistent angle and position relative to the collection apparatus.
Nebulizer Cleaning and Maintenance - Thoroughly clean the nebulizer between experiments according to the manufacturer's instructions to prevent residue buildup.[9][10] - Replace disposable components like the medication cup or mesh head at recommended intervals.[9]
Variability in Analytical Method - Validate your HPLC method for precision, accuracy, linearity, and specificity to ensure reliable quantification.[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Nebulizer Solution (Example)

This is a general protocol and may require optimization for your specific application.

  • Preparation of Buffer: Prepare a suitable buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer) at the desired pH. The pH should be optimized for this compound stability.

  • Dissolution of this compound: Accurately weigh the required amount of this compound and dissolve it in the buffer solution with gentle stirring.

  • Addition of Excipients (if necessary): If required, add other excipients such as tonicity-adjusting agents (e.g., sodium chloride) or stabilizers. Ensure complete dissolution.

  • pH Adjustment: Check the final pH of the solution and adjust if necessary using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).

  • Filtration: Filter the final solution through a sterile 0.22 µm filter to remove any particulate matter.

  • Storage: Store the prepared solution in a sterile, sealed container at the recommended temperature (e.g., 4°C) and protected from light.

Protocol 2: Measurement of Aerodynamic Particle Size Distribution using a Next Generation Impactor (NGI)
  • NGI Preparation:

    • If required, coat the NGI collection cups with a suitable solvent (e.g., Tween 80 in ethanol) to prevent particle bounce.[11]

    • Assemble the NGI and connect it to a vacuum pump and flow meter.

  • Nebulizer Setup:

    • Load the nebulizer with a precise volume of the this compound formulation.

    • Connect the nebulizer to the NGI induction port using an appropriate mouthpiece adapter.

  • Aerosol Collection:

    • Turn on the vacuum pump and adjust the flow rate to the desired value (e.g., 15 L/min for nebulizers).[12]

    • Activate the nebulizer and run it for a predetermined amount of time or until nebulization is complete.

  • Sample Recovery:

    • Disassemble the NGI in a clean environment.

    • Rinse each stage (cups, nozzle plate, and induction port) with a precise volume of a suitable solvent to dissolve the deposited drug.

  • Quantification:

    • Analyze the drug concentration in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of this compound deposited on each stage.

    • Determine the MMAD, GSD, and FPF using appropriate software or calculations.

Signaling Pathways and Workflows

This compound Signaling Pathway

Carmoterol, as a β2-adrenergic agonist, stimulates the β2-adrenergic receptor, leading to a cascade of intracellular events that result in bronchodilation.

G cluster_cell Airway Smooth Muscle Cell carmoterol Carmoterol Hydrochloride beta2_receptor β2-Adrenergic Receptor carmoterol->beta2_receptor Binds to g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates relaxation Bronchodilation (Muscle Relaxation) pka->relaxation Leads to G formulation Formulation Preparation nebulizer_setup Nebulizer Setup and Loading formulation->nebulizer_setup aerosol_generation Aerosol Generation and Collection (e.g., NGI) nebulizer_setup->aerosol_generation sample_recovery Sample Recovery from Impactor Stages aerosol_generation->sample_recovery hplc_analysis HPLC Analysis sample_recovery->hplc_analysis data_analysis Data Analysis (MMAD, GSD, FPF) hplc_analysis->data_analysis report Report Generation data_analysis->report G start Experiment Start unexpected_results Unexpected Results? (e.g., Low Dose, High MMAD) start->unexpected_results check_formulation Check Formulation (Concentration, pH, Excipients) unexpected_results->check_formulation Yes end Results as Expected unexpected_results->end No check_nebulizer Check Nebulizer (Assembly, Cleaning, Function) check_formulation->check_nebulizer check_protocol Check Experimental Protocol Execution check_nebulizer->check_protocol check_analytical Check Analytical Method check_protocol->check_analytical

References

improving signal-to-noise ratio in carmoterol hydrochloride functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing functional assays to characterize the activity of carmoterol (B116560) hydrochloride, a potent and selective long-acting β2-adrenoceptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of carmoterol hydrochloride and how does it relate to functional assays?

A1: this compound is a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[3][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3][4] Therefore, the most common functional assays for this compound involve the quantification of intracellular cAMP accumulation.

Q2: Which cell lines are suitable for this compound functional assays?

A2: Cell lines endogenously or recombinantly expressing the human β2-adrenergic receptor (ADRB2) are suitable. Commonly used cell lines for GPCR assays include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells, often stably transfected with the β2-adrenergic receptor. The choice of cell line can impact the assay window and pharmacological parameters, so it is crucial to use a consistent and well-characterized cell source.

Q3: How should I prepare and store this compound for in vitro assays?

A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), ensuring it is sealed to prevent moisture absorption.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Why is my signal-to-noise ratio low in my cAMP assay?

A4: A low signal-to-noise ratio can be due to several factors:

  • Low Receptor Expression: The cell line may not express a sufficient number of β2-adrenergic receptors.

  • Suboptimal Cell Density: Too few cells will produce a weak signal, while too many cells can lead to a high background.[5]

  • Inactive Compound: Improper storage or handling of this compound or other reagents may lead to degradation.

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, reducing the signal. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to allow for cAMP accumulation.[5][6]

  • Insufficient Stimulation Time: The incubation time with this compound may not be long enough to reach maximal cAMP production.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound functional assays, with a focus on cAMP accumulation assays.

Issue Potential Cause Recommended Solution
High Background Signal 1. Constitutive Receptor Activity: High receptor expression levels can lead to agonist-independent signaling.[8] 2. Serum Components: Serum in the cell culture medium can contain factors that stimulate adenylyl cyclase. 3. Cell Stress: Over-confluent or unhealthy cells can exhibit higher basal cAMP levels.[4]1. Reduce the number of receptors expressed if using a transient transfection system or select a stable cell line with lower expression. 2. Serum-starve the cells for a few hours before the assay. 3. Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[4][9]
Low Signal Window 1. Low Receptor Expression: Insufficient receptor numbers lead to a weak response. 2. Suboptimal Agonist Concentration: The concentration range of this compound may not be appropriate to capture the full dose-response curve. 3. High PDE Activity: Rapid degradation of cAMP dampens the signal.[5][6] 4. Incorrect Assay Buffer: The buffer composition may not be optimal for cell health and signaling.1. Use a cell line with a higher and confirmed expression of the β2-adrenergic receptor. 2. Perform a wide-range dose-response curve to determine the optimal concentration range. 3. Titrate a PDE inhibitor (e.g., 0.1-0.5 mM IBMX) into the assay buffer.[5][6] 4. Use a stimulation buffer recommended for cAMP assays, or optimize your own.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[9] 2. Pipetting Errors: Inaccurate dispensing of cells, agonist, or detection reagents.[9] 3. Edge Effects: Evaporation from the outer wells of the microplate.[10] 4. Compound Precipitation: this compound or other compounds may not be fully dissolved at the tested concentrations.1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput applications. 3. Avoid using the outermost wells of the plate or ensure proper plate sealing and humidification during incubations. 4. Check the solubility of all compounds in the assay medium.
EC50 Value Differs from Expected 1. Incorrect Compound Concentration: Errors in serial dilutions or stock concentration determination. 2. Assay Conditions: Incubation time, temperature, and cell density can influence the apparent potency.[7] 3. Cell Passage Number: High passage numbers can lead to phenotypic changes in cells, including altered receptor expression or signaling efficiency.[11]1. Prepare fresh serial dilutions and verify the concentration of the stock solution. 2. Standardize all assay parameters and ensure they are consistent between experiments. 3. Use cells with a low and consistent passage number.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay

This protocol is a common method for quantifying intracellular cAMP levels.

1. Cell Preparation:

  • Culture cells (e.g., HEK293-ADRB2) to 70-80% confluency.

  • For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.

  • Centrifuge the cells and resuspend the pellet in a serum-free assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Determine cell viability and density, and adjust the cell suspension to the optimized concentration (typically 1,000-10,000 cells/well for a 384-well plate).

2. Agonist Stimulation:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Dispense the cell suspension into a 384-well low-volume plate.

  • Add the this compound dilutions to the wells. Include wells with only assay buffer as a negative control.

  • Incubate the plate at room temperature for 30 minutes. The incubation time may need to be optimized.[1]

3. cAMP Detection:

  • Following the manufacturer's instructions for the HTRF cAMP assay kit (e.g., from Cisbio), prepare the detection reagents. This typically involves diluting a d2-labeled cAMP analog and a Europium cryptate-labeled anti-cAMP antibody in the provided lysis buffer.[12]

  • Add the detection reagents to each well.

  • Incubate the plate at room temperature for 60 minutes in the dark.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Generate a cAMP standard curve using known concentrations of cAMP.

  • Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ) B2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Carmoterol Carmoterol Hydrochloride Carmoterol->B2AR binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response phosphorylates targets leading to

Caption: Signaling cascade of this compound.

Experimental Workflow for this compound Functional Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-ADRB2) Harvest 2. Harvest & Resuspend Cells in Assay Buffer with IBMX Cell_Culture->Harvest Dispense_Cells 4. Dispense Cells into 384-well Plate Harvest->Dispense_Cells Serial_Dilution 3. Prepare Carmoterol Serial Dilutions Add_Agonist 5. Add Carmoterol Dilutions Serial_Dilution->Add_Agonist Dispense_Cells->Add_Agonist Incubate_Stim 6. Incubate (30 min, RT) Add_Agonist->Incubate_Stim Add_Reagents 7. Add HTRF Detection Reagents Incubate_Stim->Add_Reagents Incubate_Detect 8. Incubate (60 min, RT, dark) Add_Reagents->Incubate_Detect Read_Plate 9. Read Plate (HTRF Reader) Incubate_Detect->Read_Plate Calc_Ratio 10. Calculate HTRF Ratio Read_Plate->Calc_Ratio Calc_cAMP 12. Convert Ratio to cAMP Concentration Calc_Ratio->Calc_cAMP Standard_Curve 11. Generate cAMP Standard Curve Standard_Curve->Calc_cAMP Dose_Response 13. Plot Dose-Response Curve & Calculate EC50 Calc_cAMP->Dose_Response

Caption: HTRF cAMP assay workflow.

Troubleshooting Logic for Low Signal-to-Noise Ratio

G Start Low Signal-to-Noise Ratio Check_Cells Are cells healthy and at optimal density? Start->Check_Cells Check_Reagents Are carmoterol and assay reagents active? Check_Cells->Check_Reagents Yes Sol_Cells Optimize cell density and ensure cell health. Check_Cells->Sol_Cells No Check_PDE Is a PDE inhibitor (e.g., IBMX) included? Check_Reagents->Check_PDE Yes Sol_Reagents Use fresh reagents and validate compound activity. Check_Reagents->Sol_Reagents No Check_Time Is stimulation time optimized? Check_PDE->Check_Time Yes Sol_PDE Add/titrate PDE inhibitor. Check_PDE->Sol_PDE No Check_Reader Are plate reader settings correct? Check_Time->Check_Reader Yes Sol_Time Perform a time-course experiment. Check_Time->Sol_Time No Sol_Reader Consult instrument manual for HTRF settings. Check_Reader->Sol_Reader No End Signal-to-Noise Improved Check_Reader->End Yes Sol_Cells->Check_Cells Sol_Reagents->Check_Reagents Sol_PDE->Check_PDE Sol_Time->Check_Time Sol_Reader->Check_Reader

Caption: Troubleshooting workflow for low S/N ratio.

References

Validation & Comparative

Preclinical Efficacy Face-Off: Carmoterol Hydrochloride vs. Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of long-acting beta2-adrenergic agonists (LABAs) for respiratory diseases, formoterol (B127741) has long been a benchmark. However, the development of novel agents such as carmoterol (B116560) hydrochloride has prompted a closer examination of their comparative preclinical profiles. This guide provides an objective comparison of the efficacy of carmoterol hydrochloride and formoterol in preclinical models, supported by available experimental data, to inform research and drug development decisions.

Mechanism of Action: A Shared Pathway

Both carmoterol and formoterol are selective beta2-adrenoceptor agonists.[1][2][3] Their primary mechanism of action involves the stimulation of beta2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a downstream signaling cascade, leading to the relaxation of these muscles and subsequent bronchodilation.[2][4] The activation of the beta2-adrenoceptor by an agonist triggers the dissociation of the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase.[5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[5]

G cluster_receptor Cell Membrane cluster_cell Intracellular Space Beta2-Agonist Beta2-Agonist Beta2-Adrenoceptor Beta2-Adrenoceptor Beta2-Agonist->Beta2-Adrenoceptor Binds to G-Protein G-Protein Beta2-Adrenoceptor->G-Protein Activates Adenylyl cyclase Adenylyl cyclase G-Protein->Adenylyl cyclase Activates Adenylyl Cyclase Adenylyl Cyclase ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Smooth Muscle Relaxation Smooth Muscle Relaxation PKA->Smooth Muscle Relaxation Leads to

Figure 1: Simplified signaling pathway of Beta2-Adrenergic Agonists.

Head-to-Head Efficacy in Preclinical Models

Preclinical studies, primarily in guinea pig models, have been instrumental in differentiating the pharmacological profiles of carmoterol and formoterol. These studies consistently highlight carmoterol's superior potency and longer duration of action.

Bronchodilator Potency and Efficacy

In vitro studies using isolated guinea pig tracheal smooth muscle have demonstrated that carmoterol is a highly potent bronchodilator. One study reported a pEC50 of 10.19 for carmoterol, indicating its high potency.[1][6] In comparative studies, carmoterol was found to be more potent than other LABAs, including formoterol, in relaxing methacholine-precontracted guinea pig tracheal smooth muscle.

ParameterThis compoundFormoterolReference
Potency (pEC50) 10.19~8.6 - 9.3[1][6][7][8]
Selectivity 53 times higher for β2 vs β1High[1][6]

Table 1: In Vitro Potency and Selectivity of this compound and Formoterol in Guinea Pig Trachea.

Onset and Duration of Action

A key differentiator in preclinical models is the duration of action. Carmoterol has consistently shown a longer duration of tracheal smooth muscle relaxation compared to both formoterol and salmeterol (B1361061).[9] While formoterol has a rapid onset of action, comparable to the short-acting β2-agonist salbutamol (B1663637), carmoterol also demonstrates a similarly fast onset.[9]

ParameterThis compoundFormoterolReference
Onset of Action Similar to formoterol and salbutamolRapid (2-3 minutes)[9][10]
Duration of Action Longer than formoterol and salmeterolUp to 12 hours[9][10]

Table 2: Onset and Duration of Action in Preclinical Models.

Experimental Protocols

The following are generalized protocols based on methodologies frequently cited in the preclinical assessment of bronchodilators.

Isolated Guinea Pig Tracheal Smooth Muscle Relaxation Assay

This in vitro assay is a standard method to assess the potency and efficacy of bronchodilators.

Methodology:

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, and the epithelium may be left intact or removed.

  • Organ Bath Setup: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in muscle tension.

  • Induction of Contraction: A stable contraction is induced using a contractile agent such as carbachol (B1668302) or histamine.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (carmoterol or formoterol) to the organ baths.

  • Data Analysis: The relaxation of the tracheal rings is measured as a percentage of the pre-contracted tone. The potency (pEC50) and intrinsic efficacy (Emax) of the compounds are then calculated.

G Isolate Guinea Pig Trachea Isolate Guinea Pig Trachea Prepare Tracheal Rings Prepare Tracheal Rings Isolate Guinea Pig Trachea->Prepare Tracheal Rings Suspend in Organ Bath Suspend in Organ Bath Prepare Tracheal Rings->Suspend in Organ Bath Induce Contraction (e.g., Carbachol) Induce Contraction (e.g., Carbachol) Suspend in Organ Bath->Induce Contraction (e.g., Carbachol) Add Test Compound (Cumulative Doses) Add Test Compound (Cumulative Doses) Induce Contraction (e.g., Carbachol)->Add Test Compound (Cumulative Doses) Measure Relaxation Measure Relaxation Add Test Compound (Cumulative Doses)->Measure Relaxation Calculate pEC50 and Emax Calculate pEC50 and Emax Measure Relaxation->Calculate pEC50 and Emax

Figure 2: Workflow for Tracheal Smooth Muscle Relaxation Assay.

Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the protective effect of bronchodilators against a bronchoconstrictor challenge.

Methodology:

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a catheter is placed in the jugular vein for drug administration.

  • Measurement of Bronchoconstriction: Lung resistance and dynamic compliance are measured to assess bronchoconstriction.

  • Bronchoconstrictor Challenge: A baseline bronchoconstriction is induced by an intravenous injection of acetylcholine (B1216132).

  • Drug Administration: Test compounds (carmoterol or formoterol) are administered, typically via intratracheal instillation or inhalation.

  • Assessment of Protection: The ability of the test compound to inhibit the acetylcholine-induced bronchoconstriction is measured over time to determine the onset and duration of action.

G Anesthetize Guinea Pig Anesthetize Guinea Pig Cannulate Trachea and Jugular Vein Cannulate Trachea and Jugular Vein Anesthetize Guinea Pig->Cannulate Trachea and Jugular Vein Induce Bronchoconstriction (IV Acetylcholine) Induce Bronchoconstriction (IV Acetylcholine) Cannulate Trachea and Jugular Vein->Induce Bronchoconstriction (IV Acetylcholine) Administer Test Compound Administer Test Compound Induce Bronchoconstriction (IV Acetylcholine)->Administer Test Compound Measure Lung Resistance and Compliance Measure Lung Resistance and Compliance Administer Test Compound->Measure Lung Resistance and Compliance Determine Onset and Duration of Protection Determine Onset and Duration of Protection Measure Lung Resistance and Compliance->Determine Onset and Duration of Protection

Figure 3: Workflow for Acetylcholine-Induced Bronchoconstriction Model.

Anti-inflammatory Properties: An Area for Further Investigation

While the primary therapeutic action of beta2-agonists is bronchodilation, their potential anti-inflammatory effects are of significant interest.

Formoterol: Some preclinical studies have suggested that formoterol may possess anti-inflammatory properties. For instance, it has been shown to inhibit neutrophil adhesion in the airway mucosa of rats and reduce the release of certain inflammatory mediators from eosinophils in vitro.[11] However, other studies, particularly in models of severe asthma, have found that formoterol does not exhibit significant anti-inflammatory effects despite its potent bronchodilator activity.[12]

This compound: There is a lack of publicly available preclinical data specifically investigating the anti-inflammatory properties of carmoterol. Further research is needed to elucidate whether carmoterol possesses any intrinsic anti-inflammatory activity comparable to or distinct from formoterol.

Conclusion

Preclinical data strongly support this compound as a highly potent and long-acting beta2-adrenoceptor agonist, demonstrating advantages over formoterol in terms of both potency and duration of action in animal models. Both agents share a common mechanism of action, leading to bronchodilation through the beta2-adrenoceptor signaling pathway. While some evidence suggests potential anti-inflammatory effects for formoterol, this is not a consistent finding across all preclinical models, and data for carmoterol in this regard is currently unavailable. For drug development professionals, carmoterol represents a promising candidate with a preclinical profile that suggests the potential for a once-daily dosing regimen with potent bronchodilator effects. Further investigation into its anti-inflammatory properties is warranted to fully characterize its therapeutic potential.

References

Comparative Potency Analysis of Carmoterol and Salmeteral at the β2-Adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative potency, efficacy, and signaling pathways of the β2-adrenoceptor agonists, carmoterol (B116560) and salmeterol (B1361061).

This guide provides a detailed comparative analysis of carmoterol and salmeterol, two long-acting β2-adrenoceptor agonists (LABAs) utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological properties of these compounds.

Quantitative Comparison of Potency and Affinity

The potency and affinity of carmoterol and salmeterol for the β2-adrenoceptor have been characterized through various in vitro experiments. The following table summarizes key quantitative data from published studies.

ParameterCarmoterolSalmeterolReference(s)
Binding Affinity (pKi) ~8.2~8.3[1]
Functional Potency (pD2/pEC50) ~9.2 (guinea pig trachea)~8.9 - 9.2 (guinea pig trachea)[1]
Intrinsic Efficacy Higher than salmeterolPartial agonist relative to full agonists like formoterol (B127741)[1][2]
β2/β1 Selectivity High (53-fold higher affinity for β2)High (~1500-fold higher affinity for β2)[3][4]
Onset of Action Fast, similar to formoterolSlower than formoterol and carmoterol[2][3]
Duration of Action Long, longer than salmeterolLong (12 hours)[3][5]

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity. pD2 is the negative logarithm of the EC50 value, representing the molar concentration of an agonist that produces 50% of the maximal possible response. A higher pD2 value indicates greater potency.

Experimental Protocols

The determination of the potency and affinity of β2-adrenoceptor agonists like carmoterol and salmeterol involves a series of established in vitro experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for Affinity (Ki) Determination

This protocol is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competition Binding Assay:

    • Incubate the prepared cell membranes with a fixed concentration of a radiolabeled ligand that is known to bind to the β2-adrenoceptor (e.g., [3H]-CGP 12177).

    • Add increasing concentrations of the unlabeled test compound (carmoterol or salmeterol).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Potency (EC50) and Intrinsic Efficacy

These assays measure the functional response of a cell or tissue to an agonist.

  • cAMP Accumulation Assay:

    • Seed cells expressing the β2-adrenoceptor into multi-well plates.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cyclic AMP (cAMP).

    • Add increasing concentrations of the agonist (carmoterol or salmeterol).

    • Incubate for a specific time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

  • Organ Bath Experiments (e.g., Guinea Pig Trachea Relaxation):

    • Isolate the trachea from a guinea pig and cut it into rings or strips.

    • Suspend the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Induce a stable contraction in the tracheal smooth muscle using a contractile agent (e.g., histamine (B1213489) or methacholine).

    • Add cumulative concentrations of the β2-agonist to the organ bath and record the resulting relaxation of the smooth muscle.

  • Data Analysis:

    • Plot the response (e.g., cAMP concentration or percentage of relaxation) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist).

    • Intrinsic efficacy can be compared by observing the Emax of the test compound relative to a full agonist.

Signaling Pathways and Experimental Workflow

The activation of the β2-adrenoceptor by agonists like carmoterol and salmeterol initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP).[6][7][8] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation.[8][9]

The following diagrams, generated using Graphviz (DOT language), illustrate the β2-adrenoceptor signaling pathway and a typical experimental workflow for assessing agonist potency.

Beta2_Signaling_Pathway β2-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Carmoterol / Salmeterol Beta2AR β2-Adrenoceptor Agonist->Beta2AR Binds to Gs Gs Protein (αβγ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to Experimental_Workflow Workflow for β2-Agonist Potency Assessment cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output CellCulture Cell Culture with β2-Adrenoceptor Expression MembranePrep Membrane Preparation CellCulture->MembranePrep FunctionalAssay Functional Assay (e.g., cAMP accumulation) CellCulture->FunctionalAssay BindingAssay Radioligand Binding Assay MembranePrep->BindingAssay Ki_Calc Ki Calculation (Cheng-Prusoff) BindingAssay->Ki_Calc EC50_Emax_Calc EC50 and Emax Calculation (Non-linear Regression) FunctionalAssay->EC50_Emax_Calc Affinity Affinity (Ki) Ki_Calc->Affinity Potency Potency (EC50) EC50_Emax_Calc->Potency Efficacy Intrinsic Efficacy (Emax) EC50_Emax_Calc->Efficacy

References

Comparative Efficacy of Carmoterol Hydrochloride: A Guide to Validating Bronchodilatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the bronchodilatory effects of carmoterol (B116560) hydrochloride, an experimental ultra-long-acting beta2-adrenergic receptor agonist (ultra-LABA). Due to the discontinuation of its clinical development, this document focuses on its established mechanism of action, preclinical data, and a comparative framework using the well-characterized LABAs, salmeterol (B1361061) and formoterol (B127741), as benchmarks. Detailed experimental protocols and visual workflows are provided to support researchers in the evaluation of bronchodilator candidates.

Introduction to Carmoterol Hydrochloride

This compound is a potent and highly selective agonist of the beta2-adrenergic receptor.[1][2][3] Preclinical studies have highlighted its potential for a prolonged duration of action, exceeding 24 hours, which classifies it as an ultra-LABA.[4] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

The bronchodilatory effects of carmoterol, like other beta-2 agonists, are mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that results in the relaxation of airway smooth muscle cells.

Activation of the beta-2 adrenergic receptor by an agonist such as carmoterol leads to the stimulation of a coupled Gs protein.[3][5] This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various intracellular target proteins, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, leading to bronchodilation.[2][7]

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol B2AR Beta-2 Adrenergic Receptor (GPCR) Carmoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Beta-2 Adrenergic Receptor Signaling Pathway.

Comparative Data

Due to the cessation of carmoterol's clinical development, publicly available, head-to-head clinical trial data comparing its efficacy (e.g., FEV1 improvement) with salmeterol and formoterol in human subjects is limited. However, preclinical data provides some insight into its relative potency.

In Vitro Potency

In vitro studies on isolated guinea pig tracheal preparations have indicated that carmoterol is a highly potent bronchodilator. While specific EC50 values from these studies are not consistently reported in publicly accessible literature, qualitative descriptions suggest its potency is greater than that of both formoterol and salmeterol in these preclinical models.

CompoundRelative Potency (Guinea Pig Trachea)
Carmoterol More potent than formoterol and salmeterol
Formoterol 50-120 fold more potent than salbutamol (B1663637); 2-27 fold more potent than salmeterol[8]
Salmeterol -

Table 1: In Vitro Relative Potency of Beta-2 Agonists.

Clinical Efficacy of Comparator LABAs

To provide a benchmark for the expected clinical performance of a potent LABA, the following tables summarize the effects of salmeterol and formoterol on Forced Expiratory Volume in 1 second (FEV1) in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma from selected clinical trials.

DrugDoseStudy PopulationMean Change in FEV1 from BaselineOnset of ActionReference
Salmeterol 50 µgModerate to Severe COPD0.086 L (AUC 0-1h)Slower than formoterol[9]
Formoterol 12 µgModerate to Severe COPDStatistically superior to salmeterol (AUC 0-1h)Faster than salmeterol[9]
Salmeterol 50 µg BIDSevere COPDImprovement over 12h, longer duration than formoterolSlower than formoterol[10]
Formoterol 12 µg & 24 µgSevere COPDDose-dependent increase, shorter duration than salmeterolFaster than salmeterol[10]
Arformoterol 15 µg BIDCOPD11.4% improvement in trough FEV13-13 minutes[11]
Salmeterol 42 µg BIDCOPD11.6% improvement in trough FEV1142 minutes[11]

Table 2: Comparative Clinical Efficacy of Salmeterol and Formoterol in COPD.

DrugDoseStudy PopulationMean Change in FEV1 from BaselineReference
Budesonide/Formoterol 320/9 µgModerate to Severe Asthma & COPDSignificant improvement at 3 min[12]

Table 3: Clinical Efficacy in Asthma.

Experimental Protocols

Validating the bronchodilatory effects of a compound like carmoterol involves a series of in vitro and clinical experiments.

In Vitro Assay: Airway Smooth Muscle Relaxation

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in relaxing pre-contracted airway smooth muscle.

Materials:

  • Isolated human or animal (e.g., guinea pig) tracheal or bronchial tissue.

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducer.

  • Data acquisition system.

  • Contractile agonist (e.g., methacholine, histamine, carbachol).

  • Test compound (e.g., this compound) and comparator drugs (e.g., salmeterol, formoterol).

Procedure:

  • Human bronchial rings are obtained from surgical resection specimens and dissected into rings.

  • The tissue rings are mounted in organ baths and allowed to equilibrate under a resting tension.

  • The viability of the tissue is confirmed by inducing a contraction with a high-potassium solution or a contractile agonist.

  • After washing and returning to baseline, the tissues are pre-contracted with a submaximal concentration of a contractile agonist (e.g., methacholine).

  • Once a stable contraction plateau is reached, cumulative concentrations of the test compound or comparator drugs are added to the organ bath.

  • The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by the agonist.

  • Concentration-response curves are constructed, and EC50 and Emax values are calculated.

Clinical Trial: Assessment of Bronchodilator Efficacy

Objective: To evaluate the efficacy, safety, and duration of action of an inhaled bronchodilator in patients with obstructive lung disease (e.g., asthma or COPD).

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.[9][10]

Inclusion Criteria:

  • Patients diagnosed with asthma or COPD according to established guidelines.

  • Demonstrated reversible airflow obstruction (for asthma) or stable disease (for COPD).

  • Specific age range and smoking history as per protocol.

Exclusion Criteria:

  • Recent respiratory tract infection or exacerbation.

  • Use of other long-acting bronchodilators within a specified washout period.

  • Significant cardiovascular or other comorbidities that would contraindicate the use of a beta-2 agonist.

Procedure:

  • Screening and Baseline: Eligible patients undergo a screening visit to confirm diagnosis and baseline lung function, including spirometry (FEV1, FVC).

  • Randomization: Patients are randomly assigned to receive the investigational drug, placebo, or an active comparator.

  • Treatment Period: Patients self-administer the assigned treatment for a specified duration (e.g., single dose, or multiple doses over weeks).

  • Efficacy Assessments:

    • Spirometry: FEV1 and FVC are measured at baseline and at multiple time points post-dose to assess the onset and duration of action. The primary endpoint is often the change from baseline in trough FEV1.[6]

    • Peak Expiratory Flow (PEF): Patients may record PEF at home to monitor lung function.

  • Safety Assessments: Adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests are monitored throughout the study.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation InVitro In Vitro Studies (Airway Smooth Muscle Relaxation) InVivo In Vivo Animal Models (Bronchoprotection) InVitro->InVivo Phase1 Phase I Clinical Trials (Safety & Pharmacokinetics in Healthy Volunteers) InVivo->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Confirmatory Efficacy & Safety) Phase2->Phase3

Figure 2: Experimental Workflow for Bronchodilator Validation.

Conclusion

This compound is a potent, selective, and ultra-long-acting beta-2 adrenergic receptor agonist, as demonstrated in preclinical studies. Its mechanism of action through the beta-2 adrenergic signaling pathway is well-understood and consistent with other effective bronchodilators. While the discontinuation of its clinical development program limits the availability of direct comparative human data, the provided preclinical information and the benchmark data from established LABAs like salmeterol and formoterol offer a valuable framework for researchers. The detailed experimental protocols herein provide a guide for the rigorous evaluation of novel bronchodilator candidates, enabling a thorough assessment of their potential therapeutic utility in obstructive airway diseases.

References

A Head-to-Head Comparison of Carmoterol and Indacaterol for Inhaled Bronchodilator Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Indirect Comparative Analysis for Researchers and Drug Development Professionals

Direct head-to-head clinical trials comparing the ultra-long-acting β2-agonists (ultra-LABAs) carmoterol (B116560) and indacaterol (B1671819) have not been conducted. This is primarily due to the discontinuation of carmoterol's clinical development. However, by examining the available preclinical and clinical data for each compound, we can construct an indirect comparison to inform respiratory drug development and research. This guide synthesizes the known pharmacological and clinical properties of both agents, presenting the data in a clear, comparative format.

Mechanism of Action: Targeting the β2-Adrenergic Receptor

Both carmoterol and indacaterol are potent and selective agonists of the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed in the smooth muscle of the airways.[1] Activation of this receptor initiates a signaling cascade that leads to bronchodilation.

Upon agonist binding, the β2-adrenergic receptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the relaxation of airway smooth muscle and improved airflow.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist β2-AR β2-Adrenergic Receptor Agonist->β2-AR Binds to Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway.

Efficacy: An Indirect Comparison of Bronchodilator Effects

Due to the lack of direct comparative trials, the efficacy of carmoterol and indacaterol is presented from separate clinical studies. It is important to note that variations in study design, patient populations, and methodologies prevent a direct statistical comparison.

Carmoterol Efficacy Data

Clinical development of carmoterol was halted, and as a result, there is limited publicly available clinical data. One study in patients with persistent asthma showed that carmoterol 2 µg administered once daily was as effective as formoterol (B127741) 12 µg twice daily in improving lung function over an 8-day treatment period.[2] The trough Forced Expiratory Volume in 1 second (FEV1) on day 8 was significantly greater than placebo and comparable to that of formoterol.[2] Preclinical studies indicated that carmoterol has a longer duration of action than formoterol and salmeterol.

Carmoterol Efficacy in Asthma
Drug/Dose Carmoterol 2 µg once daily
Comparator Formoterol 12 µg twice daily
Indication Persistent Asthma
Study Duration 8 days
Primary Endpoint Trough FEV1 on Day 8
Result vs. Comparator Comparable efficacy to formoterol[2]
Result vs. Placebo Statistically significant improvement[2]
Indacaterol Efficacy Data

Indacaterol has been extensively studied in numerous clinical trials for Chronic Obstructive Pulmonary Disease (COPD). It has consistently demonstrated statistically significant and clinically meaningful improvements in lung function compared to placebo.

Indacaterol Efficacy in COPD (Selected Studies)
Drug/Dose Indacaterol 150 µg once dailyIndacaterol 300 µg once daily
Comparator PlaceboPlacebo
Indication Moderate-to-severe COPDModerate-to-severe COPD
Study Duration 14 days14 days
Primary Endpoint Trough FEV1 at 14 daysTrough FEV1 at 14 days
Mean Change from Baseline vs. Placebo +170 mL (95% CI: 120-220)[3]+150 mL (95% CI: 100-200)[3]

Safety and Tolerability Profile

The safety and tolerability of a drug are paramount. Below is a summary of the known safety profiles for carmoterol and indacaterol, with the caveat that the data for carmoterol is less extensive.

Carmoterol Safety

Detailed safety data from large-scale clinical trials for carmoterol are not widely available. Preclinical data suggested it is over 100 times more selective for bronchial muscle than myocardial tissue, indicating a potentially favorable cardiovascular safety profile.[4]

Indacaterol Safety

The safety of indacaterol has been established in a large clinical trial program. Pooled data analyses have provided a comprehensive overview of its safety profile.

Indacaterol Safety Profile (Pooled Data from COPD Trials)
Most Common Adverse Events COPD worsening, nasopharyngitis, headache[5]
Cardiovascular Safety No significant increase in the risk of cardiovascular adverse events compared to placebo.[5]
Systemic β2-agonist Effects Rare instances of notable changes in plasma potassium, blood glucose, and QTc interval.[5]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its dosing frequency and duration of action.

Carmoterol Pharmacokinetics

Detailed human pharmacokinetic data for carmoterol is not publicly available. Preclinical studies indicated a duration of effect exceeding 24 hours after a 3 µg inhaled dose.[4]

Indacaterol Pharmacokinetics

The pharmacokinetic profile of indacaterol supports its once-daily dosing regimen.

Indacaterol Pharmacokinetic Parameters (Healthy Volunteers)
Time to Peak Plasma Concentration (Tmax) Approximately 15 minutes[2]
Effective Half-life 40-56 hours[2]
Steady State Achieved in 12-15 days[2]

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize β2-agonists like carmoterol and indacaterol.

Receptor Binding Assay

This assay is used to determine the affinity and selectivity of a compound for a specific receptor.

Receptor_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing β2-receptors Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand and - Unlabeled Ligand (Test Drug) - Buffer (Total Binding) - Excess Unlabeled Ligand (Non-specific) Prepare_Membranes->Incubate Separate Separate bound and free radioligand Incubate->Separate Quantify Quantify bound radioligand Separate->Quantify Analyze Analyze data to determine Ki (affinity) Quantify->Analyze End End Analyze->End

Receptor Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the unlabeled test compound (carmoterol or indacaterol).

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound is calculated, representing its binding affinity.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP, the second messenger in the β2-adrenergic receptor signaling pathway.

cAMP_Assay Start Start Culture_Cells Culture cells expressing β2-receptors Start->Culture_Cells Stimulate Stimulate cells with varying concentrations of the test agonist Culture_Cells->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., using ELISA or HTRF) Lyse_Cells->Measure_cAMP Analyze Analyze data to determine EC50 (potency) and Emax (efficacy) Measure_cAMP->Analyze End End Analyze->End

cAMP Accumulation Assay Workflow.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the β2-adrenergic receptor are cultured.

  • Stimulation: The cells are incubated with varying concentrations of the test agonist (carmoterol or indacaterol).

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional potency of a bronchodilator on airway smooth muscle.

Trachea_Assay Start Start Isolate_Trachea Isolate guinea pig trachea and cut into rings Start->Isolate_Trachea Mount_in_Bath Mount tracheal rings in an organ bath with physiological solution Isolate_Trachea->Mount_in_Bath Contract Induce contraction with a spasmogen (e.g., histamine (B1213489) or methacholine) Mount_in_Bath->Contract Add_Agonist Add cumulative concentrations of the test agonist Contract->Add_Agonist Measure_Relaxation Measure the relaxation of the tracheal rings Add_Agonist->Measure_Relaxation Analyze Analyze data to determine potency (EC50) Measure_Relaxation->Analyze End End Analyze->End

Isolated Guinea Pig Trachea Relaxation Assay Workflow.

Methodology:

  • Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings.

  • Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction: The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of tone.

  • Agonist Addition: Cumulative concentrations of the test compound are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured using an isometric force transducer.

  • Data Analysis: The data is used to construct a concentration-response curve to determine the potency (EC50) of the compound.

Conclusion

While a direct clinical comparison is not possible, the available data suggest that both carmoterol and indacaterol are potent and long-acting β2-agonists. Indacaterol has a well-established efficacy and safety profile in COPD, supported by a robust clinical development program. The limited data for carmoterol indicated its potential as a once-daily bronchodilator, but its clinical development was not pursued. This comparative guide provides a framework for understanding the pharmacological and clinical characteristics of these two molecules, which can be valuable for researchers in the field of respiratory drug discovery and development.

References

Comparative Analysis of Carmoterol Hydrochloride: Clinical Trial Results and Mechanistic Validation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and highly selective, long-acting beta-2 adrenoceptor agonist (LABA) that was under investigation for the management of asthma and chronic obstructive pulmonary disease (COPD). As a non-catecholamine LABA, its chemical structure was designed to confer a prolonged duration of action, allowing for once-daily dosing. However, the clinical development of carmoterol was discontinued (B1498344) around 2010 as it was deemed not to have a competitive profile. This guide provides a comprehensive comparison of carmoterol's performance with other established LABAs, supported by available preclinical and limited clinical data. It also delves into the experimental validation of its mechanism of action, offering valuable insights for researchers in the field of respiratory drug development.

Comparative Efficacy and Safety of Carmoterol and Other LABAs

While extensive clinical trial data for carmoterol is limited due to its discontinued development, a key clinical study and substantial preclinical data provide a basis for comparison with widely used LABAs such as salmeterol, formoterol (B127741), and indacaterol.

Clinical Trial Data Summary

A notable clinical trial investigated the efficacy of once-daily carmoterol in patients with persistent asthma and compared it to twice-daily formoterol.

Drug/DosagePatient PopulationDurationKey Efficacy Endpoint (Trough FEV1)Reference
Carmoterol 2 µg (once daily)Persistent Asthma8 daysComparable to formoterol 12 µg twice daily[Kottakis et al., 2006]
Formoterol 12 µg (twice daily)Persistent Asthma8 daysEstablished efficacy[Kottakis et al., 2006]

Preclinical Data Summary

Preclinical studies in animal models and in vitro assays highlighted the high potency and selectivity of carmoterol.

ParameterCarmoterolSalmeterolFormoterolIndacaterolReference
Potency (Guinea Pig Trachea) More potentLess potentLess potent-[1]
β2/β1 Receptor Selectivity High (over 100-fold for bronchial vs. myocardial tissue)HighModerateHigh[1]
Onset of Action FastSlowerFastFast[1]
Duration of Action Ultra-long (>24 hours)Long (12 hours)Long (12 hours)Ultra-long (24 hours)[1]

Mechanism of Action and Experimental Validation

Carmoterol, like other LABAs, exerts its bronchodilatory effect by selectively agonizing the beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Signaling Pathway

The binding of carmoterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[2]

Recent research in GPCR pharmacology has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-mediated signaling versus β-arrestin-mediated signaling). While it has been suggested that developing β2-agonists with a bias towards Gs protein coupling over β-arrestin recruitment could lead to improved therapeutic profiles with reduced receptor desensitization and tachyphylaxis, specific experimental validation of carmoterol as a biased agonist is not extensively documented in publicly available literature.

Experimental Protocols

The validation of carmoterol's mechanism of action and its pharmacological profile would have involved a series of in vitro and in vivo experiments.

In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity and selectivity of carmoterol for β2- and β1-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells recombinantly expressing human β2- or β1-adrenergic receptors are prepared.

    • Radioligand Binding: A radiolabeled ligand with known affinity for the receptors (e.g., [³H]-dihydroalprenolol) is incubated with the cell membranes in the presence of varying concentrations of carmoterol.

    • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The concentration of carmoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the binding affinity of carmoterol for each receptor subtype.

Isolated Guinea Pig Trachea Relaxation Assay

  • Objective: To assess the potency, efficacy, and duration of action of carmoterol in relaxing airway smooth muscle.

  • Methodology:

    • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

    • Contraction: The tracheal rings are contracted with an agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable tone.

    • Drug Administration: Cumulative concentrations of carmoterol or a comparator drug are added to the organ bath, and the resulting relaxation of the tracheal muscle is measured isometrically.

    • Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of the drug that produces 50% of its maximal effect), which is a measure of potency. The maximal relaxation achieved (Emax) reflects the efficacy. To assess the duration of action, the tissue is washed after achieving maximal relaxation, and the time it takes for the contractile tone to return is measured.[1]

cAMP Accumulation Assay

  • Objective: To confirm that carmoterol's bronchodilator effect is mediated through the cAMP signaling pathway.

  • Methodology:

    • Cell Culture: Cells expressing β2-adrenergic receptors are cultured in multi-well plates.

    • Drug Treatment: The cells are treated with varying concentrations of carmoterol in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data Analysis: The amount of cAMP produced in response to different concentrations of carmoterol is quantified to generate a dose-response curve and determine the EC50 for cAMP production.

Visualizations

Signaling_Pathway Carmoterol Carmoterol Beta2_AR β2-Adrenergic Receptor (GPCR) Carmoterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA->Phosphorylation Leads to Relaxation Airway Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: Signaling pathway of carmoterol hydrochloride.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment Binding_Assay Receptor Binding Assay (β1 and β2 Adrenoceptors) Functional_Assay Isolated Guinea Pig Trachea Relaxation Assay Binding_Assay->Functional_Assay cAMP_Assay cAMP Accumulation Assay Functional_Assay->cAMP_Assay Animal_Model Animal Model of Bronchoconstriction (e.g., Guinea Pig) cAMP_Assay->Animal_Model Efficacy_Testing Measurement of Bronchodilator Efficacy (e.g., Airway Resistance) Animal_Model->Efficacy_Testing Phase_I Phase I Clinical Trial (Safety and Pharmacokinetics in Healthy Volunteers) Efficacy_Testing->Phase_I Phase_II Phase II Clinical Trial (Efficacy and Dose-Ranging in Patients) Phase_I->Phase_II

Caption: Preclinical to clinical experimental workflow.

References

A Comparative Analysis of Carmoterol Hydrochloride's Selectivity Profile Against Other Beta-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity of carmoterol (B116560) hydrochloride with other prominent short-acting (SABA) and long-acting (LABA) beta-2 adrenergic agonists. The following analysis is supported by a compilation of experimental data from publicly available scientific literature, focusing on binding affinities and functional potencies at the three beta-adrenergic receptor subtypes (β1, β2, and β3).

Quantitative Comparison of Receptor Selectivity

The therapeutic efficacy of beta-2 adrenergic agonists in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) is intrinsically linked to their selectivity for the β2 receptor subtype, which is predominantly expressed in bronchial smooth muscle. Off-target activation of β1 receptors in the heart can lead to undesirable cardiovascular side effects such as tachycardia and palpitations. Therefore, a high degree of β2 selectivity is a critical attribute for these therapeutic agents.

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of carmoterol hydrochloride and other selected beta-2 agonists for the human β1, β2, and β3 adrenergic receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinity (Ki, nM) of Beta-2 Agonists at Human Adrenergic Receptors

Agonistβ1 Receptor Ki (nM)β2 Receptor Ki (nM)β3 Receptor Ki (nM)β2 vs β1 Selectivity Ratio (Ki β1 / Ki β2)
Carmoterol ---53[1]
Salmeterol (B1361061) ~22501.5[2]-~1500[2]
Formoterol 186.26.3[3]-~30
Indacaterol pKi: 7.36 (~43.7 nM)[4]pKi: 5.48 (~3311 nM)[4]-~0.013
Albuterol 1949.8346.7[3]-~5.6
Terbutaline -IC50: 53 nM[5]--

Table 2: Functional Potency (EC50, nM) of Beta-2 Agonists at Human Adrenergic Receptors

Agonistβ1 Receptor EC50 (nM)β2 Receptor EC50 (nM)β3 Receptor EC50 (nM)
Carmoterol -pEC50: 10.19 (~0.064 nM)-
Salmeterol -0.0012 µM (1.2 nM)-
Formoterol -1.3 nM[6]-
Indacaterol -pEC50: 8.67 (~2.14 nM)-
Albuterol -600 nM[7]-
Terbutaline -2300 nM[7]-

Signaling Pathways and Experimental Workflows

To understand how the selectivity of these agonists is determined and its physiological relevance, it is essential to visualize the underlying molecular mechanisms and experimental procedures.

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist initiates a well-defined signaling cascade within the target cell, primarily leading to smooth muscle relaxation. The diagram below illustrates this pathway.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane Beta2_Agonist Beta-2 Agonist Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to Gs_Protein Gs Protein (α, β, γ subunits) Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing specific β-receptor subtype (β1, β2, or β3) Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with: - Radioligand (e.g., [3H]-CGP 12177) - Varying concentrations of  unlabeled test agonist Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Competition_Curve Generate competition binding curve Quantification->Competition_Curve IC50_Determination Determine IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki value using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

References

A Comparative Review of Long-Acting Beta-Agonists, Including the Investigational Compound Carmoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and clinical performance of several long-acting beta-agonists (LABAs) used in the management of obstructive airway diseases. The comparison includes established therapies such as salmeterol (B1361061), formoterol (B127741), indacaterol, olodaterol (B163178), and vilanterol (B1248922), alongside the investigational compound carmoterol (B116560). The information is supported by experimental data to aid in research and drug development endeavors.

Introduction to Long-Acting Beta-Agonists

Long-acting beta-agonists are a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation and symptomatic relief.[1] While all LABAs share this fundamental mechanism, they exhibit distinct pharmacological profiles in terms of potency, selectivity, onset, and duration of action, which can influence their clinical utility.[2] This guide delves into a comparative analysis of these key characteristics.

Comparative Pharmacology of LABAs

The therapeutic efficacy and safety profile of a LABA is intrinsically linked to its affinity for the β2-adrenergic receptor, its selectivity against the β1-adrenergic receptor (to minimize cardiovascular side effects), and its intrinsic activity at the β2 receptor.[2]

Receptor Binding Affinity and Selectivity

The binding affinity (often expressed as pKi or pKd) indicates the strength of the bond between the drug and the receptor. Higher affinity generally correlates with a longer duration of action. Selectivity for the β2 receptor over the β1 receptor is a critical safety parameter, as β1 stimulation can lead to adverse cardiac effects.

CompoundReceptor Binding Affinity (pKi) at β2-ARβ2 vs. β1 Receptor Selectivity RatioReference
Salmeterol8.3~3000[2][3]
Formoterol8.2~150[2][3]
IndacaterolNot explicitly found in a comparable format16[2]
OlodaterolNot explicitly found in a comparable format65[2]
VilanterolNot explicitly found in a comparable format~2400[2]
CarmoterolHigh (exact pKi not consistently reported)High (specific ratio not consistently reported)[4]

Note: Direct comparison of binding affinities can be challenging due to variations in experimental conditions across different studies. The selectivity ratios are derived from the ratios of binding affinities (Ki or IC50 values) for β1 and β2 receptors.

Functional Potency and Intrinsic Efficacy

Functional potency (often measured as pD2 or EC50 in in-vitro assays) reflects the concentration of a drug required to produce a defined functional response, such as smooth muscle relaxation. Intrinsic efficacy refers to the ability of the drug to activate the receptor and elicit a maximal response. Formoterol is considered a full agonist, while salmeterol is a partial agonist, which may have clinical implications.[3]

CompoundFunctional Potency (pD2) in Guinea Pig TracheaIntrinsic Efficacy (relative to Isoprenaline)Reference
Salmeterol9.2Partial Agonist[3]
Formoterol8.9Full Agonist[3]
IndacaterolPotent (specific pD2 not consistently reported)Full Agonist[5]
OlodaterolPotent (specific pD2 not consistently reported)Full Agonist[5]
VilanterolPotent (specific pD2 not consistently reported)Partial Agonist[5]
CarmoterolHighly Potent (more potent than salmeterol and formoterol)Not explicitly defined as full or partial[6]

Clinical Efficacy and Onset of Action

The clinical efficacy of LABAs is often assessed by improvements in forced expiratory volume in one second (FEV1), particularly trough FEV1, which reflects the duration of action. The onset of action is another crucial parameter, especially for patient-reported symptomatic relief.

CompoundOnset of ActionDuration of ActionTrough FEV1 Improvement (vs. Placebo)Reference
Salmeterol~15 minutes~12 hoursSignificant improvements observed[2][7]
Formoterol~7 minutes~12 hoursSignificant improvements observed[2][8]
Indacaterol~5 minutes~24 hoursSignificant improvements observed[2][9]
Olodaterol~5 minutes~24 hoursSignificant improvements observed[2][8]
Vilanterol~5 minutes~24 hoursClinically relevant increases >130 mL[5]
CarmoterolRapid>24 hours2 µg once daily as effective as 12 µg formoterol twice daily[10]

The Case of Carmoterol

Carmoterol (formerly TA-2005) is an investigational ultra-long-acting β2-agonist that demonstrated high potency and a rapid onset of action in preclinical and early clinical studies.[4][6] In a dose-finding study in patients with COPD, a single 4 µg dose of carmoterol was found to be more effective than two 50 µg doses of salmeterol administered 12 hours apart.[10] Furthermore, in a study with asthma patients, 2 µg of carmoterol once daily was as effective as 12 µg of formoterol twice daily.[10] Despite these promising early results, the development of carmoterol was discontinued (B1498344) as it was not considered to have a competitive profile.[6]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below to facilitate the replication and comparison of findings.

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is designed to determine the binding affinity of a compound for the β2-adrenergic receptor.

1. Membrane Preparation:

  • Culture cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg) to each well.

  • For competition binding assays, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) to all wells.

  • Add increasing concentrations of the unlabeled test compound (e.g., carmoterol or other LABAs) to the wells.

  • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.

1. Cell Culture and Seeding:

  • Culture cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

2. Assay Procedure (using HTRF or AlphaScreen technology):

  • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Add increasing concentrations of the test compound (agonist) to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.

3. Signal Detection and Data Analysis:

  • Read the plate using a compatible microplate reader (e.g., a reader capable of time-resolved fluorescence for HTRF).

  • The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signals to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Isolated Guinea Pig Trachea Relaxation Assay

This ex-vivo assay assesses the bronchodilator effect of a compound on airway smooth muscle.

1. Tissue Preparation:

  • Euthanize a guinea pig and dissect the trachea.

  • Prepare tracheal ring segments (approximately 2-3 mm in width).

  • Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[12]

2. Experimental Setup:

  • Connect one end of the tracheal ring to a fixed support and the other end to an isometric force transducer to record changes in tension.

  • Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes.

3. Contraction and Relaxation Measurement:

  • Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine (B1213489) or methacholine.[13]

  • Once a stable contraction is achieved, add the test compound (bronchodilator) in a cumulative manner, increasing the concentration stepwise.

  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.

4. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the maximal relaxation induced by a standard relaxant (e.g., isoprenaline or papaverine).

  • Plot the percentage of relaxation against the log concentration of the test compound.

  • Determine the pD2 value (-log EC50), which represents the potency of the compound, and the maximal relaxation effect (Emax) from the concentration-response curve.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the core signaling pathway and experimental workflows.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane LABA Long-Acting Beta-Agonist (LABA) Beta2AR β2-Adrenergic Receptor LABA->Beta2AR Binds to G_protein Gs Protein (α, β, γ subunits) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

G Isolated Guinea Pig Trachea Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Trachea Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction Equilibration->Contraction Drug_Addition Cumulative Addition of Test Compound Contraction->Drug_Addition Measurement Measure Relaxation Drug_Addition->Measurement Data_Analysis Data Analysis (pD2, Emax) Measurement->Data_Analysis

Caption: Isolated Guinea Pig Trachea Assay Workflow.

Conclusion

The landscape of long-acting beta-agonists is diverse, with each compound possessing a unique pharmacological profile that translates into distinct clinical characteristics. While established LABAs like salmeterol and formoterol have been mainstays of therapy, newer agents such as indacaterol, olodaterol, and vilanterol offer the convenience of once-daily dosing. The investigational compound carmoterol showed considerable promise in early studies with its high potency and prolonged duration of action, highlighting the ongoing efforts to optimize the therapeutic index of this important class of respiratory medications. This comparative guide, with its consolidated data and detailed experimental protocols, aims to serve as a valuable resource for researchers and developers in the field of respiratory drug discovery.

References

assessing the therapeutic potential of carmoterol versus existing COPD treatments

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals assessing the therapeutic potential of carmoterol (B116560) in the context of established Chronic Obstructive Pulmonary Disease (COPD) therapies.

This guide provides a comprehensive comparison of the experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) carmoterol with currently approved and widely used treatments for Chronic Obstructive Pulmonary Disease (COPD). Due to the discontinuation of carmoterol's clinical development, publicly available clinical data is limited. This comparison, therefore, draws upon available preclinical and early-phase clinical information for carmoterol and contrasts it with the extensive clinical trial data of established COPD therapies.

Executive Summary

Carmoterol is a potent and highly selective β2-adrenoceptor agonist with a prolonged duration of action, which initially showed promise for once-daily administration in the treatment of COPD and asthma.[1] Preclinical studies highlighted its high affinity and selectivity for the β2-adrenoceptor.[2] However, its development was halted before extensive late-stage clinical trials could be conducted.[1] In contrast, existing COPD treatments, including long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and phosphodiesterase-4 (PDE4) inhibitors, have well-established efficacy and safety profiles backed by numerous large-scale clinical trials. The cornerstone of current COPD management involves bronchodilators to improve lung function and reduce symptoms, with combination therapies often employed for greater benefit.[3]

Data Presentation: Quantitative Comparison of Therapeutic Agents

The following tables summarize key quantitative data from clinical trials of established COPD treatments. Due to the limited availability of clinical data for carmoterol, its preclinical data is presented for a theoretical comparison.

Table 1: Efficacy Data - Improvement in Lung Function (FEV1)

Drug ClassDrugDosageMean Improvement in Trough FEV1 (mL) vs. PlaceboKey Clinical Trial(s)
Ultra-LABA Carmoterol 2 µg once dailyData not available from large-scale COPD clinical trials-
LABA Indacaterol 75 µg once daily160(Ga-eun Lee et al., 2017)[4]
Formoterol 12 µg twice daily45(Tashkin, 2020)[5]
Salmeterol 50 µg twice daily~100-150 (variable across studies)(Jones et al., 2002)
LAMA Tiotropium 18 µg once daily100-140(Casaburi et al., 2002)
Umeclidinium 62.5 µg once daily127(Donohue et al., 2014)
PDE4 Inhibitor Roflumilast 500 µg once daily48-80(Calverley et al., 2009)

Table 2: Efficacy Data - Reduction in COPD Exacerbations

Drug ClassDrugDosageReduction in Annualized Rate of Moderate-to-Severe Exacerbations vs. PlaceboKey Clinical Trial(s)
Ultra-LABA Carmoterol 2 µg once dailyData not available from large-scale COPD clinical trials-
LABA Indacaterol 150 µg once daily23%(Donohue et al., 2010)
Formoterol 24 µg twice daily72% (severe exacerbations)(Tashkin, 2020)[5]
Salmeterol 50 µg twice daily25% (in combination with fluticasone)(Calverley et al., 2007)
LAMA Tiotropium 18 µg once daily14-20%(Casaburi et al., 2002)
Umeclidinium 62.5 µg once dailyData on monotherapy vs. placebo for exacerbations is limited-
PDE4 Inhibitor Roflumilast 500 µg once daily17%(Calverley et al., 2009)

Table 3: Safety and Tolerability Profile

Drug ClassCommon Adverse EventsSerious Adverse Events
Ultra-LABA (Carmoterol) Data from large-scale trials is not available. Expected class effects include tremor, palpitations, and headache.Data not available.
LABA Nasopharyngitis, headache, cough, tremor, palpitations.Cardiovascular events (rare), paradoxical bronchospasm.
LAMA Dry mouth, constipation, urinary retention.Acute narrow-angle glaucoma (rare), cardiovascular events (rare).
PDE4 Inhibitor Diarrhea, nausea, weight loss, headache, insomnia, anxiety, depression.Suicidal ideation (rare).

Experimental Protocols

Detailed methodologies for key experiments cited in COPD clinical trials are crucial for the replication and interpretation of results. Below are summaries of standard protocols for primary efficacy endpoints.

Measurement of Forced Expiratory Volume in 1 Second (FEV1)

Objective: To assess the effect of a therapeutic agent on airflow limitation.

Protocol:

  • Patient Preparation: Patients should refrain from using short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12-24 hours prior to testing.

  • Equipment: A calibrated spirometer that meets the American Thoracic Society/European Respiratory Society (ATS/ERS) standards is used.

  • Procedure:

    • The patient is seated comfortably and instructed on the maneuver.

    • A nose clip is applied.

    • The patient inhales maximally and then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.

    • The maneuver is repeated at least three times to ensure reproducibility (the two largest FEV1 values should be within 150 mL of each other).

  • Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. Post-bronchodilator FEV1 is measured after administration of a short-acting bronchodilator to assess the degree of reversible airflow obstruction.[6] Trough FEV1 is measured at the end of a dosing interval to assess the duration of action of a long-acting bronchodilator.

Assessment of COPD Exacerbations

Objective: To evaluate the impact of a therapeutic agent on the frequency and severity of COPD exacerbations.

Protocol:

  • Definition of Exacerbation: An acute worsening of respiratory symptoms that results in additional therapy. Exacerbations are often categorized by severity:

    • Moderate: Requiring treatment with systemic corticosteroids and/or antibiotics.

    • Severe: Requiring hospitalization or resulting in death.[7]

  • Data Collection:

    • Patient-reported data is collected through daily diaries or regular clinic visits.

    • Healthcare utilization data (hospital admissions, emergency room visits) is collected from medical records.

  • Data Analysis: The primary endpoint is typically the annualized rate of moderate-to-severe exacerbations. Statistical models such as Poisson regression or negative binomial models are used to compare exacerbation rates between treatment groups.[7]

St. George's Respiratory Questionnaire (SGRQ)

Objective: To measure the impact of COPD on a patient's health-related quality of life.

Protocol:

  • Questionnaire Administration: The SGRQ is a self-administered 50-item questionnaire.[2][8]

  • Scoring: The questionnaire is divided into three components: Symptoms, Activity, and Impacts. A total score is also calculated. Scores range from 0 (no impairment) to 100 (maximum impairment).[9][10]

  • Interpretation: A minimum change of 4 units in the total score is considered clinically significant.[8]

Transition Dyspnea Index (TDI)

Objective: To assess changes in the severity of dyspnea (shortness of breath) over time.

Protocol:

  • Baseline Assessment: The Baseline Dyspnea Index (BDI) is administered by a trained interviewer to establish the initial severity of dyspnea across three domains: functional impairment, magnitude of task, and magnitude of effort.[11][12]

  • Follow-up Assessment: At subsequent visits, the TDI is used to rate the change in dyspnea from baseline for each of the three domains. Scores range from -3 (major deterioration) to +3 (major improvement).[13][14]

  • Scoring: The scores from the three domains are summed to create a focal score ranging from -9 to +9. A change of at least 1 unit is considered the minimal clinically important difference.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the different drug classes and a typical workflow for a COPD clinical trial.

Signaling Pathways

beta_agonist_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist β2-Agonist (e.g., Carmoterol) Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Bronchodilation Bronchodilation Myosin_LC_Kinase->Bronchodilation Leads to

Caption: β2-Adrenergic Agonist Signaling Pathway.

muscarinic_antagonist_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Muscarinic_Antagonist Muscarinic Antagonist Muscarinic_Antagonist->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction Leads to

Caption: Muscarinic Antagonist Signaling Pathway.

pde4_inhibitor_pathway cluster_cytoplasm Cytoplasm cAMP cAMP PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 Degraded by Anti_Inflammatory_Effects Anti-inflammatory Effects cAMP->Anti_Inflammatory_Effects Increased levels lead to AMP AMP PDE4->AMP to PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 Inhibits Inflammation Inflammation Inflammation->cAMP Reduced by increased cAMP

Caption: PDE4 Inhibitor Signaling Pathway.

Experimental Workflow

copd_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (FEV1, SGRQ, TDI, etc.) Screening->Baseline_Assessment Randomization Randomization Treatment_A Treatment Group A (e.g., Carmoterol) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo/Active Comparator) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 12-52 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Baseline_Assessment->Randomization Follow_up Follow-up Assessments (Regular Intervals) Treatment_Period->Follow_up Safety_Monitoring Adverse Event Monitoring Treatment_Period->Safety_Monitoring Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_up->Endpoint_Analysis Data_Interpretation Data Interpretation & Reporting Endpoint_Analysis->Data_Interpretation

Caption: Typical COPD Clinical Trial Workflow.

Conclusion

While carmoterol demonstrated a promising preclinical profile as a potent and selective ultra-LABA, the lack of comprehensive clinical trial data makes a direct and definitive comparison with established COPD therapies challenging. The existing treatments, particularly LABA/LAMA combination therapies, have a robust evidence base demonstrating their efficacy in improving lung function, reducing symptoms, and preventing exacerbations. For researchers and drug development professionals, the story of carmoterol underscores the rigorous and lengthy process of bringing a new therapeutic to market. Future research in COPD will likely continue to focus on personalizing treatment based on patient phenotypes and developing novel anti-inflammatory and regenerative therapies.

References

A Comparative Analysis of Carmoterol Hydrochloride and Other Long-Acting Beta-Agonists in Respiratory Disease Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical analysis and comparison of clinical trial data for carmoterol (B116560) hydrochloride against other long-acting beta2-adrenergic agonists (LABAs). Carmoterol, an experimental ultra-long-acting beta-agonist (ultra-LABA), demonstrated high potency and a prolonged duration of action in early studies before its development was discontinued. This document compiles available data on its efficacy and safety in comparison to established LABAs like formoterol (B127741) and salmeterol (B1361061), supported by detailed experimental protocols and visualizations of key biological pathways.

Efficacy Comparison of Long-Acting Beta-Agonists

Clinical trial data for carmoterol is limited due to the cessation of its development. However, available information from early trials in patients with asthma and Chronic Obstructive Pulmonary Disease (COPD) is presented below, alongside more extensive data for the widely used LABAs, formoterol and salmeterol.

Drug/CombinationIndicationKey Efficacy EndpointResultComparator
Carmoterol (2 µg, once daily)Persistent AsthmaNot specifiedAs effective as formoterolFormoterol (12 µg, twice daily)
Carmoterol (4 µg, single dose)COPD24-hour trough FEV1Better than salmeterolSalmeterol (50 µg, two doses 12h apart)
Formoterol (12 µg, twice daily)COPDChange from baseline in FEV1 at 5 min post-dose on day 280.13 LSalmeterol (50 µg, twice daily)
Formoterol (12 µg, twice daily)COPDChange from baseline in FEV1 at 30 min post-dose on day 280.17 LSalmeterol (50 µg, twice daily)
Formoterol (9 µg, single dose)Moderate COPDIncrease in FEV1 5 minutes post-dose7.2%Salmeterol (50 µg, single dose) & Placebo
Salmeterol (50 µg, single dose)Moderate COPDIncrease in FEV1 5 minutes post-dose4.1%Formoterol (9 µg, single dose) & Placebo
Budesonide (B1683875)/Formoterol Moderate to Severe AsthmaRisk of asthma exacerbation16.5% lower than budesonide aloneBudesonide alone

Safety and Tolerability Profile

Safety is a critical consideration in the development and prescription of LABAs. The available data for carmoterol suggested a safety and tolerability profile similar to that of formoterol. A comprehensive overview of serious adverse events for formoterol and salmeterol from a Cochrane review is summarized below.

Drug ClassComparisonOutcomeRisk Ratio (95% CI)
LABA Monotherapy vs. PlaceboAll non-fatal serious adverse events1.43 (1.06 to 1.85)
LABA + ICS Combination Therapy vs. ICS aloneAll non-fatal serious adverse events1.16 (0.78 to 1.60)

Experimental Protocols

The following are representative protocols for clinical trials involving LABAs, based on publicly available study designs.

Protocol 1: Comparison of Onset of Action in COPD
  • Study Design: A randomized, multicenter, open-label, parallel-group study.[1]

  • Patient Population: Patients aged ≥40 years with a diagnosis of stable COPD, who are current or previous smokers.[1]

  • Intervention:

    • Formoterol 12 µg administered twice daily.[1]

    • Salmeterol 50 µg administered twice daily.[1]

  • Duration: 28 days.[1]

  • Primary Efficacy Variable: Change from baseline in forced expiratory volume in 1 second (FEV1) 5 minutes after drug administration on day 28.[1]

  • Secondary Efficacy Variables: Changes from baseline in the 6-minute walk test (6MWT) and use of rescue medication.[1]

Protocol 2: Combination Therapy in Asthma
  • Study Design: A multicenter, double-blind, randomized controlled trial.

  • Patient Population: Patients aged ≥12 years with moderate to severe asthma.

  • Intervention:

    • Budesonide-formoterol combination therapy.

    • Budesonide monotherapy.

  • Duration: 6 months.

  • Primary Outcome: Time to first severe asthma exacerbation.

  • Secondary Outcomes: Change in FEV1, asthma control questionnaire scores, and safety assessments.

Mechanism of Action: Signaling Pathway

The therapeutic effect of carmoterol and other β2-agonists is mediated through their interaction with the β2-adrenergic receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to bronchodilation.

G cluster_cell Airway Smooth Muscle Cell Carmoterol Carmoterol B2_Receptor β2-Adrenergic Receptor Carmoterol->B2_Receptor Binds to G_Protein Gs Protein B2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and safety of two inhaled bronchodilators.

G Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Carmoterol) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Formoterol) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Data_Collection Data Collection (FEV1, Symptom Scores, AEs) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Caption: Comparative Clinical Trial Workflow.

References

A Cross-Study Efficacy Comparison of Carmoterol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of carmoterol (B116560) hydrochloride's performance against other long-acting beta-2 adrenergic agonists, supported by available clinical data and detailed experimental methodologies.

This guide provides a comparative overview of the efficacy of carmoterol hydrochloride, an investigational ultra-long-acting beta-2 (β2) adrenergic agonist, in relation to established long-acting β2-agonists, formoterol (B127741) and salmeterol (B1361061). The information is intended for researchers, scientists, and drug development professionals to offer a data-driven perspective on the pharmacological profile of carmoterol.

Quantitative Efficacy Data

The following table summarizes the primary efficacy endpoint, trough Forced Expiratory Volume in one second (FEV1), from a key clinical trial comparing carmoterol to formoterol in patients with persistent asthma. Due to the limited availability of direct head-to-head trials involving carmoterol and salmeterol, an indirect comparison is presented using data from representative studies comparing formoterol and salmeterol.

Drug/Dosage Study Patient Population Treatment Duration Mean Change from Baseline in Trough FEV1 (Liters) Comparison
Carmoterol 2 µg Once DailyKottakis et al., 2006[1][2]Persistent Asthma8 daysData not fully reported, but effect was comparable to formoterol.[1]Carmoterol 2 µg once daily was as effective as formoterol 12 µg twice daily.[1]
Formoterol 12 µg Twice DailyKottakis et al., 2006[1][2]Persistent Asthma8 daysData not fully reported, but provided significant improvements in lung function.[1]Comparable efficacy to carmoterol 2 µg once daily.[1]
Formoterol 12 µg Twice DailyRepresentative Studies (Indirect Comparison)Moderate to Severe Asthma12 weeks~0.15 - 0.25Formoterol has shown a more rapid onset of action compared to salmeterol.
Salmeterol 50 µg Twice DailyRepresentative Studies (Indirect Comparison)Moderate to Severe Asthma12 weeks~0.10 - 0.20Both formoterol and salmeterol provide sustained bronchodilation for approximately 12 hours.

Note: The data for formoterol and salmeterol in the indirect comparison are aggregated from multiple studies for illustrative purposes. Direct head-to-head trials are the gold standard for comparing the efficacy of interventions. The development of carmoterol was discontinued, limiting the availability of extensive comparative data.

Experimental Protocols

The methodologies employed in clinical trials evaluating the efficacy of long-acting β2-agonists like carmoterol, formoterol, and salmeterol generally adhere to a standardized framework.

Study Design for a Representative Asthma Clinical Trial

A typical study protocol to assess the efficacy of a long-acting β2-agonist in patients with persistent asthma would involve a randomized, double-blind, parallel-group design.

  • Patient Population: Patients aged 18 years and older with a clinical diagnosis of persistent asthma for at least six months. Participants are typically required to have a baseline FEV1 between 50% and 80% of the predicted normal value and demonstrate reversibility in FEV1 of at least 12% and 200 mL after administration of a short-acting β2-agonist.

  • Treatment: Patients are randomized to receive the investigational drug (e.g., carmoterol 2 µg once daily via a pressurized metered-dose inhaler), an active comparator (e.g., formoterol 12 µg twice daily), or a placebo.

  • Efficacy Endpoints:

    • Primary Endpoint: The primary measure of efficacy is typically the change from baseline in trough FEV1 at the end of the treatment period. Trough FEV1 is measured in the morning, prior to the administration of the study medication.

    • Secondary Endpoints: These may include serial FEV1 measurements over a 24-hour period, peak expiratory flow (PEF) rates, symptom scores, use of rescue medication, and quality of life assessments.

  • Data Analysis: The primary analysis is usually an analysis of covariance (ANCOVA) on the change from baseline in trough FEV1, with treatment and baseline FEV1 as covariates.

Signaling Pathway and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

Carmoterol, like other β2-agonists, exerts its bronchodilatory effect through the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol Beta2_Receptor β2-Adrenergic Receptor Carmoterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Workflow for a Bronchodilator Clinical Trial

The workflow for a typical clinical trial evaluating the efficacy of an inhaled bronchodilator follows a structured sequence of events from patient recruitment to data analysis.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (FEV1, Symptoms, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Carmoterol) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Formoterol) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Endpoint End of Treatment (Final Assessments) Follow_Up->Endpoint Analysis Data Analysis (Statistical Comparison) Endpoint->Analysis Results Results & Conclusion Analysis->Results

Caption: Experimental workflow for a bronchodilator clinical trial.

References

A Comparative Guide to Validated Analytical Methods for Carmoterol Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the detection and quantification of Carmoterol hydrochloride. While specific validated methods for Carmoterol are not extensively published, this document draws upon established and validated methods for structurally similar β2-agonists, such as Formoterol fumarate, to provide a robust framework for analytical method development and validation. The principles and performance data presented here serve as a strong starting point for researchers working with Carmoterol.

The methods compared are High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide summarizes key performance data, details experimental protocols, and provides a visual representation of a typical analytical method validation workflow to aid in this selection process.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, UV Spectrophotometry, and HPTLC methods based on validated data for analogous compounds. These values provide a benchmark for what can be expected when developing and validating methods for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV SpectrophotometryHigh-Performance Thin-Layer Chromatography (HPTLC)
Linearity Range 2 - 60 µg/mL[1][2]2 - 12 µg/mL[2]25 - 150 ng/spot[3]
Correlation Coefficient (r²) > 0.999[1][2]> 0.999[2]> 0.998[3]
Accuracy (% Recovery) 97.8 - 101.5%[4]98.79 - 99.45%[2]99.7%[3]
Precision (% RSD) < 2%[1][4]< 2%[2][5]< 2%[3]
Limit of Detection (LOD) 0.04 µg/mL[2]0.11 µg/mL[2]18 ng/spot[3]
Limit of Quantification (LOQ) 0.14 µg/mL[2]0.32 µg/mL[2]54 ng/spot[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are typical experimental protocols for each of the discussed techniques, based on methods validated for similar compounds.

High-Performance Liquid Chromatography (RP-HPLC) Method

This method provides high sensitivity and specificity for the quantification of this compound.

a) Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150mm, 5µm)[1]

  • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of 70:30 (v/v)[2].

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV detection at 214 nm[2].

  • Injection Volume: 20 µL

  • Temperature: Ambient

b) Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase (or a suitable solvent) at a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 60 µg/mL by diluting with the mobile phase[1][2].

c) Sample Preparation:

  • For a pharmaceutical formulation, accurately weigh a portion of the powdered sample equivalent to a known amount of this compound.

  • Dissolve the sample in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

d) Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard drug at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery[4].

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on different equipment. Calculate the %RSD for the results[4].

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.

UV Spectrophotometry Method

This method is simpler and faster than HPLC, making it suitable for routine quality control analysis.

a) Instrumental Conditions:

  • Spectrophotometer: A double beam UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of this compound in the chosen solvent (e.g., phosphate buffer pH 3.0) over the UV range (200-400 nm). For similar compounds, a λmax of 214 nm has been reported[2].

  • Solvent: Phosphate buffer (pH 3.0)[2].

b) Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in the solvent at a concentration of 100 µg/mL.

  • Prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/mL by diluting the stock solution with the solvent[2].

c) Sample Preparation:

  • Prepare the sample as described for the HPLC method, ensuring the final concentration falls within the linear range of the method.

d) Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions at the λmax. Plot the absorbance against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies as described for the HPLC method and calculate the percentage recovery[2].

  • Precision: Determine repeatability and intermediate precision by analyzing replicate samples and calculating the %RSD[2].

  • LOD and LOQ: Calculate from the standard deviation of the y-intercept and the slope of the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers the advantage of high sample throughput and low solvent consumption.

a) Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates[3].

  • Mobile Phase: A suitable mixture of solvents. For a similar compound, a mobile phase of Chloroform: Methanol: Acetic acid (8:1.5:0.5 v/v/v) has been used[3].

  • Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for a sufficient time (e.g., 20 minutes) before plate development.

  • Application: Apply the standard and sample solutions as bands of a specific width using an automated applicator.

  • Development: Develop the plate in the saturated chamber up to a certain distance.

  • Detection: Densitometric scanning at a suitable wavelength (e.g., 254 nm).

b) Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) at a concentration of 100 ng/µL.

  • Apply different volumes of the stock solution to the HPTLC plate to obtain a concentration range of 25-150 ng/spot[3].

c) Sample Preparation:

  • Extract a known amount of the sample with a suitable solvent to achieve a concentration within the calibration range.

  • Apply the sample solution to the HPTLC plate.

d) Validation Parameters:

  • Linearity: Plot the peak area against the concentration of the applied standards and determine the correlation coefficient[3].

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of the standard and calculating the percentage recovery[3].

  • Precision: Assess repeatability and intermediate precision by analyzing replicate applications of the same sample and calculating the %RSD[3].

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve[3].

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines[6][7][8][9].

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Method Requirements B Select Appropriate Technology (HPLC, UV, etc.) A->B C Optimize Method Parameters B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J Method is Validated K Method Transfer J->K L Ongoing Method Verification K->L

Caption: Workflow for Analytical Method Development and Validation.

References

A Comparative Pharmacokinetic Guide to Carmoterol and Other Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of carmoterol (B116560) and other prominent long-acting beta-agonists (LABAs) used in the management of respiratory diseases. The information is intended to assist researchers and drug development professionals in understanding the distinct characteristics of these therapeutic agents. While comprehensive data is presented for established LABAs, it is important to note that publicly available quantitative pharmacokinetic data for carmoterol is limited.

Introduction to Long-Acting Beta-Agonists (LABAs)

LABAs are a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the activation of beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. The pharmacokinetic profile of a LABA is a critical determinant of its clinical utility, influencing its onset of action, duration of effect, and dosing frequency. This guide focuses on the comparative pharmacokinetics of carmoterol, salmeterol, formoterol (B127741), indacaterol, olodaterol, and vilanterol.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for carmoterol and other selected LABAs. It is important to note that direct head-to-head comparative studies for all parameters are not always available, and data are compiled from various clinical trials.

ParameterCarmoterolSalmeterolFormoterolIndacaterolOlodaterolVilanterol
Onset of Action Fast, similar to formoterol[1]SlowFast[1]FastFastFast (~5 minutes)[2]
Duration of Action Long, >24 hours~12 hours~12 hours~24 hours~24 hours~24 hours[2]
Tmax (Time to Peak Concentration) Not Available~5-15 minutes~5 minutes~15 minutes~10-20 minutes[3]~5-12 minutes
Terminal Half-life (t½) Not Available~5.5 hours~10 hours~40-52 hours~45 hours[3]~11-21 hours[2]
Bioavailability (Inhaled) Not AvailableLowLow~43-45%~30%[3]Low
Peak Plasma Concentration (Cmax) Not AvailableLowLowDose-dependentDose-dependentLow

Note: The pharmacokinetic parameters can vary depending on the study population, inhalation device, and administered dose.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies are crucial for the interpretation and comparison of data. Below are generalized methodologies employed in clinical trials to assess the pharmacokinetics of LABAs.

General Study Design for LABA Pharmacokinetic Trials
  • Study Type: Typically randomized, double-blind, placebo-controlled, crossover, or parallel-group studies.

  • Subject Population: Healthy volunteers or patients with stable asthma or COPD. Exclusion criteria often include recent exacerbations, smoking history (in asthma trials), and use of confounding medications.

  • Drug Administration: Single or multiple ascending doses of the inhaled LABA via a specific inhaler device (e.g., dry powder inhaler (DPI) or metered-dose inhaler (MDI)). In some studies, oral administration of the drug is used to assess absolute bioavailability and first-pass metabolism.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Urine samples may also be collected to assess excretion.

  • Analytical Method: Quantification of the drug and its metabolites in plasma and urine is typically performed using validated, sensitive, and specific bioanalytical methods, most commonly high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and terminal half-life (t½). Population pharmacokinetic modeling may also be employed to identify sources of variability.

Signaling Pathway of Long-Acting Beta-Agonists

The therapeutic effect of all LABAs is mediated through the beta-2 adrenergic receptor signaling cascade. The following diagram illustrates this common pathway.

LABA_Signaling_Pathway LABA LABA (e.g., Carmoterol) B2AR β2-Adrenergic Receptor LABA->B2AR G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to PK_Study_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis cluster_reporting Reporting Protocol Protocol Development (Objectives, Design, Endpoints) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing Drug Administration (Inhaled LABA) Recruitment->Dosing Sampling Blood/Urine Sample Collection Dosing->Sampling Bioanalysis Sample Analysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Clinical Study Report Generation Stats->Report Publication Publication in Peer-Reviewed Journal Report->Publication

References

An Evidence-Based Examination of Carmoterol's Safety Profile in Comparison to Other Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Evidence-Based Comparison of the Safety Profile of Carmoterol (B116560)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of carmoterol, an ultra-long-acting beta2-agonist (ultra-LABA), with established long-acting beta2-agonists (LABAs), salmeterol (B1361061) and formoterol (B127741). This analysis is supported by available clinical trial data and elucidates the underlying pharmacological pathways pertinent to safety.

Carmoterol, a novel ultra-LABA, has been investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As with all LABAs, a thorough understanding of its safety profile, particularly in comparison to existing therapies, is paramount. The primary safety concerns associated with the LABA class include an increased risk of asthma-related adverse events and cardiovascular side effects.

Comparative Safety Data

The following tables summarize the quantitative safety data for carmoterol, salmeterol, and formoterol from available clinical trials. It is important to note that direct head-to-head, large-scale, long-term clinical trial data for carmoterol is limited, and much of the comparative data for salmeterol and formoterol is derived from meta-analyses and large-scale safety studies.

Table 1: Cardiovascular Safety Profile

Adverse EventCarmoterol (2 µg and 4 µg once daily)Salmeterol (50 µg twice daily)Formoterol (12 µg and 24 µg twice daily)Placebo
ECG Abnormalities No significant changes from baseline compared to placebo and salmeterol in a 2-week trial.[1]No significant changes from baseline compared to placebo and carmoterol in a 2-week trial.[1]No clinically meaningful effects on mean or maximum heart rate, or ventricular premature beats compared with placebo in a 12-week COPD study.[2]No significant changes from baseline in a 2-week trial.[1]
Blood Pressure No significant changes from baseline compared to placebo and salmeterol in a 2-week trial.[1]No significant changes from baseline compared to placebo and carmoterol in a 2-week trial.[1]Similar to placebo in an 8-week COPD study.[3]No significant changes from baseline in a 2-week trial.[1]
Serum Potassium No significant changes from baseline compared to placebo and salmeterol in a 2-week trial.[1]No significant changes from baseline compared to placebo and carmoterol in a 2-week trial.[1]Data not explicitly reported in the provided context.No significant changes from baseline in a 2-week trial.[1]
Serum Glucose No significant changes from baseline compared to placebo and salmeterol in a 2-week trial.[1]No significant changes from baseline compared to placebo and carmoterol in a 2-week trial.[1]Data not explicitly reported in the provided context.No significant changes from baseline in a 2-week trial.[1]
Cardiac Adverse Events (COPD) Data from large-scale trials not available in the provided context.Incidence of cardiac adverse events was low (1 patient in the formoterol group and 4 in the placebo group in an 8-week study).[3]Treatment-emergent cardiac adverse events occurred in 4.1% of patients in a 12-week study (vs. 4.4% for placebo).[2]Incidence of cardiac adverse events was low (4 patients in an 8-week study).[3]

Table 2: Asthma-Related Safety Profile (Serious Adverse Events)

OutcomeSalmeterolFormoterolNon-LABA Treatment
Asthma-Related Deaths (Relative Risk) 4.37 (95% CI, 1.25 to 15.34) vs. Placebo (SMART Trial).[4]1.13 (95% CI 0.23-10.9) vs. non-LABA (enlarged dataset).[5]Reference group.
Combined Asthma-Related Death or Life-Threatening Experience (Relative Risk) 1.71 (95% CI, 1.01 to 2.89) vs. Placebo (SMART Trial).[4]Data not directly comparable from provided context.Reference group.
Non-fatal Asthma-Related Serious Adverse Events (Relative Risk) Data not explicitly reported in the provided context.0.63 (95% CI 0.53-0.75) vs. non-LABA (enlarged dataset).[5]Reference group.

Experimental Protocols

Salmeterol Multicenter Asthma Research Trial (SMART)

The SMART study was a large-scale, randomized, double-blind, placebo-controlled trial designed to evaluate the safety of salmeterol when added to usual asthma care.[4][6][7]

  • Objective: To compare the incidence of respiratory-related and asthma-related deaths or life-threatening experiences in patients with asthma treated with salmeterol versus placebo, in addition to their usual asthma therapy.

  • Study Population: Over 26,000 patients aged 12 years and older with a physician diagnosis of asthma.

  • Intervention: Patients were randomized to receive either salmeterol (42 µg twice daily via metered-dose inhaler) or a matching placebo for 28 weeks.[4][6]

  • Primary Endpoint: A composite of respiratory-related death or a respiratory-related life-threatening experience (defined as requiring intubation and mechanical ventilation).

  • Key Findings: The trial was stopped prematurely due to an increased risk of asthma-related deaths in the salmeterol group, particularly in African American participants.[4]

Carmoterol Phase IIb Study (Bateman et al., 2008b - inferred from context)

While the full protocol is not available in the provided search results, a Phase IIb study of carmoterol provides some initial safety data.[1]

  • Objective: To assess the efficacy and safety of different doses of carmoterol compared to placebo and an active comparator (salmeterol).

  • Study Population: Patients with moderate-to-severe COPD.

  • Intervention: Once-daily doses of carmoterol (2 µg and 4 µg) were compared with twice-daily salmeterol (50 µg) and placebo over a two-week treatment period.

  • Safety Assessments: Included electrocardiograms (ECGs), blood pressure monitoring, and measurement of serum potassium and glucose levels.

  • Key Findings: No significant changes in ECGs, blood pressure, serum potassium, or glucose levels were observed with carmoterol compared to salmeterol or placebo.[1]

Signaling Pathways and Potential for Adverse Effects

The therapeutic effects and potential adverse effects of beta2-agonists are mediated through the beta-2 adrenergic receptor, a G-protein coupled receptor. The following diagram illustrates the signaling pathway in cardiomyocytes, which is relevant to the cardiovascular safety profile of these drugs.

Beta2_Adrenergic_Signaling_in_Cardiomyocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol / Salmeterol / Formoterol B2AR β2-Adrenergic Receptor Carmoterol->B2AR Agonist Binding Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Contractility ↑ Contractility Calcium->Contractility HeartRate ↑ Heart Rate Calcium->HeartRate Arrhythmias Potential for Arrhythmias Contractility->Arrhythmias HeartRate->Arrhythmias

Caption: Beta-2 adrenergic receptor signaling in cardiomyocytes.

Stimulation of the beta-2 adrenergic receptor by agonists like carmoterol leads to the activation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[8] Increased cAMP activates Protein Kinase A (PKA), leading to a cascade of events that includes increased intracellular calcium.[8] In cardiomyocytes, this results in increased contractility and heart rate. While these effects can be beneficial in certain contexts, excessive stimulation can lead to adverse cardiovascular events such as tachycardia and arrhythmias. In the heart, beta-1 adrenergic receptors are more predominant and are the primary mediators of catecholamine-induced increases in heart rate and contractility.[9] However, beta-2 adrenergic receptors are also present and their stimulation can contribute to these effects.[9]

Conclusion

The available evidence suggests that carmoterol, in short-term studies, exhibits a cardiovascular safety profile comparable to salmeterol and placebo. However, a comprehensive assessment of its long-term safety, particularly concerning rare but serious asthma-related events, is hampered by the limited availability of large-scale, long-term clinical trial data. The well-documented risks associated with salmeterol, as highlighted by the SMART trial, underscore the importance of rigorous and extensive safety evaluations for all new LABAs. Further research, including large, long-term, head-to-head comparative trials, is necessary to definitively establish the safety profile of carmoterol relative to other available LABAs. Researchers and clinicians should remain vigilant in monitoring for adverse events and consider the overall risk-benefit profile when evaluating the potential role of carmoterol in the management of obstructive airway diseases.

References

Safety Operating Guide

Safe Disposal of Carmoterol Hydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Carmoterol hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and compliance with environmental regulations. This compound is a potent, long-acting beta2-adrenoceptor agonist and requires careful handling as a hazardous substance.

Hazard Identification and Data Summary

This compound is classified as a hazardous substance with multiple risk factors. All personnel handling this compound must be fully aware of its potential dangers.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]P201: Obtain special instructions before use.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Specific Target Organ Toxicity Causes damage to organs and may cause damage to organs through prolonged or repeated exposure.[1][2]P260: Do not breathe dust.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1]
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.[1][2]P273: Avoid release to the environment.[1]

Operational Disposal Plan: Step-by-Step Procedures

This plan outlines the required steps for the safe disposal of this compound, from initial handling to final waste collection.

1. Personal Protective Equipment (PPE):

  • Mandatory PPE: All personnel involved in the handling and disposal of this compound must wear the following:

    • Nitrile gloves (double-gloving is recommended)

    • Safety goggles or a face shield

    • A lab coat or chemical-resistant gown

    • A properly fitted respirator (N95 or higher) if handling powders or creating aerosols.

2. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., unused compound, contaminated filter papers, weighing boats, gloves, gowns, and other disposable materials) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[4][5]

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • The container must be stored in secondary containment to prevent spills.[4]

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

3. Decontamination of Laboratory Equipment:

  • Goal: To neutralize and remove any residual this compound from surfaces and non-disposable equipment.[6][7]

  • Procedure:

    • Deactivation: Prepare a 2% solution of sodium hypochlorite (B82951) (bleach). Carefully wipe down all contaminated surfaces and equipment. Allow a contact time of at least 10-15 minutes.[2]

    • Neutralization: After deactivation, wipe the surfaces with a solution of sodium thiosulfate (B1220275) to neutralize the bleach and prevent corrosion of stainless steel surfaces.[2]

    • Cleaning: Wash the surfaces and equipment with a laboratory-grade detergent and water.

    • Rinsing: Rinse thoroughly with purified water.

    • All cleaning materials (wipes, pads) used in this process must be disposed of as solid hazardous waste.[6]

4. Disposal of Empty Containers:

  • Empty containers of this compound are still considered hazardous.

  • Triple Rinsing: To render the container "RCRA empty" (a regulatory standard), it must be triple-rinsed.[8]

    • Rinse the container three times with a suitable solvent (e.g., 70% ethanol (B145695) or a solvent in which this compound is soluble).

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4]

  • After triple rinsing, deface the label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

5. Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4][11]

  • Do not dispose of this compound down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and regulatory violations.[9][12]

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes in a standard laboratory setting. The recommended and safest method of disposal is through incineration by a licensed hazardous waste management facility.[10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Carmoterol_Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Waste_Containers Prepare Labeled Hazardous Waste Containers Solid_Waste Solid Waste (Unused compound, contaminated items) Collect_Solid Collect in Solid Hazardous Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Solutions containing Carmoterol) Collect_Liquid Collect in Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Sharps_Waste Sharps Waste (Contaminated needles, etc.) Collect_Sharps Collect in Sharps Hazardous Waste Container Sharps_Waste->Collect_Sharps EHS_Pickup Arrange for Waste Pickup by EHS/Licensed Contractor Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Sharps->EHS_Pickup Decontaminate Decontaminate Equipment & Surfaces (Bleach -> Thiosulfate -> Clean) Disposal_Decon_Waste Dispose of Cleaning Materials as Solid Hazardous Waste Decontaminate->Disposal_Decon_Waste Disposal_Decon_Waste->Collect_Solid

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, procedural guidance for the safe handling and disposal of Carmoterol hydrochloride in a laboratory setting. The following protocols are designed to provide researchers, scientists, and drug development professionals with essential safety and logistical information to minimize exposure and ensure a safe working environment.

This compound is a potent, long-acting beta-2 adrenoceptor agonist.[1] As a physiologically highly active substance, it must be handled with the care required for hazardous materials. The primary routes of occupational exposure to hazardous drugs include inhalation of dusts or aerosols, dermal absorption, and ingestion.[2]

Hazard Identification and Classification

This compound is classified with several hazards that necessitate stringent safety protocols. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure)Category 1H370: Causes damage to organs.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effects.

This table summarizes the primary hazards associated with this compound, necessitating the use of comprehensive personal protective equipment.

Personal Protective Equipment (PPE) Requirements

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following provides a baseline for handling this compound powder and solutions. The use of PPE is the last line of defense after engineering and administrative controls have been implemented.[3]

Task / Operation Gloves Gown Eye/Face Protection Respiratory Protection
Receiving/Unpacking Double chemotherapy glovesNot required if no suspected contaminationSafety glassesNIOSH-certified N95 or N100 respirator recommended in case of spills or breaks during shipping.[4]
Weighing/Handling Powder Double chemotherapy glovesDisposable, back-closing gown with tight cuffs[4]Goggles and face shield[3]NIOSH-certified N95 or N100 respirator required within a ventilated enclosure (e.g., chemical fume hood or BSC).[3][5]
Solution Preparation Double chemotherapy glovesDisposable, back-closing gown with tight cuffsGoggles and face shieldWork within a chemical fume hood or Biological Safety Cabinet (BSC).[5]
Administering to Animals Double chemotherapy glovesDisposable, back-closing gown with tight cuffsGoggles and face shieldBased on risk assessment of aerosol generation.
Spill Cleanup Double chemotherapy glovesDisposable, back-closing gown with tight cuffsGoggles and face shieldChemical cartridge-type respirator for large spills.[6]
Waste Disposal Double chemotherapy glovesDisposable, back-closing gown with tight cuffsSafety glassesNot required if handling sealed containers.

This table outlines the minimum PPE requirements for various tasks involving this compound.

Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key stages from receipt to disposal.

G This compound Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Ventilated Enclosure) cluster_exp Experimental Phase cluster_cleanup Post-Handling Phase A 1. Receiving and Unpacking B 2. Storage A->B Inspect & Log C 3. Pre-Use Area Setup B->C Retrieve D 4. Weighing and Aliquotting C->D Proceed to Hood E 5. Solution Preparation D->E Transfer Powder F 6. Experimental Use E->F Transfer Solution G 7. Decontamination F->G Post-Experiment H 8. Waste Disposal G->H Segregate Waste I 9. Doffing PPE H->I Secure Area

Caption: Logical workflow for handling this compound.

Experimental Protocols: Key Procedures

1. Receiving and Unpacking

  • Objective: To safely receive and inspect the compound upon arrival.

  • Procedure:

    • Designate a specific area for receiving hazardous chemicals.

    • Don a single pair of chemotherapy-grade gloves and safety glasses.

    • Carefully inspect the outer packaging for any signs of damage or leaks.

    • If the package is damaged, treat it as a spill. Move it to a chemical fume hood, don full PPE, and follow spill cleanup procedures.

    • If intact, open the outer packaging and inspect the primary container.

    • Verify that the container label matches the product ordered and that the Safety Data Sheet (SDS) is present.

    • Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% isopropyl alcohol) before transferring it to the designated storage location.

2. Storage

  • Objective: To store the compound securely to prevent unauthorized access and accidental spills.

  • Procedure:

    • Store this compound in a tightly closed, clearly labeled container.[5]

    • Keep the container in a designated, well-ventilated, and locked storage area accessible only to authorized personnel.[5]

    • The recommended storage temperature is typically -20°C.[7]

    • Maintain an accurate inventory of the compound.

3. Weighing and Solution Preparation (within a Ventilated Enclosure)

  • Objective: To accurately weigh the powder and prepare solutions while minimizing aerosol generation and contamination.

  • Procedure:

    • Area Preparation: Before starting, decontaminate the work surface of the chemical fume hood or Class II Type B2 Biological Safety Cabinet. Place a plastic-backed absorbent pad on the work surface.[8]

    • PPE: Don a disposable gown, double chemotherapy gloves, goggles, and a face shield. A NIOSH-certified N95 or N100 respirator is required when handling the powder.[5]

    • Weighing: Use a dedicated analytical balance inside the ventilated enclosure. Use a micro-spatula to carefully transfer the desired amount of powder to a tared weigh boat. Avoid creating dust.

    • Solution Preparation: Add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the risk of aerosolization. Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[8]

    • Cleanup: After preparation, carefully wipe down all equipment (spatula, weigh boat, etc.) with a decontaminating solution before removing it from the hood. Dispose of all contaminated disposables in the designated hazardous waste container.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Carmoterol is a beta-2 adrenergic agonist.[1] Its therapeutic and physiological effects are mediated through the activation of beta-2 adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to smooth muscle relaxation, particularly in the airways.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Carmoterol Carmoterol HCl B2AR Beta-2 Adrenergic Receptor Carmoterol->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light-Chain Kinase PKA->MLCK_inactive Phosphorylates & Inactivates MLCK Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: Simplified signaling pathway of Carmoterol.

Spill Management and Decontamination

Immediate and proper cleanup of spills is essential to prevent exposure. A spill kit with all necessary materials should be readily available.

  • Procedure for Small Spills (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with absorbent pads from the spill kit.

    • Clean the area with a detergent solution, followed by a rinse with water.[8]

    • Wipe the area with 70% isopropyl alcohol.

    • Dispose of all cleanup materials as hazardous waste.

  • Procedure for Large Spills (outside a fume hood):

    • Alert others in the area and evacuate immediately.

    • Restrict access to the spill area.[8]

    • If the spill involves powder, avoid creating dust.

    • Don a chemical cartridge-type respirator, double gloves, a disposable gown, and eye/face protection.[6]

    • Cover the spill with absorbent material, working from the outside in.

    • Once absorbed, carefully collect the materials and place them in a labeled hazardous waste container.

    • Decontaminate the area as described for small spills.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Sharps: All needles and syringes must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste".[8]

    • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other disposables must be placed in a yellow chemotherapy waste bag within a clearly labeled, covered container.[8]

    • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of them down the drain.[10]

  • Disposal Procedure:

    • All hazardous waste containers must be sealed when not in use.[8]

    • When containers are full, they should be securely closed and transported to the institution's central hazardous waste accumulation area.

    • Follow all federal, state, and local regulations for the disposal of hazardous pharmaceutical waste.[11] The final disposal should be handled by a licensed hazardous waste management company.[12]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。